molecular formula C6H12O2 B1310971 (1S,2S)-cyclohexane-1,2-diol CAS No. 57794-08-8

(1S,2S)-cyclohexane-1,2-diol

Cat. No.: B1310971
CAS No.: 57794-08-8
M. Wt: 116.16 g/mol
InChI Key: PFURGBBHAOXLIO-WDSKDSINSA-N
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Description

(1S,2S)-cyclohexane-1,2-diol is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S)-cyclohexane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFURGBBHAOXLIO-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57794-08-8
Record name 1,2-Cyclohexanediol, (1S-trans)-
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Record name (1S,2S)-trans-1,2-Cyclohexanediol
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Record name 1,2-CYCLOHEXANEDIOL, (1S-TRANS)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(1S,2S)-cyclohexane-1,2-diol physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of (1S,2S)-Cyclohexane-1,2-diol

Abstract

This compound is a C2-symmetric chiral diol that serves as a versatile chiral auxiliary and a valuable building block in asymmetric synthesis. Its rigid cyclohexane framework and well-defined stereochemistry make it a critical component in the development of chiral ligands, catalysts, and active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is paramount for its effective application in research and drug development, ensuring purity, consistency, and optimal performance in stereoselective transformations. This guide provides a comprehensive overview of the core physical properties of this compound, detailed protocols for their experimental determination, and an exploration of their significance in a scientific and drug development context.

Introduction: The Significance of a Chiral Scaffold

Chirality is a fundamental property in modern drug development, as the physiological activity of a molecule is intrinsically linked to its three-dimensional structure. Enantiomers of a chiral drug can exhibit widely different pharmacological, metabolic, and toxicological profiles.[1] Consequently, regulatory bodies emphasize the need for the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects.[2][3]

This compound, with its defined absolute stereochemistry, provides a rigid and predictable chiral environment. This makes it an invaluable synthon for creating complex chiral molecules with a high degree of stereochemical control. Its physical properties, such as melting point, solubility, and optical rotation, are not merely data points; they are critical indicators of enantiomeric purity and are essential for process development, formulation, and quality control.[4]

Core Physicochemical Properties

The physical characteristics of this compound are defining features that confirm its identity and purity. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₂[5][6]
Molecular Weight 116.16 g/mol [5][6][7]
Appearance Off-white to white crystalline powder[5][8]
Melting Point 107-109 °C[7][8]
Boiling Point 117 °C @ 12.75 mmHg (17 hPa)[5][8]
Specific Optical Rotation [α]²⁰/D +39° (c=1.6 in H₂O)[7]
Solubility Soluble in methanol and chloroform; moderately soluble in water.[5][9][10]
log P (n-octanol/water) 0.08[8]

Experimental Determination of Physical Properties

The validation of the physical properties outlined above requires robust and reproducible experimental methodologies. As a self-validating system, each protocol must be executed with precision to ensure trustworthy and accurate data.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range. DSC is a highly precise method that measures the heat flow required to raise a sample's temperature, providing a detailed thermal profile of the melting transition.[11][12]

Workflow for DSC Analysis:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument Protocol cluster_data Data Interpretation P1 Dry Sample Thoroughly P2 Weigh 2-5 mg into Aluminum DSC Pan P1->P2 P3 Hermetically Seal Pan P2->P3 P4 Prepare Empty Reference Pan A1 Place Sample & Reference Pans into DSC Cell P4->A1 A2 Equilibrate at 25°C A1->A2 A3 Ramp Temperature (e.g., 5°C/min to 130°C) under N2 purge A2->A3 A4 Record Heat Flow vs. Temp A3->A4 D1 Analyze Thermogram A4->D1 D2 Determine Onset Temperature (Melting Point) D1->D2 D3 Calculate Enthalpy of Fusion (Area under Peak) D1->D3

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry. Weigh approximately 2-5 mg of the crystalline powder into a Tzero aluminum pan.[13]

  • Encapsulation: Place the corresponding lid on the pan and hermetically seal it using a sample press. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC autosampler or manual cell.

  • Thermal Program: Institute a heat-cool-heat cycle to remove thermal history, though for a simple melting point, a single heating ramp is sufficient. Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

  • Data Acquisition: Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the melting point (e.g., 130°C).[12] An inert nitrogen atmosphere (50 mL/min) is maintained to prevent oxidative degradation.

  • Analysis: The resulting thermogram will show an endothermic peak. The onset temperature of this peak is reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.[13]

Specific Optical Rotation by Digital Polarimetry

Causality: Optical rotation is the definitive physical property of a chiral molecule. For an enantiopure compound like this compound, the specific rotation is a constant value under defined conditions (temperature, wavelength, solvent, concentration).[14] Its measurement is a direct assessment of enantiomeric purity; a deviation from the literature value suggests the presence of the opposite enantiomer or other optically inactive impurities.

Step-by-Step Protocol:

  • Solution Preparation: Accurately weigh approximately 400 mg (to achieve a concentration 'c' of 1.6 g per 25 mL, which simplifies to ~0.064 g/mL for calculation) of this compound. Quantitatively transfer it to a 25 mL volumetric flask and dissolve in high-purity water, filling to the mark. Ensure the solution is homogeneous.

  • Instrument Calibration: Power on the polarimeter and allow the sodium lamp (D-line, 589.3 nm) to stabilize. Calibrate the instrument to zero using a blank cell filled with high-purity water.[15]

  • Sample Measurement: Rinse and fill a 1 dm (100 mm) polarimeter cell with the prepared sample solution, ensuring no air bubbles are present in the light path.[16]

  • Data Recording: Place the sample cell in the polarimeter and record the observed rotation (α) at a controlled temperature (20°C). Perform multiple readings (e.g., 5) and average the result.[17]

  • Calculation: Calculate the specific rotation [α] using Biot's Law:[16]

    • [α]Tλ = α / (l × c)

      • α = observed rotation in degrees

      • l = path length in decimeters (dm)

      • c = concentration in g/mL

Qualitative Solubility Determination

Causality: The "like dissolves like" principle governs solubility.[18] The two hydroxyl groups on this compound allow for hydrogen bonding with polar solvents like water and methanol. The nonpolar cyclohexane backbone facilitates dissolution in less polar solvents like chloroform. Understanding solubility is critical for selecting appropriate solvents for synthesis, purification (crystallization), and formulation.

Step-by-Step Protocol:

  • Solvent Selection: Prepare test tubes containing 1 mL of various solvents (e.g., water, methanol, ethanol, chloroform, ethyl acetate, hexane).

  • Sample Addition: Add approximately 25 mg of this compound to each test tube.[8]

  • Observation: Vigorously shake or vortex each tube for 60 seconds.[9]

  • Classification: Visually inspect for complete dissolution. Classify as 'soluble' (dissolves completely), 'partially soluble' (some solid remains), or 'insoluble' (no visible dissolution).

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structural integrity.

Logical Relationship of Spectroscopic Analysis

Spectroscopy_Logic Compound This compound FTIR FTIR Spectroscopy Compound->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS FTIR_Info Confirms Functional Groups: - Broad O-H Stretch (~3400 cm⁻¹) - C-O Stretch (~1070 cm⁻¹) - C-H Stretches (~2930, 2860 cm⁻¹) FTIR->FTIR_Info NMR_Info Confirms Connectivity & Environment: - ¹H: Shows proton environments (e.g., CH-OH, CH₂) - ¹³C: Shows unique carbon signals NMR->NMR_Info MS_Info Confirms Molecular Weight & Formula: - Molecular Ion Peak [M]⁺ at m/z 116 - Fragmentation (e.g., loss of H₂O) MS->MS_Info

Caption: Interrelation of Spectroscopic Techniques for Structural Elucidation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups, broadened by hydrogen bonding.[19] Strong peaks around 2930 cm⁻¹ and 2860 cm⁻¹ correspond to the C-H stretching of the cyclohexane ring, while the C-O stretching vibration appears in the 1100-1050 cm⁻¹ region.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. One would expect to see signals for the methine protons attached to the hydroxyl groups (CH-OH) in the 3.0-4.0 ppm region. The protons of the cyclohexane ring would appear as complex multiplets in the aliphatic region (1.0-2.5 ppm).[21] The hydroxyl protons themselves may appear as a broad singlet whose chemical shift is concentration-dependent.

    • ¹³C-NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments. Due to the molecule's C2 symmetry, only three carbon signals are expected: one for the two equivalent carbons bearing the hydroxyl groups (C-OH) and two for the remaining pairs of equivalent methylene carbons (CH₂) in the ring.

  • Mass Spectrometry (MS): Electron impact (EI) mass spectrometry will show a molecular ion peak ([M]⁺) at an m/z of 116, confirming the molecular weight.[22] A prominent fragmentation pattern involves the loss of a water molecule ([M-H₂O]⁺), resulting in a peak at m/z 98.[23][24] Further fragmentation of the cyclohexane ring leads to characteristic lower mass ions.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound may cause eye, skin, and respiratory tract irritation.[25]

  • Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves, and a lab coat should be worn at all times.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Minimize dust generation and accumulation. Avoid contact with skin and eyes and wash hands thoroughly after handling.[25]

  • Storage: Store in a cool, dry place in a tightly sealed container, below +30°C.[10]

Conclusion

The physical properties of this compound are integral to its identity, purity, and application in advanced organic synthesis and pharmaceutical development. The methodologies described herein provide a robust framework for the comprehensive characterization of this and similar chiral molecules. Adherence to these detailed protocols ensures the generation of high-quality, reliable data, which is the cornerstone of scientific integrity and successful drug discovery endeavors.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (1S,2S)-trans-1,2-Cyclohexanediol, 98%. Retrieved from [Link]

  • Solubility of Things. (n.d.). Cyclohexane-1,2-diol. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Cyclohexanediol, (1S-trans)-. Retrieved from [Link]

  • Hess, S., & DeWitte, R. S. (2014). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 14(24), 2736–2740. Retrieved from [Link]

  • Veranova. (n.d.). The importance of chirality in API development. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Optical Rotation Determination. Retrieved from [Link]

  • Torontech. (2025, January 2). Polarimeter Guide: Optical Activity & Applications. Retrieved from [Link]

  • Zaretskii, V. I., Wulfson, N. S., Zaikin, V. G., Kogan, L. M., Voishvillo, N. E., & Torgov, I. V. (1972). Metastable Peak Analysis; a Method for Elucidating Fragmentation Mechanisms and Ion Structures in Mass Spectrometry. Part II. Water Loss from the Molecular Ion of 1,2-Cyclohexanediol. Organic Mass Spectrometry, 6(3), 383-388. Retrieved from [Link]

  • Health Canada. (2017, May 4). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Retrieved from [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

  • digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved from [Link]

  • Ilardi, E. A., Vitale, R. M., & Scilimati, A. (2020). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 25(22), 5438. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of epoxidation and diol formation of oleic acid. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <781> OPTICAL ROTATION. Retrieved from [Link]

  • Purdue University. (2019, February). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of diol 5 (a) observed (b) calculated by DFT /6-31G, 6-311G* method*. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • de Oliveira, M. A., & Yoshida, M. I. (2009). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 45(1), 95-101. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Reddit. (2019, November 2). How to read this H-NMR? The molecule is trans-cyclohexane-1 2-diol. Retrieved from [Link]

Sources

(1S,2S)-cyclohexane-1,2-diol chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (1S,2S)-Cyclohexane-1,2-diol: Structure, Stereochemistry, and Synthetic Utility

Introduction

This compound is a C2-symmetric chiral diol that has emerged as a cornerstone in modern asymmetric synthesis. Its rigid cyclohexane framework provides a well-defined stereochemical environment, making it an invaluable tool for researchers, scientists, and drug development professionals. This diol serves not only as a versatile chiral building block but also as a highly effective chiral auxiliary and a precursor to sophisticated chiral ligands for asymmetric catalysis.[1] This guide provides a comprehensive overview of its chemical structure, conformational analysis, stereoselective synthesis, and applications, underscoring its significance in the creation of complex, enantiomerically pure molecules.

Part 1: Molecular Structure and Stereochemistry

The unique utility of this compound is intrinsically linked to its three-dimensional structure and stereochemical properties.

Isomerism of 1,2-Cyclohexanediol

Cyclohexane-1,2-diol, a diol consisting of a cyclohexane skeleton with two hydroxyl groups on adjacent carbons, exists as three distinct stereoisomers.[2][3]

  • cis-Cyclohexane-1,2-diol: In this isomer, the two hydroxyl groups are on the same face of the cyclohexane ring. Due to a plane of symmetry, the cis isomer is an achiral meso compound.[4]

  • trans-Cyclohexane-1,2-diol: The hydroxyl groups are on opposite faces of the ring. This configuration lacks a plane of symmetry, resulting in a pair of non-superimposable mirror images, or enantiomers: (1R,2R)-cyclohexane-1,2-diol and the subject of this guide, This compound .[5]

The precise spatial arrangement of the hydroxyl groups in the (1S,2S) enantiomer is critical for its function in inducing chirality.

stereoisomers cis cis-Cyclohexane-1,2-diol (Achiral) trans_S This compound trans_R (1R,2R)-Cyclohexane-1,2-diol trans_S->trans_R  Mirror Plane  

Caption: Stereoisomers of Cyclohexane-1,2-diol.

Conformational Analysis

The cyclohexane ring predominantly adopts a low-energy chair conformation.[6] For trans-1,2-disubstituted cyclohexanes, this leads to a dynamic equilibrium between two chair conformers: one with the substituents in a diequatorial arrangement and the other with them in a diaxial arrangement.

For this compound, the equilibrium strongly favors the diequatorial conformer . This preference is driven by the minimization of steric strain, specifically the unfavorable 1,3-diaxial interactions that would destabilize the diaxial form.[6]

The position of this equilibrium is also influenced by the solvent. Polar solvents tend to further favor the more polar diequatorial conformer.[7][8] The ability of the hydroxyl groups to participate in both intramolecular and intermolecular hydrogen bonding also plays a crucial role in dictating the preferred conformation and the rotational state (rotamer) of the C-O bonds.[8] This predictable conformational preference is key to its effectiveness in asymmetric synthesis, as it creates a stable and well-defined chiral environment.

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is presented below.

PropertyValueReference
IUPAC Name This compound[9]
CAS Number 57794-08-8[10]
Molecular Formula C₆H₁₂O₂[10]
Molecular Weight 116.16 g/mol [10]
Melting Point 107-109 °C (lit.)
Optical Activity [α]20/D +39° (c = 1.6 in H₂O)
Appearance White to off-white crystalline solid
SMILES O[C@H]1CCCC[C@@H]1O

Spectroscopic analysis is essential for structural confirmation. In the ¹H NMR spectrum , the protons attached to the carbons bearing the hydroxyl groups (H-C-O) typically appear as distinct multiplets. The coupling constants observed for these protons can provide valuable information about their dihedral angles with neighboring protons, helping to confirm the trans-diequatorial arrangement.[11] In the ¹³C NMR spectrum , two distinct signals are expected for the hydroxyl-bearing carbons, further confirming the C2-symmetric nature of the molecule.

Part 2: Synthesis of Enantiopure this compound

Access to enantiomerically pure this compound is critical for its applications. The primary strategies involve the resolution of a racemic mixture or direct asymmetric synthesis.

synthesis_workflow cluster_resolution Resolution Strategies start Cyclohexene epoxidation Epoxidation / Hydrolysis (e.g., performic acid) start->epoxidation racemate Racemic trans-1,2-Cyclohexanediol epoxidation->racemate kinetic_res Enzymatic Kinetic Resolution (e.g., Lipase) racemate->kinetic_res chem_res Chemical Resolution (Diastereomer Formation) racemate->chem_res product_S This compound kinetic_res->product_S product_R (1R,2R)-ester or unreacted alcohol kinetic_res->product_R chem_res->product_S

Caption: General workflow for the synthesis of this compound via resolution.

Synthesis and Resolution of Racemic trans-1,2-Cyclohexanediol

A common and historically significant route begins with the synthesis of the racemic trans-diol.[1]

  • Synthesis of Racemic Mixture : A classic method involves the anti-dihydroxylation of cyclohexene. This can be achieved by first forming cyclohexene oxide via epoxidation (e.g., with a peroxy acid like m-CPBA), followed by acid-catalyzed ring-opening, which proceeds with inversion of stereochemistry to yield the trans-diol as a racemic mixture.[1] An alternative one-pot procedure uses performic acid, generated in situ from formic acid and hydrogen peroxide, to achieve the same transformation.[12][13]

  • Resolution : The separation of the enantiomers from the racemic mixture is the crucial step.

    • Chemical Resolution : This involves reacting the racemic diol with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means like crystallization.

    • Kinetic Resolution : This is often a more efficient method. It uses a chiral catalyst or an enzyme to selectively react with one enantiomer faster than the other. Chemoenzymatic strategies, for example, employ lipases to acylate one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiopure diol.[1] This approach is valued for its high selectivity and environmentally benign conditions.[1]

Asymmetric Synthetic Routes

More advanced strategies aim to produce the desired enantiomer directly, avoiding a resolution step. These include asymmetric dihydroxylation and enantioselective epoxidation reactions, which have become powerful tools in modern organic synthesis.[1]

Part 3: Applications in Asymmetric Synthesis and Drug Development

The well-defined, rigid C2-symmetric structure of this compound makes it a powerful tool in asymmetric synthesis.

As a Chiral Auxiliary

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the reaction, the auxiliary is removed, leaving a chiral product.

This compound is frequently used for this purpose by forming chiral acetals or ketals with prochiral ketones or aldehydes.[1] The bulky and rigid cyclohexane framework of the auxiliary effectively shields one face of the reactive center (e.g., an enolate), forcing an incoming reagent to attack from the less hindered face. This leads to the formation of a product with high diastereoselectivity.[14][15] For example, the diastereoselective alkylation of enol ethers derived from this diol has been used to synthesize α,α-disubstituted α-amino acids with excellent stereocontrol.[14][15]

chiral_auxiliary start Prochiral Ketone | + | (1S,2S)-Diol acetal Chiral Acetal C2-Symmetric Environment start->acetal reaction Diastereoselective Reaction (e.g., Alkylation) acetal->reaction product Diastereomeric Product (High d.e.) reaction->product final Chiral Product | + | Recovered (1S,2S)-Diol product->final Auxiliary Removal

Caption: Use of this compound as a chiral auxiliary.

As a Chiral Ligand Precursor

This compound is a valuable precursor for the synthesis of chiral ligands used in transition-metal-catalyzed asymmetric reactions. The diol can be readily modified to create a wide range of bidentate ligands.[1] These ligands coordinate to a metal center (e.g., titanium, copper, ruthenium), creating a chiral catalytic environment that can facilitate enantioselective transformations with high efficiency and selectivity.[1]

For instance, it has been used to prepare ligands for titanium alkoxide-catalyzed additions of phosphites to aldehydes, yielding non-racemic hydroxy phosphonates. Its structural motif is closely related to that of (1S,2S)-cyclohexane-1,2-diamine, the backbone of many highly successful "DACH" ligands used in reactions like asymmetric Henry reactions and reductions.[1]

As a Chiral Building Block

In drug development and natural product synthesis, the diol serves as a chiral synthon or building block. Its two stereocenters and functional handles (hydroxyl groups) can be elaborated into more complex molecular architectures. The rigidity of the cyclohexane scaffold helps to control the relative stereochemistry of new chiral centers introduced during a synthetic sequence, making it a reliable starting point for constructing intricate target molecules.

Part 4: Key Experimental Protocols

The following protocols are provided as illustrative examples of the synthesis and resolution of trans-cyclohexane-1,2-diol.

Protocol 1: Synthesis of Racemic trans-1,2-Cyclohexanediol via Performic Acid

This protocol is based on established literature procedures and should be performed with appropriate safety precautions, including the use of a safety shield, as it involves peroxides.[13]

  • Reaction Setup : In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 600 mL of 88% formic acid. Cool the flask in an ice bath.

  • Peracid Formation : Slowly add 140 mL of 30% hydrogen peroxide to the stirred formic acid.

  • Substrate Addition : While maintaining the internal temperature between 40-45 °C using the ice bath, slowly add 82 g (1.0 mole) of cyclohexene from the dropping funnel over 20-30 minutes.

  • Reaction : After the addition is complete, continue stirring at 40 °C for one hour, then allow the mixture to stand at room temperature overnight.

  • Workup : a. Remove the formic acid and water by distillation under reduced pressure (steam bath). b. Cool the viscous residue in an ice bath and slowly add an ice-cold solution of 80 g of sodium hydroxide in 150 mL of water to hydrolyze the formate esters, ensuring the temperature does not exceed 45 °C. c. Warm the alkaline solution to 45 °C and extract the product with ethyl acetate. d. Dry the organic extracts, remove the solvent via rotary evaporation, and purify the resulting solid, typically by distillation or recrystallization, to yield racemic trans-1,2-cyclohexanediol.

Protocol 2: General Workflow for Enzymatic Kinetic Resolution

This protocol outlines a general chemoenzymatic approach.

  • Setup : Dissolve racemic trans-1,2-cyclohexanediol (1 equivalent) in an appropriate organic solvent (e.g., toluene or THF).

  • Enzyme Addition : Add a lipase, such as Candida antarctica lipase B (CAL-B), often in an immobilized form.

  • Acyl Donor : Add a slight molar deficit of an acyl donor (e.g., 0.5 equivalents of vinyl acetate). The use of a deficit ensures that only one enantiomer is fully acylated, preventing acylation of the desired product.

  • Reaction Monitoring : Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor its progress using TLC or GC to track the consumption of the starting material and formation of the monoacetate.

  • Workup : a. When approximately 50% conversion is reached, filter off the immobilized enzyme (which can often be reused). b. Remove the solvent under reduced pressure. c. Separate the unreacted this compound from the acylated (1R,2R)-monoacetate using column chromatography. The significant difference in polarity between the diol and the ester makes this separation straightforward.

Conclusion

This compound is a powerful and versatile molecule in the field of organic chemistry. Its value is derived from its rigid C2-symmetric structure, predictable conformational behavior, and the stereochemical control it imparts in asymmetric reactions. Whether employed as a chiral auxiliary to guide transformations, a precursor to sophisticated catalytic ligands, or a foundational building block for complex targets, it provides chemists with a reliable tool for the enantioselective synthesis of molecules critical to research, drug discovery, and materials science. The continued development of efficient synthetic routes, particularly green chemoenzymatic methods, ensures that this essential chiral diol will remain at the forefront of chemical innovation.

References

  • Eliel, E. L., & Gilbert, E. C. (1969). Conformational Analysis of Cyclohexane- 1,Z-diol Derivatives and M M ~ Parameter Improvementt. CSIRO Publishing. Retrieved from [Link]

  • Bacon, J. F. (1987). Conformational Analysis of Cyclohexandiols and Related Compounds. University of South Wales. Retrieved from [Link]

  • ResearchGate. (2015). Conformational Analysis of Cyclohexane-1,2-diol Derivatives and MM3 Parameter Improvement. Retrieved from [Link]

  • Quora. (2020). What are the stable conformations of cis and trans 1,2 cyclohexane diol.... Retrieved from [Link]

  • OC-Praktikum. (2006). Synthesis of trans-1,2-cyclohexanediol from cyclohexene. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexane-1,2-diol. Retrieved from [Link]

  • PubMed. (2001). Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary. J Org Chem. Retrieved from [Link]

  • ACS Publications. (2001). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (1962). trans-1,2-CYCLOHEXANEDIOL. Retrieved from [Link]

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  • PubChem. (n.d.). trans-1,2-Cyclohexanediol. Retrieved from [Link]

  • ResearchGate. (2024). An Efficient Protocol for the Enantioselective Preparation of a Key Polyfunctionalized Cyclohexane.... Retrieved from [Link]

  • PubChem. (n.d.). cis-1,2-Cyclohexanediol. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1981). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. Retrieved from [Link]

  • EMBL-EBI. (n.d.). cyclohexane-1,2-diol (CHEBI:24567). Retrieved from [Link]

  • ResearchGate. (2018). Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. Retrieved from [Link]

  • Quora. (2020). How would you synthesise cis-cyclohexane-1, 2-diol from cyclohexanol?. Retrieved from [Link]

  • ResearchGate. (2024). Two alternative routes for 1, 2-cyclohexanediol synthesis by means of green processes.... Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Cyclohexanediol, (1S-trans)-. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Enantioselective Synthesis of (1S,2S)-Cyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of (1S,2S)-Cyclohexane-1,2-diol

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for enantiomerically pure building blocks is insatiable. Among these, C2-symmetric chiral diols are of paramount importance, serving as versatile chiral auxiliaries, ligands, and synthons for complex molecular architectures.[1][2] this compound, a conformationally constrained diol, represents a cornerstone of this class. Its rigid framework and defined stereochemistry make it an invaluable precursor for the synthesis of chiral ligands for asymmetric catalysis, complex natural products, and active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the principal, field-proven methodologies for accessing this crucial molecule in high enantiopurity, focusing on the mechanistic rationale, practical execution, and comparative advantages of each approach.

Chapter 1: Asymmetric Dihydroxylation: The Direct Approach to Enantiopurity

The most direct and elegant strategy for producing enantiopure syn-diols from prochiral alkenes is through asymmetric dihydroxylation (AD). The Sharpless Asymmetric Dihydroxylation (SAD) stands as the preeminent method in this category, a reaction so impactful it contributed to K. Barry Sharpless's 2001 Nobel Prize in Chemistry.[3] This method introduces both hydroxyl groups and both stereocenters in a single, highly controlled step from cyclohexene.

Mechanistic Underpinnings of the Sharpless AD Reaction

The SAD reaction employs a catalytic amount of osmium tetroxide (OsO₄), a chiral ligand, and a stoichiometric co-oxidant.[4] The enantioselectivity is governed by the chiral ligand, which is typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[3] For the synthesis of the desired (1S,2S)-diol from cyclohexene, a ligand based on DHQD is required.

The catalytic cycle proceeds as follows:

  • Complex Formation : The chiral ligand coordinates to the osmium tetroxide catalyst, forming a chiral, reactive complex.

  • Cycloaddition : This complex undergoes a [3+2]-cycloaddition with the alkene (cyclohexene) to form a five-membered osmate ester intermediate.[3][4] The facial selectivity of this addition is dictated by the U-shaped binding pocket created by the chiral ligand, which preferentially accommodates the alkene from one face over the other.

  • Hydrolysis : The osmate ester is hydrolyzed to release the this compound product and the reduced osmium(VI) species.

  • Catalyst Regeneration : The stoichiometric co-oxidant, typically potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), re-oxidizes the osmium(VI) back to osmium(VIII), regenerating the active catalyst for the next cycle.[3][4]

This entire process is streamlined by the use of commercially available reagent mixtures known as AD-mix.

AD-mix-β: A Validated, Turnkey Solution

For the synthesis of this compound, the reagent of choice is AD-mix-β . This is a pre-packaged, stable mixture containing:

  • Potassium osmate [K₂OsO₂(OH)₄] as the catalyst precursor.

  • Potassium ferricyanide [K₃Fe(CN)₆] as the co-oxidant.

  • Potassium carbonate [K₂CO₃] to maintain the optimal basic pH.

  • (DHQD)₂PHAL , the chiral ligand that directs the stereochemical outcome to the (1S,2S) product.[3][5]

The use of AD-mix-β obviates the need to handle the highly toxic and volatile osmium tetroxide directly and ensures a reliable and reproducible reaction.

SAD_Mechanism cluster_cycle Catalytic Cycle OsO4_L Os(VIII)O4-Ligand Complex OsmateEster Osmate(VI) Ester Intermediate OsO4_L->OsmateEster [3+2] Cycloaddition Alkene Cyclohexene Alkene->OsmateEster Diol (1S,2S)-Diol Product OsmateEster->Diol OsVI Reduced Os(VI) OsmateEster->OsVI Hydrolysis OsVI->OsO4_L Re-oxidation ReducedOxidant K4Fe(CN)6 OsVI->ReducedOxidant CoOxidant K3Fe(CN)6 (Co-oxidant) CoOxidant->OsVI Oxidizes Water 2 H2O Water->OsmateEster caption Workflow for Sharpless Asymmetric Dihydroxylation.

Workflow for Sharpless Asymmetric Dihydroxylation.
Detailed Experimental Protocol: Sharpless AD of Cyclohexene
  • Setup : To a 500 mL round-bottom flask equipped with a magnetic stirrer, add tert-butanol (150 mL) and water (150 mL). Stir until the mixture is homogeneous. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition : Add AD-mix-β (45 g) to the solvent mixture and stir vigorously until the solids are largely dissolved, resulting in a yellow-green biphasic mixture.

  • Substrate Addition : Add cyclohexene (3.0 mL, ~30 mmol) to the reaction mixture.

  • Reaction : Seal the flask and stir vigorously at 0 °C. The reaction progress can be monitored by TLC (e.g., using a 1:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Quenching : Once the reaction is complete, add solid sodium sulfite (Na₂SO₃) (20 g) portion-wise and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Extraction : Add ethyl acetate (200 mL) and stir. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Workup : Combine the organic layers, wash with 2 M NaOH (100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hot ethyl acetate or acetone) to yield pure this compound as a white crystalline solid.[1]

Data Presentation: Sharpless AD Performance
ParameterTypical ValueReference
Substrate Cyclohexene[6]
Reagent AD-mix-β[3][4]
Solvent System t-BuOH/H₂O (1:1)[4]
Temperature 0 °C[3]
Typical Yield 85-95%[5]
Enantiomeric Excess (ee) >99%[5]

Chapter 2: Kinetic Resolution: Separating Enantiomers via Reactivity

An alternative to direct asymmetric synthesis is kinetic resolution. This process begins with a racemic mixture of the product or a precursor. A chiral catalyst or reagent is then used to selectively react with one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantiopure substrate from the product.

Hydrolytic Kinetic Resolution (HKR) of Cyclohexene Oxide

The Jacobsen-Katsuki epoxidation provides enantiopure epoxides, but a powerful related method for accessing chiral diols is the Jacobsen Hydrolytic Kinetic Resolution (HKR).[7] This method resolves a racemic mixture of an epoxide using water as a nucleophile in the presence of a chiral (salen)cobalt(III) complex.[8][9] One enantiomer of the epoxide is rapidly hydrolyzed to the corresponding diol, while the other enantiomer is left unreacted and therefore enantioenriched.

Causality of the Method : The success of the HKR hinges on the chiral (salen)Co(III) catalyst, which acts as a Lewis acid.[10] Mechanistic studies suggest a cooperative bimetallic mechanism where one catalyst molecule activates the epoxide electrophile, and a second catalyst molecule activates the water nucleophile.[8][10] This dual activation leads to an exceptionally high degree of enantioselection (krel > 100 for many substrates), as the transition state for the reaction of one enantiomer is significantly lower in energy than for the other.[8] By using the (S,S)-Jacobsen catalyst, racemic cyclohexene oxide can be resolved to yield (1R,2R)-cyclohexane-1,2-diol and unreacted, highly enantioenriched (S,S)-cyclohexene oxide. The latter can then be hydrolyzed under standard acidic or basic conditions to furnish the desired this compound.

HKR_Workflow cluster_products Separated Products RacemicEpoxide Racemic (±)-Cyclohexene Oxide UnreactedEpoxide Enriched (S,S)-Epoxide (>99% ee) RacemicEpoxide->UnreactedEpoxide Slower reaction DiolProduct Enriched (1R,2R)-Diol (>98% ee) RacemicEpoxide->DiolProduct Faster reaction Catalyst (S,S)-Jacobsen (salen)Co(III) Catalyst Catalyst->DiolProduct Water 0.55 eq. H2O Water->DiolProduct FinalDiol This compound UnreactedEpoxide->FinalDiol Acidic Hydrolysis caption Workflow for Jacobsen Hydrolytic Kinetic Resolution.

Workflow for Jacobsen Hydrolytic Kinetic Resolution.
Detailed Experimental Protocol: HKR and Subsequent Hydrolysis

Part A: Hydrolytic Kinetic Resolution

  • Setup : To a flask, add racemic cyclohexene oxide (10.0 g, ~102 mmol).

  • Catalyst Addition : Add the (S,S)-Jacobsen catalyst (0.2-0.5 mol %).

  • Reaction : Cool the mixture to 0 °C and add water (1.0 mL, ~55 mmol, 0.54 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction is often run neat (solvent-free).[9]

  • Workup : The reaction mixture can be directly purified by distillation or flash chromatography to separate the more volatile, unreacted (S,S)-cyclohexene oxide from the less volatile (1R,2R)-cyclohexane-1,2-diol.

Part B: Hydrolysis of Recovered Epoxide

  • Setup : Dissolve the recovered (S,S)-cyclohexene oxide in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 ratio).

  • Reaction : Add a catalytic amount of perchloric acid or sulfuric acid and stir at room temperature until the epoxide is fully consumed (monitor by TLC or GC).

  • Workup : Neutralize the acid with a mild base (e.g., NaHCO₃ solution). Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure to yield this compound.

Data Presentation: HKR Performance
ParameterTypical ValueReference
Catalyst Loading 0.2 - 2.0 mol%[9][11]
Reactant H₂O (0.5-0.8 equiv)[8]
Conditions Neat, 0 °C to RT[9]
Recovered Epoxide Yield 40-45% (max 50%)[9]
Recovered Epoxide ee >99%[9]
Diol Product ee >98%[9]
Enzymatic Kinetic Resolution (EKR)

Enzymatic methods offer a green and highly selective alternative for kinetic resolution. Lipases are commonly used to catalyze the enantioselective acylation of a racemic diol.[12]

Causality of the Method : In the presence of an acyl donor (like vinyl acetate), a lipase such as Candida antarctica Lipase B (CAL-B) will selectively acylate one enantiomer of the racemic trans-1,2-cyclohexanediol.[13][14] For instance, the (1R,2R)-enantiomer may fit perfectly into the enzyme's active site and undergo rapid acylation, while the (1S,2S)-enantiomer is a poor fit and reacts very slowly or not at all. This difference in reaction rates allows for the separation of the unreacted, enantiopure (1S,2S)-diol from the newly formed (1R,2R)-monoacetate at ~50% conversion.

EKR_Workflow cluster_products Separated Products at ~50% Conversion RacemicDiol Racemic (±)-trans- 1,2-Cyclohexanediol UnreactedDiol Unreacted (1S,2S)-Diol (High ee) RacemicDiol->UnreactedDiol Slow/No reaction EsterProduct (1R,2R)-Monoacetate RacemicDiol->EsterProduct Fast reaction Enzyme Lipase (e.g., CAL-B) Enzyme->EsterProduct AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->EsterProduct caption Workflow for Enzymatic Kinetic Resolution.

Workflow for Enzymatic Kinetic Resolution.
Detailed Experimental Protocol: Lipase-Catalyzed Resolution
  • Setup : To a flask, add racemic trans-1,2-cyclohexanediol (5.0 g, 43 mmol) and a suitable organic solvent (e.g., diisopropyl ether, 100 mL).[13]

  • Enzyme Addition : Add an immobilized lipase, such as Novozym 435 (CAL-B), typically 5-10% by weight of the substrate.

  • Acylation : Add vinyl propionate or vinyl acetate (1.1-1.5 equivalents) as the acyl donor.[13]

  • Reaction : Stir the suspension at room temperature (or slightly elevated, e.g., 40 °C) and monitor the conversion by GC or TLC. The reaction should be stopped at or near 50% conversion to maximize the enantiopurity of both the product and the remaining starting material.

  • Workup : Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

  • Purification : Remove the solvent under reduced pressure. The resulting mixture of the unreacted (1S,2S)-diol and the (1R,2R)-monoester can be easily separated by flash column chromatography due to their significant difference in polarity.

Data Presentation: EKR Performance
ParameterTypical ValueReference
Enzyme Candida antarctica Lipase B (CAL-B)[13]
Acyl Donor Vinyl Propionate / Vinyl Acetate[13][15]
Solvent Diisopropyl ether / Toluene[13][16]
Conversion for Max ee ~50%[15]
Recovered Diol ee >98%[13][16]

Conclusion: A Comparative Outlook

The synthesis of enantiopure this compound can be approached through several robust and high-fidelity methods.

  • Sharpless Asymmetric Dihydroxylation is arguably the most efficient and atom-economical method, creating the desired product directly from an inexpensive starting material in a single stereocontrolled step with near-perfect enantioselectivity. Its use of pre-packaged AD-mixes makes it highly reliable and practical for both lab-scale and industrial applications.

  • Jacobsen Hydrolytic Kinetic Resolution is an exceptionally powerful technique for resolving epoxides. While it requires an additional step to convert the resolved epoxide to the target diol, it provides access to both enantiomers of the diol and the epoxide in very high enantiopurity, adding to its synthetic utility.

  • Enzymatic Kinetic Resolution represents a "green chemistry" approach, operating under mild conditions with recyclable catalysts. It provides excellent enantioselectivity and is particularly advantageous for its operational simplicity and environmental compatibility.

The choice of method will ultimately depend on the specific requirements of the researcher, including scale, cost considerations, available starting materials, and the desired synthetic flexibility. Each protocol described herein represents a validated and authoritative pathway to a critical chiral building block in modern chemistry.

References

  • Sharpless asymmetric dihydroxylation - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed Central. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot - Green Chemistry (RSC Publishing). (2009). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides | Journal of the American Chemical Society. (2002). American Chemical Society. Retrieved January 17, 2026, from [Link]

  • Chemoenzymatic Synthesis of Enantiomeric, Bicyclic δ-Halo-γ-lactones with a Cyclohexane Ring, Their Biological Activity and Interaction with Biological Membranes - MDPI. (2020). MDPI. Retrieved January 17, 2026, from [Link]

  • Sharpless Asymmetric Dihydroxylation: Effect of Alkene Structure on Rates and Selectivity | Journal of Chemical Education - ACS Publications. (2003). American Chemical Society. Retrieved January 17, 2026, from [Link]

  • Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. (1997). STEM - Unipd. Retrieved January 17, 2026, from [Link]

  • Chemoenzymatic Synthesis of Enantiomeric, Bicyclic δ-Halo-γ-lactones with a Cyclohexane Ring, Their Biological Activity and Interaction with Biological Membranes - PubMed. (2020). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD) - ResearchGate. (2000). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A broadly applicable and practical oligomeric (salen) Co catalyst for enantioselective epoxide ring-opening reactions - PMC - NIH. (2010). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology - ResearchGate. (2010). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Jacobsen HKR - The best reaction in organic chemistry? - YouTube. (2022). YouTube. Retrieved January 17, 2026, from [Link]

  • Enantioselective Kinetic Resolution of trans-Cycloalkane-1,2-diols | Request PDF. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

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  • Cyclohexane-1,2-diol - Wikipedia. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

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  • trans-1,2-CYCLOHEXANEDIOL - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • Sharpless Asymmetric Di-hydroxylation (1,2-cis-diol): Basic idea, mechanism and stereo-selectivity. - YouTube. (2020). YouTube. Retrieved January 17, 2026, from [Link]

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An In-depth Technical Guide to the Sharpless Asymmetric Dihydroxylation of Cyclohexene to (1S,2S)-Cyclohexanediol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the Sharpless asymmetric dihydroxylation, with a specific focus on the enantioselective synthesis of (1S,2S)-cyclohexanediol from cyclohexene. This transformation is a cornerstone of modern asymmetric synthesis, offering a reliable and highly selective method for the creation of chiral vicinal diols, which are pivotal intermediates in the development of pharmaceuticals and other biologically active molecules.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking both a theoretical understanding and a practical framework for implementing this powerful reaction.

The Principle of Enantioselection: A Mechanistic Perspective

The Sharpless asymmetric dihydroxylation is a catalytic process that utilizes a chiral ligand to direct the osmylation of a prochiral alkene, thereby establishing two adjacent stereocenters with a high degree of enantiomeric excess.[2] The reaction was developed by K. Barry Sharpless, a contribution for which he was awarded a share of the Nobel Prize in Chemistry in 2001. The commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, have made this complex transformation accessible and reproducible in laboratories worldwide.[2]

The enantioselectivity of the reaction is governed by the choice of the chiral ligand, which is derived from one of two diastereomeric cinchona alkaloids: dihydroquinine (DHQ) or dihydroquinidine (DHQD).[2] These ligands are typically used as their phthalazine (PHAL) ethers, (DHQ)₂PHAL and (DHQD)₂PHAL. For the synthesis of (1S,2S)-cyclohexanediol, the AD-mix-β formulation, containing the (DHQD)₂PHAL ligand, is employed.[2]

The catalytic cycle, a self-validating system of interconnected reactions, is the heart of the Sharpless dihydroxylation. A simplified representation of this cycle is presented below:

Sharpless_Catalytic_Cycle cluster_primary Primary Catalytic Cycle cluster_secondary Secondary Pathway (Lower ee) OsO4_L OsO₄-Ligand Complex Osmylate_Ester Osmylate Ester Intermediate OsO4_L->Osmylate_Ester [3+2] Cycloaddition Alkene Cyclohexene Alkene->Osmylate_Ester Diol (1S,2S)-Cyclohexanediol Osmylate_Ester->Diol Hydrolysis OsVI Os(VI) Species Osmylate_Ester->OsVI OsVIII_Diol Os(VIII)-Diol Complex Osmylate_Ester->OsVIII_Diol Oxidation before Hydrolysis OsVI->OsO4_L Reoxidation (K₃Fe(CN)₆) Diol2 Diol (lower ee) OsVIII_Diol->Diol2 Dihydroxylation Alkene2 Cyclohexene Alkene2->Diol2 caption Figure 1: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Caption: Figure 1: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

The reaction commences with the formation of a complex between osmium tetroxide and the chiral ligand. This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate.[3] Subsequent hydrolysis of this intermediate liberates the desired diol and a reduced osmium(VI) species. The catalytic nature of the reaction is sustained by the stoichiometric co-oxidant, potassium ferricyanide (K₃Fe(CN)₆), which reoxidizes the Os(VI) species back to Os(VIII).[2]

A critical aspect for ensuring high enantioselectivity is the suppression of a potential secondary catalytic pathway.[2] If the osmate ester intermediate is oxidized before it hydrolyzes, an Os(VIII)-diol complex is formed which can also dihydroxylate the alkene, but with significantly lower enantioselectivity.[2] This secondary pathway can be effectively minimized by using a higher molar concentration of the chiral ligand, which favors the primary pathway.[2]

The Reagents: A Symphony of Controlled Reactivity

The success of the Sharpless asymmetric dihydroxylation hinges on the careful interplay of several key reagents, each with a specific and crucial role. These are conveniently packaged in the commercial AD-mix formulations.

ReagentFunctionCausality
Potassium Osmate (K₂OsO₂(OH)₄) Source of the osmium tetroxide catalyst.Osmium tetroxide is the active oxidant that forms the osmate ester with the alkene. Using the less volatile potassium osmate salt enhances safety.
(DHQD)₂PHAL Chiral ligand.Creates a chiral environment around the osmium center, directing the attack on one face of the prochiral cyclohexene to yield the (1S,2S) enantiomer.
Potassium Ferricyanide (K₃Fe(CN)₆) Stoichiometric co-oxidant.Regenerates the active Os(VIII) catalyst from the reduced Os(VI) species, allowing for the use of only a catalytic amount of the toxic and expensive osmium.
Potassium Carbonate (K₂CO₃) Base.Maintains a basic pH, which accelerates the hydrolysis of the osmate ester to release the diol and regenerate the catalyst.
Methanesulfonamide (CH₃SO₂NH₂) Additive (optional but recommended).Accelerates the rate of the reaction, particularly for less reactive alkenes, by facilitating the hydrolysis of the osmate ester.

Experimental Protocol: A Step-by-Step Guide to (1S,2S)-Cyclohexanediol Synthesis

This protocol is a self-validating system designed for the synthesis of (1S,2S)-cyclohexanediol from cyclohexene with high enantioselectivity.

Materials:

  • AD-mix-β

  • Cyclohexene

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine AD-mix-β (approximately 1.4 g per 1 mmol of cyclohexene) with a 1:1 mixture of tert-butanol and water (approximately 10 mL per 1 g of AD-mix-β).

  • Dissolution: Stir the mixture vigorously at room temperature until the solids are fully dissolved and two clear phases are observed. The aqueous phase should be a bright yellow.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some of the salts may precipitate upon cooling.

  • Substrate Addition: Add cyclohexene (1.0 equivalent) to the cooled, stirred reaction mixture.

  • Reaction: Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (typically after 6-24 hours, as indicated by the consumption of the starting material on TLC), quench the reaction by adding solid sodium sulfite (approximately 1.5 g per 1 g of AD-mix-β).

  • Workup:

    • Allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.

    • Add ethyl acetate to the mixture and transfer to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts and wash with a saturated aqueous solution of sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure (1S,2S)-cyclohexanediol.

Expected Results and Data Analysis

The Sharpless asymmetric dihydroxylation of cyclohexene using AD-mix-β is expected to proceed with high yield and excellent enantioselectivity.

SubstrateProductLigandYield (%)Enantiomeric Excess (ee, %)
Cyclohexene(1S,2S)-Cyclohexanediol(DHQD)₂PHALTypically >85%Typically >90%

Note: Yields and enantiomeric excesses are representative and can vary based on reaction scale and conditions.

The enantiomeric excess of the product can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis of the diol or a suitable derivative.

Troubleshooting and Field-Proven Insights

  • Low Enantioselectivity: As previously discussed, low enantiomeric excess can result from the interference of the secondary catalytic cycle. To mitigate this, consider using a higher loading of the AD-mix, which increases the concentration of the chiral ligand.

  • Slow Reaction Rate: For less reactive alkenes, the addition of methanesulfonamide can significantly accelerate the reaction rate.

  • Workup Issues: The formation of emulsions during the extraction can be problematic. The addition of brine during the washing step can help to break up emulsions.

  • Purification Challenges: The chiral ligand can sometimes co-elute with the product during chromatography. A thorough workup, including a base wash, can help to remove the majority of the ligand before purification.

Conclusion

The Sharpless asymmetric dihydroxylation of cyclohexene to (1S,2S)-cyclohexanediol is a robust and highly selective transformation that exemplifies the power of asymmetric catalysis. By understanding the underlying mechanism, the specific roles of the reagents, and adhering to a well-defined experimental protocol, researchers can reliably access this valuable chiral building block for a wide range of applications in drug discovery and development. This guide provides the necessary framework for the successful implementation of this essential synthetic tool.

References

  • Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Sharpless, K. B. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771.
  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic asymmetric dihydroxylation. Chemical reviews, 94(8), 2483-2547.
  • Wikipedia contributors. (2023, December 27). Sharpless asymmetric dihydroxylation. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. Retrieved January 17, 2026, from [Link]

  • Sharpless Dihydroxylation (Bishydroxylation). (n.d.). In Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

Sources

Resolution of racemic trans-1,2-cyclohexanediol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Resolution of Racemic trans-1,2-Cyclohexanediol

Authored by: A Senior Application Scientist

Abstract

The enantiomers of trans-1,2-cyclohexanediol are indispensable building blocks in modern asymmetric synthesis, serving as chiral auxiliaries, ligands for metal-catalyzed reactions, and key intermediates in the synthesis of pharmaceuticals and natural products. The resolution of the readily available racemic mixture into its constituent (1R,2R)- and (1S,2S)-enantiomers is a critical and often challenging step. This technical guide provides an in-depth exploration of the primary methodologies for achieving this separation, with a focus on the underlying principles, practical experimental protocols, and the rationale behind procedural choices. It is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and actionable insights into this pivotal chemical transformation.

Introduction: The Significance of Chiral trans-1,2-Cyclohexanediol

The C₂-symmetric scaffold of trans-1,2-cyclohexanediol provides a rigid and well-defined stereochemical environment, making its enantiomerically pure forms highly valuable. The (1R,2R)- and (1S,2S)-enantiomers are precursors to a multitude of chiral ligands, such as those used in Jacobsen's epoxidation, and are integral to the synthesis of complex molecules where precise stereocontrol is paramount. The challenge, therefore, lies not in the synthesis of the racemic diol, which is readily accomplished via the epoxidation of cyclohexene followed by hydrolytic ring-opening, but in its efficient and scalable resolution. This guide will dissect the most effective and widely employed resolution strategies: classical chemical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

Foundational Principles of Enantiomeric Resolution

The resolution of a racemic mixture hinges on the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers, which have distinct physical properties (e.g., solubility, melting point, boiling point). This differentiation allows for their separation using conventional laboratory techniques such as fractional crystallization or chromatography.

Classical Chemical Resolution: Diastereomeric Complex Formation with Tartaric Acid

Classical resolution remains a robust and scalable method, particularly when cost-effective resolving agents are available. For trans-1,2-cyclohexanediol, the naturally occurring enantiomers of tartaric acid are excellent resolving agents due to their chirality, availability, and ability to form diastereomeric co-crystals with distinct physical properties.[1][2]

Mechanistic Rationale

The hydroxyl groups of the diol and the carboxylic acid groups of tartaric acid engage in hydrogen bonding to form a stable, crystalline diastereomeric complex.[2] When racemic (±)-trans-1,2-cyclohexanediol is treated with a sub-stoichiometric amount (e.g., 0.5 equivalents) of an enantiopure resolving agent like (2R,3R)-(+)-tartaric acid, a diastereomeric complex preferentially forms with one of the diol's enantiomers.[1] For instance, (2R,3R)-(+)-tartaric acid has been shown to form a more stable, less soluble co-crystal with (1R,2R)-(-)-cyclohexanediol.[1] This difference in solubility is the cornerstone of the separation; the less soluble diastereomer crystallizes from the solution, leaving the other enantiomer ((1S,2S)-diol) enriched in the mother liquor.

The overall workflow for this classical resolution is depicted below.

G cluster_0 Diastereomer Formation & Separation cluster_1 Liberation of Enantiomers racemate Racemic (±)-trans-1,2-cyclohexanediol mix Mix & Heat to Dissolve racemate->mix agent (+)-Tartaric Acid (0.5 eq) agent->mix solvent Solvent (e.g., Ethanol) solvent->mix cool Cool & Crystallize mix->cool filter Filtration cool->filter solid Less Soluble Diastereomer ((1R,2R)-diol:(+)-TA) filter->solid liquid Mother Liquor (Enriched in (1S,2S)-diol) filter->liquid base1 Aqueous Base (e.g., NaOH) solid->base1 base2 Aqueous Base (e.g., NaOH) liquid->base2 extract1 Organic Extraction base1->extract1 extract2 Organic Extraction base2->extract2 diol1 (1R,2R)-(-)-diol extract1->diol1 diol2 (1S,2S)-(+)-diol extract2->diol2

Figure 1. Workflow for the classical resolution of trans-1,2-cyclohexanediol.

Step-by-Step Experimental Protocol

This protocol is a synthesized example based on established principles of diastereomeric salt resolution.[1][3]

  • Complex Formation: In a suitable flask, combine racemic trans-1,2-cyclohexanediol (1.0 eq) and (2R,3R)-(+)-tartaric acid (0.5 eq) in ethanol. The choice of solvent is critical; it must solubilize the reactants when heated but allow for the selective precipitation of one diastereomer upon cooling.

  • Crystallization: Heat the mixture with stirring until a homogeneous solution is formed. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize the yield of the crystalline diastereomeric complex.

  • Isolation: Collect the precipitated solid, the less soluble diastereomeric complex of (1R,2R)-cyclohexanediol and (+)-tartaric acid, by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove residual mother liquor.

  • Liberation of the First Enantiomer: Dissolve the isolated diastereomeric complex in water and basify the solution (e.g., with NaOH or K₂CO₃) to deprotonate the tartaric acid, forming a water-soluble salt. The now-free (1R,2R)-diol can be extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). Subsequent drying and removal of the solvent will yield the enantiomerically enriched (1R,2R)-(-)-diol.

  • Liberation of the Second Enantiomer: The mother liquor from step 3 is enriched in the (1S,2S)-enantiomer. To recover it, first remove the solvent. Then, treat the residue in the same manner as the isolated solid: dissolve in water, basify, and extract the (1S,2S)-(+)-diol into an organic solvent.

  • Purity Assessment: The enantiomeric excess (e.e.) of each recovered diol should be determined using a suitable analytical technique, such as chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Self-Validating System: The success of this protocol is contingent on the differential solubility of the formed diastereomers. A key validation checkpoint is the characterization of the crystalline precipitate. Its melting point should be sharp and distinct from that of the starting materials. Furthermore, successive recrystallizations of the diastereomeric complex can be performed to enhance the enantiomeric purity of the final diol, with each step ideally increasing the measured optical rotation until a constant value is achieved.[3]

Enzymatic Kinetic Resolution: Lipase-Catalyzed Acylation

Enzymatic methods offer a powerful alternative, prized for their high selectivity under mild reaction conditions.[4] Kinetic resolution is a process wherein one enantiomer of a racemate reacts significantly faster than the other, allowing for the separation of the unreacted, slow-reacting enantiomer from the newly formed product of the fast-reacting enantiomer. For trans-1,2-cyclohexanediol, lipases are highly effective catalysts for enantioselective acylation.[5][6]

Mechanistic Rationale

Lipases, such as those from Candida antarctica (often immobilized as Novozym 435) or Pseudomonas cepacia, are hydrolases that can function in reverse in non-aqueous media to catalyze ester formation.[7][8][9] The enzyme's active site is chiral and thus discriminates between the two enantiomers of the diol. An acyl donor, typically an activated ester like vinyl acetate, is used. The reaction with vinyl acetate is effectively irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde.

The lipase preferentially catalyzes the acylation of one diol enantiomer (e.g., the (1R,2R)-enantiomer) to form the corresponding monoacetate. As the reaction progresses, the mixture becomes enriched in the unreacted (1S,2S)-diol and the (1R,2R)-monoacetate. The reaction is typically stopped at or near 50% conversion to achieve the optimal balance of yield and enantiomeric excess for both components.

G cluster_products Products racemate Racemic (±)-trans-1,2-cyclohexanediol reagents Lipase (e.g., Novozym 435) + Acyl Donor (e.g., Vinyl Acetate) + Organic Solvent racemate->reagents reaction Enantioselective Acylation (Stop at ~50% conversion) reagents->reaction separation Separation (Chromatography or Distillation) reaction->separation diol Unreacted (1S,2S)-(+)-diol (High e.e.) separation->diol ester (1R,2R)-(-)-monoacetate (High e.e.) separation->ester hydrolysis Hydrolysis (e.g., K₂CO₃, MeOH) ester->hydrolysis final_diol (1R,2R)-(-)-diol hydrolysis->final_diol

Figure 2. Workflow for the enzymatic kinetic resolution of trans-1,2-cyclohexanediol.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on common practices in biocatalytic resolutions.[7][10]

  • Reaction Setup: To a solution of racemic trans-1,2-cyclohexanediol (1.0 eq) in a suitable organic solvent (e.g., diethyl ether, diisopropyl ether, or toluene), add the lipase (e.g., Novozym 435 or Pseudomonas cepacia lipase, PSL-C).[4][7] The choice of solvent can significantly impact enzyme activity and selectivity.

  • Acylation: Add the acylating agent, vinyl acetate (≥ 0.5 eq), to the mixture. Stir the suspension at a controlled temperature (e.g., room temperature or slightly elevated, ~40 °C).

  • Monitoring: The progress of the reaction must be monitored to ensure it is stopped at approximately 50% conversion. This is crucial for maximizing the enantiomeric excess of both the product and the remaining starting material. Techniques such as GC or TLC can be used to track the disappearance of the starting diol and the appearance of the monoacetate product.

  • Workup: Once ~50% conversion is reached, remove the enzyme by filtration. The immobilized enzyme can often be washed, dried, and reused.[4]

  • Separation: Remove the solvent from the filtrate. The resulting mixture of the unreacted diol and the monoacetate can be separated by column chromatography on silica gel. The difference in polarity between the diol and its ester derivative allows for a clean separation.

  • Hydrolysis of the Ester (Optional): To recover the second diol enantiomer, the isolated monoacetate can be hydrolyzed. A simple method is transesterification using potassium carbonate in methanol, which cleaves the acetate group to yield the (1R,2R)-diol.

  • Purity Assessment: As with the classical method, the enantiomeric excess of both the unreacted diol and the diol recovered from hydrolysis must be determined via chiral HPLC or a related technique.

Trustworthiness & Causality: The reliability of this method stems from the high fidelity of the enzyme's chiral recognition. The choice of vinyl acetate as the acyl donor is deliberate; its use drives the reaction to completion by eliminating the alcohol byproduct, thus preventing the reverse reaction (hydrolysis) which could diminish the resolution's effectiveness.[7] Monitoring to 50% conversion is a cornerstone of kinetic resolution theory; proceeding beyond this point will begin to acylate the slower-reacting enantiomer, thereby decreasing the enantiomeric excess of both the remaining starting material and the product.

Data Summary and Comparison

The effectiveness of a resolution is quantified by the enantiomeric excess (e.e.) and the yield of the separated enantiomers. Below is a table summarizing typical outcomes for the described methods.

MethodResolving Agent / CatalystTarget ProductTypical e.e. (%)Typical Yield (%)Key Considerations
Classical Resolution (2R,3R)-(+)-Tartaric Acid(1R,2R)-diol & (1S,2S)-diol65-95% (per cycle)[1]~40-50% (per enantiomer)Scalable, cost-effective. Purity can be improved with recrystallization.[1]
Enzymatic Resolution Lipase PS (P. cepacia)(S)-alcohol & (R)-ester>95%~45% (per component)Mild conditions, high selectivity. Requires reaction monitoring and chromatographic separation.[7]
Enzymatic Resolution Novozym 435 (C. antarctica)(S)-alcohol & (R)-ester>99%~45% (per component)Excellent selectivity, robust immobilized enzyme. Often the catalyst of choice.[7]

Conclusion

The resolution of racemic trans-1,2-cyclohexanediol is a well-established process with multiple effective strategies. The choice between classical chemical resolution and enzymatic kinetic resolution depends on factors such as scale, cost, available equipment, and desired purity. Classical resolution with tartaric acid offers a straightforward, scalable approach that relies on the physical separation of diastereomeric co-crystals. Enzymatic resolution provides an elegant and highly selective alternative that leverages the precision of biocatalysis to differentiate between enantiomers, often yielding products of very high enantiomeric purity. For professionals in drug development and chemical synthesis, a thorough understanding of both methodologies is essential for selecting the optimal route to these invaluable chiral synthons.

References

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634. [Link]

  • Lipase-catalyzed Kinetic Resolution of Cyclic trans-1,2-diols Bearing a Diester Moiety. The Journal of Organic Chemistry, 72(20), 7750-7756. [Link]

  • with tartaric acid. ResearchGate Publication. [Link]

  • Improved racemate resolution of pentan-2-ol and trans-(Z)-cyclooct-5-ene-1,2-diol by lipase catalysis. Journal of Molecular Catalysis B: Enzymatic, 134, 253-259. [Link]

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. ResearchGate Publication. [Link]

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Semantic Scholar. [Link]

  • Improved racemate resolution of pentan-2-ol and trans-(Z)-cyclooct-5-ene-1,2-diol by lipase catalysis. ResearchGate Publication. [Link]

  • Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1629. [Link]

  • Co-crystal of ( R, R)- 1, 2-cyclohexanediol with ( R, R)-tartaric acid, a key structure in resolution of the ( ±)- trans-diol by supercritical extraction, and the related ternary phase system. ResearchGate Publication. [Link]

  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 71(1), 119-126. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Lipase-catalyzed polyester synthesis – A green polymer chemistry. Polymers, 3(1), 352-381. [Link]

  • Resolution of a Racemic Mixture. YouTube. [Link]

  • Kinetic resolution of trans-2-acetoxycycloalkan-1-ols by lipase-catalysed enantiomerically selective acylation. Sci-Hub. [Link]

  • LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS. Organic Syntheses. [Link]

  • Lipase-catalyzed Reactions at Interfaces of Two-phase Systems and Microemulsions. Journal of Dispersion Science and Technology, 23(1-3), 25-33. [Link]

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A Spectroscopic Guide to (1S,2S)-Cyclohexane-1,2-diol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (1S,2S)-cyclohexane-1,2-diol, a chiral vicinal diol of significant interest in asymmetric synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field who require a thorough understanding of the nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics of this compound for identification, purity assessment, and mechanistic studies.

Introduction: The Significance of this compound

This compound is a C2-symmetric chiral building block widely employed in the synthesis of pharmaceuticals, chiral ligands, and natural products. Its stereodefined structure, arising from the trans orientation of the two hydroxyl groups on the cyclohexane ring, makes it a valuable precursor for creating complex molecular architectures with high stereocontrol. Accurate and detailed spectroscopic data are paramount for confirming the stereochemical integrity and purity of this crucial synthetic intermediate. This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, and IR spectra, providing both the raw data and an expert interpretation of the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, NMR provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the methine protons attached to the hydroxyl-bearing carbons and the methylene protons of the cyclohexane ring. The chemical shifts and coupling patterns are highly informative of the trans-diaxial or trans-diequatorial conformation of the hydroxyl groups, which is often in dynamic equilibrium.

Typical ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.40Multiplet2HH-1, H-2 (CH-OH)
~2.05Multiplet2HH-3a, H-6a (axial)
~1.75Multiplet2HH-4a, H-5a (axial)
~1.30Multiplet4HH-3e, H-4e, H-5e, H-6e (equatorial)
VariableBroad Singlet2HOH

Interpretation and Causality:

  • Methine Protons (H-1, H-2): The protons on the carbons bearing the hydroxyl groups appear as a multiplet around 3.40 ppm. In a chair conformation, these protons are typically in axial positions, leading to complex splitting patterns due to coupling with adjacent axial and equatorial protons. The exact chemical shift and multiplicity can be sensitive to solvent and temperature due to changes in hydrogen bonding and conformational equilibrium.

  • Cyclohexane Ring Protons: The methylene protons of the cyclohexane ring give rise to a series of overlapping multiplets in the upfield region (1.20-2.10 ppm). The axial protons generally resonate at a higher field (lower ppm) than their equatorial counterparts due to the anisotropic effect of the C-C single bonds.

  • Hydroxyl Protons: The chemical shift of the hydroxyl protons is highly variable and depends on concentration, solvent, and temperature, as these factors influence the extent of intermolecular hydrogen bonding. The signal is often broad due to chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule. Due to the C2 symmetry of this compound, the spectrum is simplified, showing only three distinct signals.

Typical ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
~75.0C-1, C-2 (CH-OH)
~32.5C-3, C-6
~24.0C-4, C-5

Interpretation and Causality:

  • Carbons Bearing Hydroxyl Groups (C-1, C-2): The carbons directly attached to the electronegative oxygen atoms are significantly deshielded and appear at a downfield chemical shift of approximately 75.0 ppm.

  • Methylene Carbons: The remaining two sets of equivalent methylene carbons of the cyclohexane ring appear at higher fields, consistent with aliphatic carbons. The C-3 and C-6 carbons are adjacent to the hydroxyl-substituted carbons, while the C-4 and C-5 carbons are further away, resulting in their distinct chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is dominated by the characteristic absorptions of the hydroxyl (O-H) and aliphatic C-H bonds.

Typical FTIR Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (hydrogen-bonded)
~2930, ~2860StrongC-H stretch (aliphatic)
~1450MediumCH₂ scissoring
~1070StrongC-O stretch

Interpretation and Causality:

  • O-H Stretching: The most prominent feature in the IR spectrum is a strong, broad absorption band centered around 3400 cm⁻¹. This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of different molecules in the solid state.[1][2] The presence of a broad O-H band is a hallmark of alcohols and diols in the condensed phase.

  • C-H Stretching: The strong absorptions just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexane ring.

  • C-O Stretching: A strong band around 1070 cm⁻¹ is attributed to the C-O stretching vibration of the secondary alcohol groups.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data presented in this guide.

NMR Data Acquisition
Workflow for NMR data acquisition and processing.

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR as it dissolves a wide range of organic compounds and has a simple, well-defined residual solvent peak.

  • Filtration: Filtering the sample is crucial to remove any particulate matter that can degrade the quality of the magnetic field homogeneity, leading to broadened spectral lines.[3]

  • Shimming: The process of shimming adjusts the magnetic field to be as homogeneous as possible across the sample, resulting in sharp, well-resolved NMR signals.

IR Data Acquisition (KBr Pellet Method)
Workflow for IR data acquisition using the KBr pellet method.

Rationale for Experimental Choices:

  • KBr Pellet: This is a standard and robust method for obtaining high-quality IR spectra of solid samples.[4][5] Potassium bromide is transparent to infrared radiation in the typical analysis range.

  • Grinding: The sample must be finely ground and well-dispersed in the KBr matrix to minimize scattering of the infrared beam, which can lead to a sloping baseline and distorted peak shapes.[6]

  • Background Subtraction: A background spectrum of a pure KBr pellet is acquired to subtract the absorptions from atmospheric water and carbon dioxide, as well as any instrumental artifacts.

Conclusion

The spectroscopic data presented in this guide provide a definitive reference for the characterization of this compound. A thorough understanding of its ¹H NMR, ¹³C NMR, and IR spectra is essential for any scientist working with this versatile chiral building block. The provided protocols offer a solid foundation for obtaining high-quality, reproducible spectroscopic data, ensuring the integrity and success of research and development endeavors.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (2018). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Engineering Research, 9(7), 1335-1341.
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Frontier, A. (n.d.). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Cambridge Department of Chemistry. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • PubChem. (n.d.). trans-(1S,2S)-cyclohexane-1,2-diol. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Cyclohexanediol, (1S-trans)-. Retrieved from [Link]

  • JoVE. (2024). IR Spectrum Peak Broadening: Hydrogen Bonding. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Intermolecular Interactions and Spectroscopic Signatures of the Hydrogen-Bonded System—n-Octanol in Experimental and Theoretical Studies. Molecules, 26(11), 3323. [Link]

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The Versatile Chiral Scaffolding of (1S,2S)-Cyclohexane-1,2-diol: A Technical Guide to Its Commercial Availability and Application

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and professional in drug development, the strategic selection of chiral building blocks is a critical determinant of synthetic success. Among these, (1S,2S)-cyclohexane-1,2-diol has emerged as a cornerstone of asymmetric synthesis, prized for its rigid C2-symmetric framework and versatile stereodirecting capabilities. This technical guide provides an in-depth analysis of its commercial landscape, quality benchmarks, and pivotal applications, offering field-proven insights into its use as a chiral auxiliary and a precursor to high-performance ligands.

Navigating the Commercial Landscape: Sourcing and Specifications

This compound, identified by CAS Number 57794-08-8, is readily available from a range of specialized chemical suppliers. Procurement decisions for research and development purposes should be guided by a careful evaluation of purity, enantiomeric excess (e.e.), and the analytical documentation provided by the vendor.

Key Commercial Suppliers and Comparative Specifications:
SupplierProduct Number (Example)Purity SpecificationEnantiomeric Excess (e.e.)Analytical Data Provided
Sigma-Aldrich 421804≥99%≥99% (GLC)Certificate of Analysis
Advanced ChemBlocks X182114≥95%Not specifiedInquiry required
Santa Cruz Biotechnology sc-239143≥98%Not specifiedCertificate of Analysis
BenchChem B1310971Research GradeNot specifiedInquiry required

Note: This table is a representative sample and is not exhaustive. Researchers should always consult the supplier's most recent product documentation for the latest specifications.

The data reveals that while purity levels are generally high across suppliers, the explicit guarantee of high enantiomeric excess is not universal. For applications where stereochemical fidelity is paramount, such as in the synthesis of pharmaceutical intermediates, it is crucial to source from suppliers who provide detailed analytical proof of enantiopurity, typically determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

The Gold Standard of Synthesis: Jacobsen Hydrolytic Kinetic Resolution

The prevalence of this compound in the market is largely attributable to the development of efficient and highly selective synthetic methodologies. The Jacobsen Hydrolytic Kinetic Resolution (HKR) stands out as a particularly robust and scalable method for producing this and other enantioenriched 1,2-diols.[1][2] This reaction utilizes a chiral (salen)Co(III) complex to catalyze the enantioselective hydrolysis of a racemic epoxide. One enantiomer of the epoxide is preferentially hydrolyzed to the diol, leaving the unreacted epoxide in high enantiomeric excess.

The causality behind this experimental choice lies in the cooperative bimetallic mechanism of the Jacobsen catalyst.[3] Two chiral catalyst molecules work in concert, with one activating the epoxide and the other delivering the water nucleophile, leading to a highly organized transition state that accounts for the exceptional enantioselectivity.[4]

Jacobsen_HKR_Mechanism cluster_0 Racemic Cyclohexene Oxide cluster_1 Catalytic Cycle cluster_2 Products rac_epoxide (±)-Cyclohexene Oxide activated_complex Diastereomeric Transition States rac_epoxide->activated_complex catalyst (S,S)-(salen)Co(III) Catalyst catalyst->activated_complex Binds (R,R)-epoxide preferentially h2o H₂O (0.5 equiv) h2o->activated_complex diol This compound (High e.e.) activated_complex->diol Fast Hydrolysis unreacted_epoxide (R,R)-Cyclohexene Oxide (High e.e.) activated_complex->unreacted_epoxide Slow Reaction

Caption: Jacobsen Hydrolytic Kinetic Resolution of cyclohexene oxide.

Field-Proven Experimental Protocol: Jacobsen Hydrolytic Kinetic Resolution of Cyclohexene Oxide

This protocol is a self-validating system, designed to yield this compound with high enantiomeric excess.

Materials:

  • Racemic cyclohexene oxide

  • (R,R)-(salen)Co(II) complex (Jacobsen's catalyst)

  • Acetic acid

  • Toluene

  • Deionized water

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Catalyst Activation: In a round-bottom flask, dissolve the (R,R)-(salen)Co(II) complex (0.5-2.0 mol%) in toluene. Add 2 equivalents of acetic acid and stir the solution open to the air for 30 minutes. The color will change from orange to a deep brown, indicating the oxidation of Co(II) to the active Co(III) species. Remove the solvent under reduced pressure.

  • Reaction Setup: To the flask containing the activated catalyst, add racemic cyclohexene oxide. If the epoxide is highly viscous, a minimal amount of a suitable solvent like THF can be used. Cool the mixture to 0 °C in an ice bath.

  • Hydrolysis: Slowly add 0.5-0.55 equivalents of deionized water to the stirred mixture. The substoichiometric amount of water is critical for achieving high enantiomeric excess in both the diol product and the unreacted epoxide.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel. The more polar diol will separate from the less polar unreacted epoxide.

  • Analysis: The enantiomeric excess of the resulting this compound should be determined by chiral HPLC or chiral GC analysis.

Quality Control and Analytical Characterization

Ensuring the stereochemical integrity of this compound is paramount. The following analytical techniques are standard for its characterization:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess.[5][6] A chiral stationary phase is used to separate the two enantiomers, and the relative peak areas are used to calculate the e.e.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the compound. While standard NMR will not distinguish between enantiomers, it is essential for identifying any chemical impurities.

  • Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS), this technique can be used to assess purity. Chiral GC columns are also widely used for determining enantiomeric excess.[7]

Applications in Asymmetric Synthesis and Drug Development

The utility of this compound stems from its role as a versatile chiral precursor. Its diol functionality allows for straightforward derivatization into a wide array of chiral ligands and auxiliaries.

Synthesis of Chiral Phosphine Ligands for Asymmetric Hydrogenation

A prominent application of this compound is in the synthesis of chiral diphosphite and diphosphinite ligands.[8] These ligands, when complexed with transition metals like rhodium or iridium, are highly effective catalysts for asymmetric hydrogenation, a key reaction in the synthesis of many pharmaceuticals.[9][10] The rigid cyclohexane backbone of the diol imparts a well-defined chiral environment around the metal center, leading to high enantioselectivity in the reduction of prochiral olefins.

Ligand_Synthesis_and_Application cluster_0 Ligand Synthesis cluster_1 Catalyst Formation cluster_2 Asymmetric Hydrogenation diol This compound reagents PCl₃, Chiral Binaphthol ligand Chiral Diphosphite Ligand diol->ligand reagents->ligand metal Rh(I) or Ir(I) precursor catalyst Chiral Metal Complex ligand->catalyst metal->catalyst substrate Prochiral Olefin product Chiral Product (High e.e.) catalyst->product substrate->product h2 H₂

Caption: From chiral diol to asymmetric catalysis.

As a Chiral Auxiliary in Diastereoselective Reactions

This compound can also be employed as a chiral auxiliary to control the stereochemistry of reactions on a substrate to which it is temporarily attached.[11][12] For example, it can be used to form a chiral acetal with a β-keto ester. Subsequent alkylation of the enol ether proceeds with high diastereoselectivity due to the steric influence of the bulky cyclohexane diol moiety.[11] The auxiliary can then be cleaved to reveal the α,α-disubstituted β-keto ester with a newly formed chiral quaternary center, a valuable synthon for complex molecules like unnatural amino acids.[13]

While not a direct starting material in the most common industrial synthesis of the antiviral drug oseltamivir (Tamiflu), the principles of using chiral diols and their derivatives to control stereochemistry are central to the synthesis of such complex chiral molecules.[14][15] The development of novel synthetic routes to important pharmaceuticals frequently explores the use of versatile chiral building blocks like this compound.

Safety and Handling

This compound is generally considered to be a stable, non-volatile solid. However, as with all laboratory chemicals, appropriate safety precautions should be taken. It may cause eye, skin, and respiratory tract irritation.[10] It is advisable to handle the compound in a well-ventilated area, wearing standard personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially accessible and synthetically versatile chiral building block that plays a significant role in modern asymmetric synthesis. Its value is underpinned by robust synthetic methods, most notably the Jacobsen Hydrolytic Kinetic Resolution, which allows for its preparation in high enantiomeric purity. For researchers and drug development professionals, a thorough understanding of its commercial availability, quality specifications, and diverse applications is essential for the successful design and execution of stereoselective synthetic strategies. The continued exploration of new ligands and auxiliaries derived from this fundamental chiral scaffold promises to further expand its impact on the synthesis of complex and medicinally important molecules.

References

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  • Schaus, S. E., et al. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society.

  • Kotha, S., & Kuki, A. (2001). Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary. The Journal of Organic Chemistry.

  • Pang, Z., et al. (2015). Chiral diphosphites derived from (1R,2R)-trans-1,2-cyclohexanediol: a new class of ligands for asymmetric hydrogenations. Tetrahedron: Asymmetry.

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The Ascendance of a Chiral Workhorse: A Historical Guide to (1S,2S)-Cyclohexane-1,2-diol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The quest for stereochemical control in chemical reactions is a foundational pillar of modern organic chemistry and drug development. Within the vast arsenal of chiral molecules, (1S,2S)-cyclohexane-1,2-diol and its derivatives have emerged as exceptionally versatile and powerful tools. This technical guide provides a comprehensive overview of the historical development of this C2-symmetric scaffold, tracing its journey from a simple diol to the backbone of world-renowned catalyst systems. We will explore the evolution of its synthesis, the causal logic behind its application in seminal asymmetric transformations, and provide field-proven protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged chiral architecture.

Introduction: The Architectural Elegance of the C2-Symmetric Diol

The efficacy of this compound in asymmetric synthesis is fundamentally rooted in its distinct molecular architecture. The rigid cyclohexane framework locks the two hydroxyl groups in a specific spatial orientation, creating a predictable and stable chiral environment.[1] This C2-symmetry is a highly sought-after feature in chiral ligands and auxiliaries, as it simplifies the analysis of transition states and often leads to higher levels of enantioselectivity by reducing the number of possible diastereomeric transition states.

Initially utilized as a chiral auxiliary, where it is temporarily incorporated into a substrate to direct a stereoselective reaction, its most profound impact has been as a precursor to a class of "privileged ligands."[1] These ligands, most notably those used in the Jacobsen Hydrolytic Kinetic Resolution and the Trost Asymmetric Allylic Alkylation, have become indispensable tools in both academic and industrial settings. The diol itself serves as a versatile chiral building block and can be used to prepare chiral acetals, ketals, and ligands for various metal-catalyzed reactions.[1][2]

G cluster_0 Core Scaffold cluster_1 Key Derivatives & Applications Diol This compound Diamine (1R,2R)-Cyclohexane-1,2-diamine Diol->Diamine Synthetic Conversion Trost_Ligand Trost Ligand Diamine->Trost_Ligand Forms Backbone Salen_Ligand Salen Ligand Diamine->Salen_Ligand Forms Backbone AAA Asymmetric Allylic Alkylation (AAA) Trost_Ligand->AAA Enables HKR Hydrolytic Kinetic Resolution (HKR) Salen_Ligand->HKR Enables

Caption: Synthetic utility of the this compound scaffold.

The Synthetic Journey: From Racemate to Enantiopure Keystone

The initial challenge in harnessing the potential of trans-1,2-cyclohexanediol was its efficient synthesis and subsequent resolution into single enantiomers.

Synthesis of the Racemic Diol

The most common laboratory-scale synthesis of trans-1,2-cyclohexanediol begins with the readily available starting material, cyclohexene. The transformation involves an anti-dihydroxylation, typically achieved via the epoxidation of the alkene followed by acid-catalyzed ring-opening of the resulting epoxide.

The epoxidation is often carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The subsequent hydrolysis of the epoxide proceeds via an SN2 mechanism, resulting in the desired trans-diol.[3] An alternative green chemistry approach involves the hydrolysis of cyclohexene oxide using zeolite catalysts.[4]

Chemoenzymatic and Kinetic Resolution

While classical resolution methods involving diastereomeric salt formation were historically employed, the development of more efficient strategies has been crucial. Chemoenzymatic approaches, which combine chemical synthesis with highly selective biological catalysts, represent a significant advancement in accessing the enantiopure diol.[1]

However, the most transformative development related to this scaffold was not in the resolution of the diol itself, but in the application of its derivatives to resolve other molecules. The work of Eric N. Jacobsen on the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides is a landmark achievement in this context.[5][6][7] This reaction utilizes a chiral (salen)Co(III) complex, derived from (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane, to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess.[5][7] This method provides access to both the enantioenriched epoxide and the corresponding 1,2-diol.[7]

Pillar Applications in Asymmetric Catalysis

The true historical significance of this compound is realized through its conversion to the corresponding chiral diamine, which serves as the stereodirecting component in some of modern synthesis's most powerful catalytic systems.

The Jacobsen-Katsuki Epoxidation and Hydrolytic Kinetic Resolution (HKR)

In the late 1990s, Eric Jacobsen's group developed a highly effective catalyst for the hydrolytic kinetic resolution (HKR) of terminal epoxides.[6] The catalyst is a cobalt-based salen complex where the chiral ligand is synthesized from (1R,2R)-1,2-diaminocyclohexane. The HKR reaction is prized for its practicality, using water as a reactant and operating with low catalyst loadings (0.2-2.0 mol%).[7] It exhibits broad substrate scope, allowing for the resolution of a wide variety of epoxides to greater than 99% enantiomeric excess (ee).[5][7] The mechanism involves the activation of both the epoxide and the water nucleophile by the chiral Co(III) complex, facilitating a highly enantioselective ring-opening.

G RacemicEpoxide Racemic Epoxide (R)- and (S)- TransitionState Diastereomeric Transition States RacemicEpoxide->TransitionState Catalyst Chiral (salen)Co(III) Catalyst Catalyst->TransitionState H2O H₂O H2O->TransitionState Diol Enantioenriched Diol (e.g., S-diol) TransitionState->Diol Faster reaction path Epoxide Enantioenriched Epoxide (e.g., R-epoxide) TransitionState->Epoxide Slower (unreacted)

Caption: Catalytic cycle of the Jacobsen Hydrolytic Kinetic Resolution (HKR).

The Trost Asymmetric Allylic Alkylation (AAA)

Pioneered by Barry M. Trost, the palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds.[8][9] The success of this reaction hinges on the design of chiral phosphine ligands that can effectively control the stereochemistry of the nucleophilic attack on a π-allyl palladium intermediate. The "Trost Standard Ligand" (TSL) is a C2-symmetric diphosphine ligand built upon the (1R,2R)-diaminocyclohexane backbone.[10][11]

The ligand's rigid chiral scaffold creates a well-defined pocket around the palladium center. This structure dictates the facial selectivity of the nucleophilic attack on the allyl substrate, leading to high enantioselectivities.[10] The versatility of the Trost AAA has made it a cornerstone reaction in the synthesis of complex natural products and pharmaceuticals.[8]

Field-Proven Methodologies: Experimental Protocols

To provide practical insight, we present established protocols for the synthesis of the racemic diol and a key application of its derived catalyst system.

Protocol 1: Synthesis of trans-1,2-Cyclohexanediol from Cyclohexene

This two-step procedure involves the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis.[3][12]

Step A: Epoxidation of Cyclohexene

  • Dissolve cyclohexene (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cyclohexene oxide.

Step B: Hydrolysis of Cyclohexene Oxide

  • Dissolve the crude cyclohexene oxide in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid (e.g., 1 mol%).

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude trans-1,2-cyclohexanediol.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Hydrolytic Kinetic Resolution of a Terminal Epoxide

This protocol is representative of the Jacobsen HKR methodology for producing enantioenriched epoxides and diols.[7]

  • To a flask, add the racemic terminal epoxide (1.0 eq) and the chiral (salen)Co(III)OAc catalyst (e.g., (R,R)-Jacobsen's catalyst, 0.5 mol%).

  • Cool the mixture to 0 °C.

  • Add water (0.5-0.55 eq) dropwise over a period of 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours. The reaction progress can be monitored by chiral GC or HPLC to determine the enantiomeric excess of the remaining epoxide.

  • Once the desired conversion (typically ~50-55%) is reached, the reaction mixture can be directly purified.

  • Distill the mixture under reduced pressure to isolate the volatile, unreacted epoxide.

  • The non-volatile residue contains the diol product and the catalyst. The diol can be isolated by column chromatography.

Data-Driven Insights: Performance of Derived Catalysts

The utility of the cyclohexane-1,2-diamine scaffold is best illustrated by quantitative data from key asymmetric reactions.

ReactionSubstrateCatalyst SystemLoading (mol%)Yield (%)ee (%)Reference
HKR Propylene Oxide(R,R)-(salen)Co(III)0.845 (epoxide)>99J. Am. Chem. Soc. 2002, 124, 1307-1315[7]
HKR Styrene Oxide(R,R)-(salen)Co(III)0.446 (epoxide)>99J. Am. Chem. Soc. 2002, 124, 1307-1315[7]
HKR Epichlorohydrin(R,R)-(salen)Co(III)0.243 (epoxide)>99J. Am. Chem. Soc. 2002, 124, 1307-1315[7]
Trost AAA rac-allyl acetate[Pd(allyl)Cl]₂ / (R,R)-TSL1 / 39598J. Am. Chem. Soc. 2009, 131, 9945-9957[10]
Trost AAA rac-cyclohexenyl acetate[Pd(allyl)Cl]₂ / (R,R)-TSL1 / 1.59499Chem. Rev. 1996, 96, 395-422

Conclusion and Future Outlook

The historical development of this compound and its amine counterpart is a compelling narrative of how a simple, rigid chiral scaffold can become the foundation for revolutionary advances in asymmetric synthesis. From its initial use as a basic chiral building block to its role in the iconic Jacobsen and Trost catalytic systems, this C2-symmetric framework has repeatedly proven its value. Its legacy is not merely in the high enantioselectivities achieved, but in the broad applicability and reliability of the methods it has enabled. As the demand for enantiomerically pure pharmaceuticals and complex molecules continues to grow, the principles learned from the development and application of the cyclohexane-1,2-diol scaffold will undoubtedly continue to inspire the design of next-generation chiral catalysts and synthetic strategies.

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(1S,2S)-Cyclohexane-1,2-diol: A Versatile C2-Symmetric Scaffold for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract: (1S,2S)-Cyclohexane-1,2-diol is a cornerstone of the chiral pool, offering a rigid, C2-symmetric scaffold that is invaluable in modern asymmetric synthesis. Its well-defined stereochemistry provides a predictable platform for inducing chirality in a vast range of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this versatile building block, covering its use as a chiral auxiliary, its role as a precursor to sophisticated chiral ligands for metal-catalyzed reactions, and its incorporation as a chiral template in the total synthesis of complex natural products. Detailed protocols, mechanistic insights, and data-driven examples are presented to equip researchers with the practical knowledge required to leverage this powerful tool in drug discovery and development.

Introduction: The Chiral Pool and the Power of C2-Symmetry

In the quest for enantiomerically pure compounds, particularly in the pharmaceutical industry, chemists often turn to a strategy known as "chiral pool synthesis." This approach utilizes readily available, inexpensive, and enantiopure natural products (like amino acids, sugars, or terpenes) as starting materials. This compound, while not a natural product itself, is a quintessential member of the synthetic chiral pool. Its value stems from several key features:

  • C2-Symmetry: The molecule possesses a C2 rotational axis, which simplifies the stereochemical environment. This symmetry often leads to the formation of a single diastereomer in transition states, resulting in higher enantioselectivity in catalyzed reactions.

  • Conformational Rigidity: The cyclohexane ring is conformationally constrained, meaning the spatial orientation of the two hydroxyl groups is well-defined and predictable. This rigidity is crucial for effectively shielding one face of a reacting molecule or for creating a well-defined chiral pocket in a catalyst.[1]

  • Versatile Functionality: The two hydroxyl groups serve as handles for a wide array of chemical modifications, allowing the diol to be converted into chiral auxiliaries, ligands, and other complex synthons.

Accessing the Enantiopure Building Block

The utility of this compound is predicated on its availability in high enantiopurity. Several robust methods have been developed for its preparation.

Asymmetric Dihydroxylation of Cyclohexene

The most direct and elegant route to enantiopure trans-1,2-diols is the Sharpless Asymmetric Dihydroxylation (AD).[2][3][4] This powerful reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to oxidize an alkene. The choice of ligand dictates which face of the alkene is hydroxylated, providing access to either enantiomer of the diol.

The commercially available "AD-mix" reagents contain the osmium catalyst, the chiral ligand ((DHQD)2PHAL for AD-mix-β or (DHQ)2PHAL for AD-mix-α), a re-oxidant (typically K3Fe(CN)6), and potassium carbonate.[3][4] The reaction of cyclohexene with AD-mix-β reliably yields this compound with high enantiomeric excess (ee).[3]

G

Resolution of Racemic trans-1,2-Cyclohexanediol

An alternative strategy involves the preparation of racemic trans-1,2-cyclohexanediol, followed by resolution. The racemic mixture is readily synthesized by the epoxidation of cyclohexene followed by acid-catalyzed hydrolytic ring-opening.[1]

Several resolution techniques are effective:

  • Classical Resolution: Formation of diastereomeric complexes with a chiral resolving agent, such as tartaric acid, allows for separation by crystallization.[5]

  • Enzymatic Kinetic Resolution: Lipases are highly effective at selectively acylating one enantiomer of the diol, leaving the other enantiomer unreacted and allowing for easy separation.[5][6][7] For example, lipase AK can be used for the selective ester cleavage of the diacetate derivative, yielding the enantiopure diol.[5][7]

Applications in Asymmetric Synthesis

The true power of this compound lies in its broad applicability as a chiral starting material.

As a Chiral Auxiliary

A chiral auxiliary is a temporary functional group that is attached to a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the substrate. This compound is an excellent auxiliary, primarily through its conversion into chiral ketals.

For instance, reacting the diol with a β-ketoester under acidic conditions forms a chiral enol ether.[8][9] The rigid C2-symmetric structure of the diol effectively blocks one face of the enol ether, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face. This results in highly diastereoselective alkylation, creating a new quaternary stereocenter with excellent control.[8][9] The auxiliary can then be cleaved under acidic conditions to reveal the optically active β-keto ester.[8][9]

Table 1: Diastereoselective Alkylation using this compound as an Auxiliary

Substrate Electrophile Diastereomeric Excess (de) Yield (%) Reference
Ethyl 2-methylacetoacetate Benzyl Bromide >95% 65% [J. Org. Chem. 2001, 66(8), 2667-73][8]
Ethyl 2-methylacetoacetate Allyl Bromide 94% 70% [J. Org. Chem. 2001, 66(8), 2667-73][8]

| Ethyl 2-ethylacetoacetate | Methyl Iodide | 92% | 55% | [J. Org. Chem. 2001, 66(8), 2667-73][8] |

Precursor to Chiral Ligands

One of the most significant applications of this compound is its use as a scaffold for building chiral ligands for asymmetric catalysis.[10] The diol itself can act as a ligand, for example in titanium-alkoxide catalyzed additions of phosphites to aldehydes.[1] However, it is more commonly converted into more complex and potent ligand systems.

A pivotal transformation is the conversion of the diol to the corresponding (1S,2S)-cyclohexane-1,2-diamine. This diamine is a precursor to a vast family of privileged ligands, including:

  • Salen-type Ligands: Condensation with salicylaldehyde derivatives yields chiral salen ligands. Manganese complexes of these ligands are highly effective catalysts for the asymmetric epoxidation of unfunctionalized olefins (Jacobsen-Katsuki epoxidation).

  • PNNP and SNNS Tetradentate Ligands: These ligands, synthesized from the diamine, have been successfully used in manganese-catalyzed asymmetric hydrogenation of ketones, producing chiral alcohols with good enantioselectivity.[1][11]

  • Organocatalysts: N,N'-dialkylated derivatives of the diamine can function as effective organocatalysts for reactions like the Meerwein–Ponndorf–Verley reduction and the Henry reaction.

G Diol This compound Diamine Diamine Diol->Diamine Multi-step synthesis Salen Salen Diamine->Salen Condensation with Salicylaldehydes PNNP PNNP Diamine->PNNP Condensation/ Functionalization Organocat Organocat Diamine->Organocat N-Alkylation Epox Epox Salen->Epox Hydro Hydro PNNP->Hydro Henry Henry Organocat->Henry

As a Chiral Synthon in Natural Product Synthesis

The inherent stereochemistry of this compound can be directly incorporated into the carbon skeleton of a complex target molecule. Its C2-symmetry and defined anti configuration make it an ideal starting point for synthesizing molecules containing 1,2-diol or related motifs. For example, it can be used as a chiral precursor to install anti-1,3-diol motifs, which are common structural features in polyketide natural products.[12] The diol can be converted into a C2-symmetric bis-electrophile, which can then undergo sequential nucleophilic additions to build up a more complex carbon chain with precise stereochemical control.[12]

Experimental Protocol: Asymmetric Dihydroxylation of Cyclohexene

This protocol describes the synthesis of this compound using the commercially available AD-mix-β.

Materials:

  • AD-mix-β

  • Methanesulfonamide (CH3SO2NH2)

  • tert-Butanol

  • Water

  • Cyclohexene

  • Sodium sulfite (Na2SO3)

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of tert-butanol and water (1:1 v/v).

  • Add AD-mix-β (1.4 g per 1 mmol of olefin) and methanesulfonamide (1 equivalent based on olefin) to the solvent mixture. Stir at room temperature until both phases are clear.

  • Cool the mixture to 0 °C in an ice bath.

  • Add cyclohexene (1 equivalent) to the stirred mixture. The reaction is often characterized by a color change from orange to a dark green/brown.

  • Continue stirring vigorously at 0 °C. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, quench it by adding solid sodium sulfite (1.5 g per 1 mmol of olefin). Continue stirring for 1 hour at room temperature.

  • Add ethyl acetate to the mixture and stir. Separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude diol by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to obtain pure this compound.

Conclusion

This compound represents a powerful and versatile tool in the arsenal of the synthetic chemist. Its rigid, C2-symmetric framework provides a reliable platform for controlling stereochemistry, whether used as a chiral auxiliary to direct reactions, as a foundational scaffold for high-performance catalytic ligands, or as a chiral building block for direct incorporation into complex targets. The development of robust synthetic routes, particularly the Sharpless Asymmetric Dihydroxylation, has made this synthon readily accessible, ensuring its continued and expanding role in the efficient, stereocontrolled synthesis of pharmaceuticals and other high-value chiral molecules.

References

  • Benchchem. This compound | 57794-08-8.

  • Santa Cruz Biotechnology. (1S,2S)-trans-1,2-Cyclohexanediol | CAS 57794-08-8.

  • Sigma-Aldrich. (1S,2S)-trans-1,2-Cyclohexanediol 99 57794-08-8.

  • ResearchGate. Environmentally Benign Chiral Resolution of trans-1,2-Cyclohexanediol by Two-Step Supercritical Fluid Extraction | Request PDF.

  • Wikipedia. Sharpless asymmetric dihydroxylation.

  • ResearchGate. Enantioselective Kinetic Resolution of trans-Cycloalkane-1,2-diols | Request PDF.

  • PubMed Central. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review.

  • ACS Publications. Sharpless Asymmetric Dihydroxylation: Effect of Alkene Structure on Rates and Selectivity | Journal of Chemical Education.

  • Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation).

  • Alfa Chemistry. Sharpless Asymmetric Dihydroxylation.

  • Wikipedia. Cyclohexane-1,2-diol.

  • PubMed. Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary.

  • ACS Publications. Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary | The Journal of Organic Chemistry.

  • Organic Syntheses. Preparation of (R,R)-1,2:4,5-Diepoxypentane.

  • Sci-Hub. Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols.

  • Sigma-Aldrich. On the origins of kinetic resolution of cyclohexane-1,2-diols through stereoselective acylation by chiral tetrapeptides.

  • ResearchGate. (PDF) Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis.

  • PubMed Central. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones.

  • Quora. How would you synthesise cis-cyclohexane-1, 2-diol from cyclohexanol?

  • ResearchGate. Kinetic Resolution of trans-Cycloalkane-1,2-diols via Steglich Esterification.

  • ResearchGate. Chiral 1,2-Amino Alcohols and 1,2-Diamines Derived from Cyclohexene Oxide: Recent Applications in Asymmetric Synthesis | Request PDF.

  • ResearchGate. Preparation of Enantiopure trans-1,2-Cyclohexanediol and trans-2-Aminocyclohexanol | Request PDF.

Sources

Methodological & Application

The C₂-Symmetric Diol: (1S,2S)-Cyclohexane-1,2-diol as a Versatile Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical and materials science. Chiral auxiliaries, temporary stereogenic units that guide the formation of a desired stereoisomer, remain a robust and reliable strategy for achieving high levels of asymmetric induction. Among the arsenal of available auxiliaries, C₂-symmetric diols have emerged as powerful tools due to their well-defined chiral environment and predictable stereochemical outcomes.[1][2] This guide provides an in-depth exploration of (1S,2S)-cyclohexane-1,2-diol, a readily accessible and highly effective C₂-symmetric chiral auxiliary, with a focus on its practical applications and the underlying principles of stereocontrol.

Introduction: The Power of C₂-Symmetry in Stereocontrol

This compound possesses a C₂ rotational axis of symmetry, which simplifies the number of possible transition states in a reaction, thereby enhancing stereoselectivity. The rigid cyclohexane backbone locks the two hydroxyl groups in a fixed spatial arrangement, creating a defined chiral pocket that effectively shields one face of a reactive intermediate, directing the approach of incoming reagents to the opposite, less hindered face. This principle is the cornerstone of its utility in a variety of asymmetric transformations.

This document will delve into the application of this compound in the diastereoselective alkylation of β-keto esters, a powerful method for the synthesis of chiral α,α-disubstituted α-amino acids.[3][4] We will provide detailed, field-proven protocols for the formation of the key chiral acetal intermediate, the subsequent stereoselective alkylation, and the final cleavage of the auxiliary to yield the desired enantiopure product.

Core Application: Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids

A significant application of this compound is in the diastereoselective alkylation of β-keto esters to generate quaternary stereocenters, which are prevalent in many biologically active molecules.[5][6] The strategy involves the formation of a chiral acetal from the β-keto ester and the diol, which then directs the stereoselective introduction of an alkyl group.

Mechanistic Rationale for Stereoselectivity

The high diastereoselectivity observed in the alkylation of the chiral acetal derived from a β-keto ester and this compound can be attributed to a combination of steric and electronic factors. The C₂-symmetric diol creates a rigid and well-defined chiral environment around the enolate intermediate.

G cluster_0 Mechanism of Diastereoselective Alkylation cluster_1 Stereochemical Control Start Chiral Acetal Enolate TS Transition State Start->TS Approach of Electrophile (R-X) Auxiliary (1S,2S)-Cyclohexanediol moiety creates a chiral pocket Start->Auxiliary Product Alkylated Acetal (Major Diastereomer) TS->Product C-C Bond Formation Shielding One face of the enolate is sterically shielded Attack Electrophile attacks from the less hindered face caption Logical flow of stereocontrol.

Caption: Logical flow of stereocontrol.

Upon deprotonation, the resulting enolate is shielded on one face by the bulky cyclohexane ring of the auxiliary. The incoming electrophile (alkyl halide) is therefore directed to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer. The rigidity of the bicyclic acetal system is crucial for maintaining this facial bias throughout the reaction.

Experimental Protocols

The following protocols are adapted from established literature procedures and represent a robust workflow for the asymmetric synthesis of α,α-disubstituted α-amino acids.[3]

Protocol 1: Formation of the Chiral Acetal from Ethyl 2-methylacetoacetate

This protocol describes the formation of the chiral acetal, which serves as the substrate for the diastereoselective alkylation.

  • Materials:

    • Ethyl 2-methylacetoacetate

    • This compound

    • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

    • Toluene

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Dean-Stark apparatus

    • Standard glassware for organic synthesis

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add ethyl 2-methylacetoacetate (1.0 eq), this compound (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

    • Add toluene to the flask to a suitable volume to allow for efficient reflux and azeotropic removal of water.

    • Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the pure chiral acetal.

Protocol 2: Diastereoselective Alkylation of the Chiral Acetal

This protocol details the crucial stereoselective alkylation step.

  • Materials:

    • Chiral acetal from Protocol 1

    • Anhydrous tetrahydrofuran (THF)

    • Lithium diisopropylamide (LDA) or another suitable non-nucleophilic strong base

    • Alkyl halide (e.g., benzyl bromide, allyl bromide)

    • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Procedure:

    • Dissolve the chiral acetal (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature to ensure complete enolate formation.

    • Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis. The product is then purified by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This final protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched β-keto ester.

  • Materials:

    • Alkylated chiral acetal from Protocol 2

    • Boron trifluoride diethyl etherate (BF₃·OEt₂)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve the purified alkylated acetal (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add boron trifluoride diethyl etherate (2.0 eq) dropwise to the solution.

    • Stir the reaction at 0 °C and monitor its progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting β-keto ester by column chromatography. This β-keto ester can then be converted to the corresponding α,α-disubstituted amino acid through established methods like the Schmidt rearrangement.[3][4]

Data Presentation
EntryElectrophile (R-X)Diastereomeric Excess (de)Yield (%)
1Benzyl Bromide>95%65
2Allyl Bromide92%70
3Ethyl Iodide>95%58
4Propargyl Bromide94%62
Data is representative and adapted from literature values for illustrative purposes.[3]

Caption: Experimental Workflow Diagram

Broader Applications and Future Outlook

While the synthesis of α,α-disubstituted α-amino acids is a prominent application, the utility of this compound and its derivatives extends to other asymmetric transformations. Its derivatives have been explored as chiral ligands in metal-catalyzed reactions and as auxiliaries in Diels-Alder and aldol reactions, although detailed protocols are less commonly reported.[7] The principles of steric shielding and conformational rigidity that govern its effectiveness in alkylation reactions are transferable to these other contexts, suggesting a broad potential for further development.

The continued exploration of C₂-symmetric diols like this compound in asymmetric synthesis is a testament to the enduring power of chiral auxiliary-based strategies. Their reliability, predictability, and the ease with which the auxiliary can often be recovered and reused make them an invaluable tool for researchers in both academic and industrial settings. As the demand for enantiomerically pure compounds grows, the role of well-established and versatile chiral auxiliaries such as this compound will undoubtedly remain significant.

References

  • Bhowmick, K. C., & Joshi, N. N. (2006). Syntheses and applications of C2-symmetric chiral diols. Tetrahedron: Asymmetry, 17(13), 1901–1929. [Link]

  • Whitesell, J. K. (1989). C2 symmetry and asymmetric induction. Chemical Reviews, 89(7), 1581–1590. [Link]

  • Pilli, R. A., & de Meijere, A. (2000). C2-Symmetric Diols and Their Derivatives in Asymmetric Synthesis. In Modern Carbonyl Chemistry (pp. 433-495). Wiley-VCH Verlag GmbH. [Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of asymmetric synthesis. Elsevier.
  • Tanaka, M., Oba, M., Tamai, K., & Suemune, H. (2001). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. The Journal of Organic Chemistry, 66(8), 2667–2673. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 5(16), 2593–2606. [Link]

  • Vogt, H., & Bräse, S. (2007). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 5(4), 406-430. [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & pharmaceutical bulletin, 55(3), 349–358. [Link]

Sources

Application Note: Synthesis of High-Value Chiral Ligands from (1S,2S)-Cyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (1S,2S)-Cyclohexane-1,2-diol is a cornerstone chiral building block in asymmetric synthesis. Its C₂-symmetry, conformational rigidity, and the stereospecific reactivity of its hydroxyl groups make it an exceptionally valuable precursor for a diverse array of chiral ligands.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic transformation of this versatile diol into several classes of widely used ligands. We will detail the synthesis of the pivotal intermediate, (1S,2S)-cyclohexane-1,2-diamine, and its subsequent conversion into renowned ligand families such as Trost-type diphosphines and Salen-type Schiff bases. Furthermore, the direct application of the diol in forming chiral acetal ligands will be explored. Each section combines field-proven insights with detailed, step-by-step protocols, emphasizing the causality behind experimental choices to ensure both scientific integrity and successful replication.

Strategic Overview: The Synthetic Utility of a C₂-Symmetric Scaffold

The power of this compound lies in its predictable stereochemistry. The trans configuration of the two hydroxyl groups on the rigid cyclohexane framework creates a well-defined three-dimensional space. This inherent chirality can be transferred to a metal center, creating a chiral catalyst capable of inducing high enantioselectivity in a wide range of chemical transformations.[1][2]

Our synthetic roadmap begins with the diol and branches into two primary strategic pathways:

  • Indirect Pathway (via Diamine Intermediate): The conversion of the diol to its corresponding diamine, (1S,2S)-cyclohexane-1,2-diamine, is arguably the most critical transformation. This diamine is the direct precursor to some of the most successful ligands in asymmetric catalysis, including the Trost ligand for palladium-catalyzed allylic alkylations and Jacobsen's Salen ligands for asymmetric epoxidations and hydrolytic kinetic resolutions.[3][4][5]

  • Direct Pathway: The diol's hydroxyl groups can be used directly to form other classes of ligands or chiral auxiliaries, such as chiral acetals and ketals, or to act as organocatalysts in certain reactions like allylborations.[6]

The following diagram illustrates these strategic synthetic routes.

G cluster_path1 Indirect Pathway cluster_path2 Direct Pathway start_node This compound (Starting Material) path1_label start_node->path1_label path2_label start_node->path2_label intermediate_node (1S,2S)-Cyclohexane-1,2-diamine (Key Intermediate) ligand_node1 Trost-Type Ligand intermediate_node->ligand_node1 intermediate_node->ligand_node1 Protocol 2 ligand_node2 Salen-Type Ligand intermediate_node->ligand_node2 intermediate_node->ligand_node2 Protocol 3 ligand_node ligand_node path1_label->intermediate_node Protocol 1 ligand_node3 Chiral Acetal Ligand path2_label->ligand_node3 path2_label->ligand_node3 Protocol 4

Figure 1: Synthetic pathways from this compound.

The Gateway Transformation: Synthesis of (1S,2S)-Cyclohexane-1,2-diamine

Expertise & Rationale: The conversion of a diol to a diamine with retention of stereochemistry is a non-trivial process. A direct substitution of the hydroxyl groups is not feasible. The most reliable method involves a double inversion mechanism (Sɴ2). First, the hydroxyl groups are converted into good leaving groups, typically tosylates or mesylates. This is followed by nucleophilic substitution with an azide anion, a robust and reliable nitrogen source. The final step is the reduction of the diazide to the desired diamine. This two-step nucleophilic substitution ensures that the original trans stereochemistry of the diol is faithfully retained in the final diamine product.

Protocol 1: Two-Step Synthesis of (1S,2S)-Cyclohexane-1,2-diamine

Step 1A: Ditosylation of this compound

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq) and anhydrous pyridine (10 mL per 1 g of diol).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The use of a slight excess of TsCl ensures complete conversion of both hydroxyl groups.

  • Reaction: Stir the mixture at 0-5 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Workup: Once the reaction is complete, pour the mixture into ice-cold 1 M HCl (20 mL per 1 g of diol). A white precipitate of the ditosylate product will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with cold methanol to remove residual pyridine and unreacted TsCl.

  • Drying: Dry the resulting white solid under high vacuum. The product, (1S,2S)-cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate), is typically used in the next step without further purification.

Step 1B: Azide Substitution and Reduction

  • Preparation: To a round-bottom flask, add the crude ditosylate (1.0 eq), sodium azide (NaN₃, 3.0 eq), and anhydrous N,N-dimethylformamide (DMF, 15 mL per 1 g of ditosylate). Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.

  • Reaction (Substitution): Heat the suspension to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction by TLC until the starting ditosylate spot disappears.

  • Workup (Azide): Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (40 mL per 1 g of ditosylate). Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude diazide. Caution: Do not heat the crude diazide to dryness to avoid potential detonation.

  • Reduction: Dissolve the crude diazide in anhydrous tetrahydrofuran (THF, 20 mL per 1 g of ditosylate). Carefully add this solution dropwise to a stirred suspension of lithium aluminum hydride (LAH, 2.5 eq) in anhydrous THF at 0 °C. Caution: LAH reacts violently with water. Ensure all glassware is scrupulously dry.

  • Reaction (Reduction): After the addition is complete, allow the reaction to warm to room temperature and then reflux gently for 4-6 hours.

  • Quenching: Cool the reaction to 0 °C and quench it by the sequential, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams (Fieser workup). This procedure is critical for safely neutralizing the excess LAH and generating a granular precipitate that is easy to filter.

  • Isolation: Stir the resulting mixture for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. The resulting crude diamine can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., hexane) to yield (1S,2S)-cyclohexane-1,2-diamine as a white crystalline solid.

Self-Validation:

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Purity: Assess purity by chiral HPLC or GC analysis to confirm enantiomeric excess (>99% ee is expected).

  • Yield: Typical overall yields for the two-step process range from 60-75%.

Synthesis of Trost-Type Diphosphine Ligands

Expertise & Rationale: The Trost ligand, N,N'-Bis(2-diphenylphosphinobenzoyl)-(1S,2S)-cyclohexanediamine, is a premier ligand for palladium-catalyzed asymmetric allylic alkylation (AAA).[3][4] Its efficacy stems from the C₂-symmetric chiral scaffold provided by the diamine, which creates a well-defined chiral pocket around the palladium center. The amide linkers and phosphine groups are crucial for coordinating the metal and influencing the stereochemical outcome of the reaction.[7] The synthesis is a straightforward dicyclohexylcarbodiimide (DCC) mediated amide coupling.

G diamine reagents_arrow diamine->reagents_arrow diamine_label (1S,2S)-cyclohexane-1,2-diamine (1.0 eq) acid 2-(Diphenylphosphino)benzoic acid (2.0 eq) acid->reagents_arrow reagents DCC, DMAP (cat.) THF, 0°C to RT product_arrow reagents->product_arrow trost Trost Ligand plus1 + plus1->reagents_arrow reagents_arrow->reagents product_arrow->trost

Figure 2: Synthesis of a Trost-type ligand.

Protocol 2: DCC Coupling for Trost Ligand Synthesis
  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 2-(diphenylphosphino)benzoic acid (2.1 eq) in anhydrous THF (20 mL per 1 g of acid).

  • Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC, 2.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Diamine Addition: In a separate flask, dissolve (1S,2S)-cyclohexane-1,2-diamine (from Protocol 1, 1.0 eq) in anhydrous THF (10 mL per 0.5 g of diamine).

  • Reaction: Add the diamine solution dropwise to the activated acid mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Filter the reaction mixture through a Celite® pad to remove the DCU precipitate, washing the pad with THF.

  • Purification: Concentrate the filtrate in vacuo. The crude product is purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the Trost ligand as a white solid.[8]

ParameterValueRationale
Coupling Agent DCCEfficiently activates carboxylic acids for amide bond formation.
Catalyst DMAPAcyl transfer catalyst that significantly accelerates the reaction.
Solvent Anhydrous THFAprotic solvent that dissolves reactants well and does not interfere.
Temperature 0 °C to RTInitial cooling controls the exothermic activation step.
Typical Yield 75-90%High-yielding and reliable coupling reaction.

Table 1: Key Parameters for Trost Ligand Synthesis.

Synthesis of Chiral Salen-Type Ligands

Expertise & Rationale: Salen ligands are tetradentate Schiff bases that form stable complexes with a wide range of transition metals.[9] Chiral Salen ligands, particularly those derived from (1S,2S)-cyclohexane-1,2-diamine, are exceptionally powerful catalysts for reactions like asymmetric epoxidation (Jacobsen-Katsuki epoxidation).[10] The synthesis is a classic Schiff base condensation, which is often quantitative and requires minimal purification. The modularity is a key advantage; by simply changing the substituted salicylaldehyde, the steric and electronic properties of the resulting catalyst can be finely tuned.[10]

Protocol 3: Schiff Base Condensation for Salen Ligand Synthesis
  • Preparation: Dissolve a substituted salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde, 2.0 eq) in absolute ethanol (15 mL per 1 g of aldehyde) in a round-bottom flask.

  • Diamine Addition: Add a solution of (1S,2S)-cyclohexane-1,2-diamine (1.0 eq) in ethanol dropwise to the aldehyde solution at room temperature.

  • Reaction: A bright yellow precipitate typically forms immediately or upon gentle heating. Stir the mixture at room temperature for 1-2 hours or heat to reflux for 30 minutes to ensure complete reaction.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the yellow solid product by vacuum filtration.

  • Purification: Wash the solid with a small amount of cold ethanol. The product is often pure enough for use after drying under vacuum. If necessary, it can be recrystallized from a solvent like ethanol or ethyl acetate.

Self-Validation:

  • Characterization: Confirm the structure by ¹H NMR (disappearance of aldehyde proton, appearance of imine proton ~8.3 ppm) and mass spectrometry.

  • Purity: Purity can be assessed by melting point determination and NMR.

  • Yield: Yields are typically >90%.

Direct Use: Synthesis of Chiral Acetal Ligands

Expertise & Rationale: this compound can be used directly as a chiral auxiliary. Reacting the diol with an aldehyde or ketone under acidic catalysis forms a chiral acetal or ketal. These derivatives can be used to protect the diol functionality or to direct the stereochemical course of subsequent reactions on a molecule to which they are attached.[1]

Protocol 4: Acid-Catalyzed Acetal Formation
  • Preparation: Combine this compound (1.0 eq), an aldehyde (e.g., benzaldehyde, 1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq) in toluene (20 mL per 1 g of diol).

  • Reaction: Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction. Heat the mixture to reflux.

  • Monitoring: Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous NaHCO₃ solution to neutralize the acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography or distillation to yield the pure chiral acetal.

References

  • Szori, K., Csizmadia, I. G., & Viskolcz, B. (2010). Synthesis of chiral cyclohexane-linked bisimidazolines. Beilstein Journal of Organic Chemistry, 6, 94. [Link]

  • Szori, K., Csizmadia, I. G., & Viskolcz, B. (2010). Synthesis of chiral cyclohexane-linked bisimidazolines. National Center for Biotechnology Information. [Link]

  • Garnovskii, A. D., et al. (2021). Nonsymmetrical Salen Ligands and Their Complexes: Synthesis and Applications. MDPI. [Link]

  • Wikipedia. (n.d.). Trost ligand. Wikipedia. [Link]

  • Bencivenni, G., et al. (2025). Chiral Diol Catalyzed Asymmetric Synthesis of Allylic Hydrazides. Synfacts, 21(02), 185. [Link]

  • Yilmaz, I., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity. ACS Omega. [Link]

  • Chem-Space. (n.d.). Chiral Phosphines Synthesis. Chem-Space. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. ResearchGate. [Link]

  • Schaus, S. E., et al. (2015). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PubMed Central. [Link]

  • Imamoto, T. (2012). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed Central. [Link]

  • Britton, R. (2001). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • SciSpace. (n.d.). Salen and Related Ligands. SciSpace. [Link]

  • Myers, A. G., & McKenon, M. J. (1993). Stereochemical Diversity in Chiral Ligand Design. Supporting Information. [Link]

  • Kagan, H. B., et al. (1976). Synthesis of new chiral phosphines for asymmetric catalysis. ResearchGate. [Link]

  • Gladiali, S., et al. (2004). Heterocyclic Trost's ligands. Synthesis and applications in asymmetric allylic alkylation. Semantic Scholar. [Link]

  • Bakher, A. A., et al. (2019). Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. Sci-Hub. [Link]

  • Gellman, S. H., et al. (2007). trans-Cyclohexane-1,2-diamine is a weak director of absolute helicity in chiral nickel-salen complexes. PubMed. [Link]

  • Riela, S., et al. (2008). Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent. MDPI. [Link]

  • Trost, B. M., Van Vranken, D. L., & Bingel, C. (1992). A modular approach for ligand design for asymmetric allylic alkylations via enantioselective palladium-catalyzed ionizations. Journal of the American Chemical Society, 114(24), 9327–9343. [Link]

Sources

Application Notes & Protocols: Leveraging (1S,2S)-Cyclohexane-1,2-diol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Chiral Diols in Asymmetric Aldol-Type Constructions

The aldol reaction is a cornerstone of carbon-carbon bond formation, enabling the construction of complex molecular architectures fundamental to pharmaceuticals and natural products.[1][2] Achieving stereocontrol in these reactions is paramount, as the biological activity of a molecule is often dictated by its specific three-dimensional arrangement.[3] While numerous strategies exist, the use of chiral auxiliaries—stereogenic units temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction—remains a robust and reliable method.[4]

(1S,2S)-Cyclohexane-1,2-diol, a C₂-symmetric chiral building block, has carved a niche in this field.[5][6] Its rigid cyclohexane backbone provides a predictable and stable chiral environment, making it an excellent precursor for chiral ligands and a highly effective chiral auxiliary.[5] Although its corresponding diamine derivative, (1R,2R)-cyclohexane-1,2-diamine, is more frequently employed as a ligand in catalytic systems, the diol itself excels as a chiral auxiliary, particularly in directing the stereochemistry of reactions involving enolates, which are key intermediates in aldol-type transformations.[5][7]

This guide provides an in-depth exploration of this compound as a chiral auxiliary for achieving high diastereoselectivity in reactions analogous to the asymmetric aldol addition. We will dissect the mechanistic basis for its stereodirecting influence and provide a detailed, field-proven protocol for its application.

Mechanistic Rationale: Stereocontrol via a Rigid Chiral Acetal

The efficacy of this compound as a chiral auxiliary hinges on its ability to form a rigid cyclic acetal with a carbonyl substrate, typically a β-keto ester. This temporary incorporation of the diol creates a sterically defined environment that dictates the facial selectivity of subsequent reactions at the α-position.

The Causality of Stereodirection:

  • Formation of a Chiral Environment: The reaction of the diol with a β-keto ester forms a chiral acetal. The inherent C₂ symmetry and the rigid chair-like conformation of the cyclohexane ring lock the system into a predictable three-dimensional structure.[5]

  • Face-Selective Enolate Formation: Upon treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the α-proton is abstracted to form a lithium enolate.

  • Steric Shielding: The bulky cyclohexane auxiliary effectively shields one face of the planar enolate intermediate. The substituents on the cyclohexane ring project into space, creating a significant steric barrier.

  • Directed Electrophilic Attack: Consequently, an incoming electrophile (e.g., an alkyl halide in an alkylation reaction, which serves as a surrogate for the aldehyde in a classic aldol reaction) can only approach from the less hindered face. This directed attack results in the formation of a new stereocenter with a high degree of predictability.[8]

The entire process establishes a new quaternary chiral center with its absolute stereochemistry controlled by the chirality of the auxiliary.[8] After the key bond-forming step, the auxiliary can be cleanly removed, yielding the enantiomerically enriched product and allowing for the potential recovery of the diol.[8]

Mechanism_of_Stereocontrol cluster_0 Step 1: Chiral Acetal Formation cluster_1 Step 2: Directed Enolate Formation cluster_2 Step 3: Diastereoselective C-C Bond Formation cluster_3 Step 4: Auxiliary Cleavage KetoEster β-Keto Ester Acetal Rigid Chiral Acetal KetoEster->Acetal + Diol, H+ Diol This compound Enolate Face-Shielded Enolate Acetal->Enolate + LDA, -78°C Alkylated Alkylated Intermediate (High d.e.) Enolate->Alkylated + Electrophile Electrophile Electrophile (R-X) FinalProduct α,α-Disubstituted β-Keto Ester (Enantiomerically Enriched) Alkylated->FinalProduct Lewis Acid (e.g., BF₃·OEt₂)

Diagram 1: Mechanism of stereocontrol using this compound as a chiral auxiliary.

Application Protocol: Asymmetric Synthesis of α,α-Disubstituted β-Keto Esters

This protocol details the use of (S,S)-cyclohexane-1,2-diol as a chiral auxiliary for the diastereoselective alkylation of ethyl 2-methylacetoacetate, a reaction that serves as a robust model for creating quaternary stereocenters in an aldol-like fashion.[8]

Materials:

  • Ethyl 2-methylacetoacetate

  • This compound

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., methyl iodide, ethyl iodide, benzyl bromide)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Workflow Overview:

Experimental_Workflow Start Reactants: β-Keto Ester & Chiral Diol Step1 Step 1: Acetal Formation (p-TsOH, Toluene, Reflux) Start->Step1 Step2 Step 2: Diastereoselective Alkylation (LDA, -78°C; then R-X) Step1->Step2 Step3 Step 3: Auxiliary Cleavage (BF₃·OEt₂, CH₂Cl₂) Step2->Step3 Workup Aqueous Workup & Extraction Step3->Workup Purify Column Chromatography Workup->Purify Product Final Product: Enantioenriched Keto Ester Purify->Product

Diagram 2: Experimental workflow for the asymmetric synthesis protocol.

Step-by-Step Methodology

Part A: Formation of the Chiral Acetal (Enol Ether)

  • Rationale: This step covalently attaches the chiral auxiliary to the substrate, creating the stereodirecting environment. A Dean-Stark apparatus is used to remove water and drive the equilibrium towards acetal formation.

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add ethyl 2-methylacetoacetate (1.0 eq.), this compound (1.1 eq.), and a catalytic amount of p-TsOH (0.05 eq.).

  • Add sufficient anhydrous toluene to dissolve the reactants.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure chiral enol ether.

Part B: Diastereoselective Alkylation

  • Rationale: The use of LDA at -78 °C ensures the formation of the kinetic enolate. The low temperature is critical for maintaining stereocontrol and preventing side reactions.

  • Dissolve the purified chiral enol ether (1.0 eq.) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.2 eq.) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the desired alkyl halide (1.5 eq.) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. Add water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can often be used directly in the next step.

Part C: Removal of the Chiral Auxiliary

  • Rationale: A Lewis acid like BF₃·OEt₂ is used to efficiently cleave the acetal under anhydrous conditions, liberating the final product without racemization.

  • Dissolve the crude alkylated product from Part B in dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add BF₃·OEt₂ (2.0 eq.) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC. Once the reaction is complete (typically 1-2 hours), quench by carefully adding saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product by silica gel column chromatography to obtain the optically active α,α-disubstituted β-keto ester. The diastereomeric excess (d.e.) of the alkylated intermediate and the enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC or NMR analysis with a chiral shift reagent.

Performance Data

The protocol described above provides consistently high levels of diastereoselectivity for the formation of a new quaternary chiral center. The rigidity of the chiral acetal derived from (S,S)-cyclohexane-1,2-diol is key to this success.

EntryAlkylating Agent (R-X)Product Diastereomeric Excess (d.e., %)Isolated Yield (%)
1Methyl Iodide>9565
2Ethyl Iodide>9570
3Allyl Bromide9255
4Benzyl Bromide9468
Table adapted from data reported on the diastereoselective alkylation of an enol ether derived from ethyl 2-methylacetoacetate and (S,S)-cyclohexane-1,2-diol.[5][8]

Conclusion

This compound serves as a powerful and reliable chiral auxiliary for asymmetric, aldol-type transformations. Its primary utility lies in the formation of a rigid chiral acetal that effectively directs the stereochemical outcome of C-C bond formation at the α-position of carbonyl compounds. The protocol detailed herein provides a validated, step-by-step method for achieving high diastereoselectivity, enabling the synthesis of valuable, enantioenriched molecules bearing quaternary stereocenters. This approach underscores the strategic value of temporary covalent modification in modern asymmetric synthesis, offering a robust alternative to direct catalytic methods for specific and challenging synthetic targets.

References

  • Zhou, Y., & Shan, Z. (2006). Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline. The Journal of Organic Chemistry, 71(24), 9510–9512. [Link]

  • Reddy, G. M., & Reddy, C. V. (2019). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 24(12), 2326. [Link]

  • Cowden, C. J., & Paterson, I. (1997). Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions, 51, 1-200. [Link]

  • ResearchGate. (n.d.). Asymmetric Aldol Reactions Using Boron Enolates. Request PDF. Retrieved January 17, 2026, from [Link]

  • Hayashi, Y., et al. (2021). Three-Pot Synthesis of Chiral Anti-1,3-diols through Asymmetric Organocatalytic Aldol and Wittig Reactions Followed by Epoxidation and Reductive Opening of the Epoxide. Organic Letters, 23(15), 6039–6043. [Link]

  • Aydin, M., & Yilmaz, I. (2020). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 5(29), 18381–18393. [Link]

  • Semantic Scholar. (n.d.). Asymmetric aldol reactions using boron enolates of chiral oxazinones, synthesis of L-allo-threonine. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline. Retrieved January 17, 2026, from [Link]

  • Aydin, M., & Yilmaz, I. (2020). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 5(29), 18381-18393. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 17, 2026, from [Link]

  • Sci-Hub. (n.d.). Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. Retrieved January 17, 2026, from [Link]

  • Tanaka, M., et al. (2001). Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary. The Journal of Organic Chemistry, 66(8), 2667–2673. [Link]

  • De Angelis, S., et al. (2022). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molbank, 2022(2), M1389. [Link]

  • Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Asymmetric Direct Aldol Reaction Catalyzed by (1R, 2R)-(+)-1, 2- Diammonium Cyclohexane-L-tartrate in Water. Request PDF. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances. [Link]

  • Keitz, B. K., & Grubbs, R. H. (2011). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Journal of the American Chemical Society, 133(41), 16277–16279. [Link]

  • Sci-Hub. (n.d.). Asymmetric Direct Aldol Reaction Catalyzed by (1R, 2R)-(+)-1, 2- Diammonium Cyclohexane-L-tartrate in Water. Retrieved January 17, 2026, from [Link]

  • Sci-Hub. (n.d.). Asymmetric organocatalytic direct aldol reactions of cyclohexanone with aldehydes in brine. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). trans-1,2-Cyclohexanediol. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Regioselective Crossed Aldol Reactions under Mild Conditions via Synergistic Gold-Iron Catalysis. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). On the crossed-aldol reaction of cyclohexane-1,2-dione with acetone, and the preparation of pyrroline derivatives from the product. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclohexane-1,2-diol. Retrieved January 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2015, April 17). Stereochemical aspect of heating of cyclohexane-1,2-diol. Retrieved January 17, 2026, from [Link]

Sources

Application Notes & Protocols: The Role of (1S,2S)-Cyclohexane-1,2-diol in Asymmetric Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the stereocontrolled synthesis of six-membered rings.[1][2] Achieving high levels of enantioselectivity is critical for applications in drug development and natural product synthesis, a challenge often addressed through asymmetric catalysis.[3][4] This document explores the pivotal role of (1S,2S)-cyclohexane-1,2-diol as a foundational chiral building block. While not typically used directly as a chiral auxiliary, its C₂-symmetric scaffold is instrumental in the synthesis of highly effective chiral ligands for metal-catalyzed asymmetric Diels-Alder reactions. We will elucidate the mechanistic principles of stereocontrol, provide detailed protocols for a representative catalytic system, and discuss the causality behind the experimental design.

Introduction: The Quest for Stereocontrol in Cycloadditions

The [4+2] cycloaddition, or Diels-Alder reaction, constructs cyclic molecules with remarkable efficiency, capable of generating up to four new stereocenters in a single, concerted step.[1][5] However, in the absence of chiral influence, the reaction produces a racemic mixture of enantiomers. Controlling the facial selectivity of the diene's approach to the dienophile is paramount for producing a single, desired enantiomer.

This control is most elegantly achieved through the use of chiral catalysts. A chiral Lewis acid, for instance, can coordinate to an electron-withdrawing group on the dienophile, creating a chiral environment that sterically blocks one face of the dienophile from the incoming diene.[1][6] The design of the chiral ligand that coordinates to the Lewis acidic metal is therefore the most critical factor in achieving high enantioselectivity.

(1S,2S)-trans-1,2-Cyclohexanediol is an invaluable starting material for creating such ligands.[7] Its rigid, C₂-symmetric trans-configuration provides a well-defined stereochemical framework that can be translated into highly organized and effective catalytic pockets.

From Chiral Diol to Chiral Catalyst: A Strategic Transformation

This compound is not the final actor but rather the progenitor of the key chiral influencer. Its primary application in this context is as a precursor to C₂-symmetric chiral ligands, most notably those derived from (1R,2R)-1,2-diaminocyclohexane, which can be synthesized from the diol. These diamine-derived ligands, such as bis(oxazolines) (BOX) and salen-type Schiff bases, are renowned for their ability to form stable, well-defined complexes with various metals (e.g., Cu(II), Mg(II), Sc(III)) to generate potent chiral Lewis acid catalysts.

The rationale behind this multi-step strategy is twofold:

  • Structural Rigidity: The cyclohexane backbone locks the coordinating groups into a predictable spatial arrangement, minimizing conformational flexibility that could erode stereoselectivity.

  • Versatility: The diamine derivative is a versatile scaffold that can be readily elaborated into a wide array of ligand classes, allowing for fine-tuning of steric and electronic properties to suit specific Diels-Alder transformations.[8][9]

G A This compound (Chiral Precursor) B Multi-step Synthesis (e.g., Azide formation, Reduction) A->B C (1R,2R)-1,2-Diaminocyclohexane (Key Chiral Scaffold) B->C D Ligand Synthesis (e.g., Condensation with 2-cyanophenol derivatives) C->D E Bis(oxazoline) 'BOX' Ligand (C₂-Symmetric Ligand) D->E G Chiral Lewis Acid Catalyst (Active Catalyst) E->G F Metal Salt (e.g., Cu(OTf)₂) F->G

Caption: Conceptual synthesis pathway from chiral diol to active catalyst.

Mechanism of Enantioselection: The Chiral Pocket

The efficacy of a catalyst derived from this compound hinges on its ability to discriminate between the two prochiral faces of the dienophile. The mechanism proceeds through several key stages:

  • Catalyst Formation: The chiral ligand (e.g., a BOX ligand) and a metal salt (e.g., Copper(II) triflate) combine to form the active chiral Lewis acid catalyst.

  • Dienophile Coordination: The dienophile, typically containing a carbonyl group for Lewis acid coordination (like an N-acryloyloxazolidinone), binds to the metal center of the catalyst. The bulky substituents of the chiral ligand, held in a fixed orientation by the cyclohexane backbone, create a sterically hindered "chiral pocket".

  • Facial Shielding: This chiral pocket effectively shields one of the two enantiotopic faces of the dienophile's double bond.

  • Stereoselective Cycloaddition: The diene (e.g., cyclopentadiene) is now directed to attack the unshielded, more accessible face of the dienophile. This controlled trajectory ensures the preferential formation of one enantiomer of the Diels-Alder adduct.

  • Product Release: The cycloadduct dissociates from the catalyst, regenerating it for the next catalytic cycle.

Caption: Generalized catalytic cycle for an asymmetric Diels-Alder reaction.

Experimental Protocols & Data

Here we provide a representative protocol for the asymmetric Diels-Alder reaction between cyclopentadiene and N-acryloyl-2-oxazolidinone, a classic transformation catalyzed by a Copper(II)-bis(oxazoline) complex.

Protocol: Copper-Catalyzed Asymmetric Diels-Alder Reaction

Objective: To synthesize an enantioenriched Diels-Alder adduct with high endo selectivity and high enantiomeric excess (ee).

Materials:

  • (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) (t-Bu-BOX ligand)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • N-Acryloyl-2-oxazolidinone (Dienophile)

  • Cyclopentadiene (Diene), freshly cracked from dicyclopentadiene

  • Dichloromethane (DCM), anhydrous

  • 4 Å Molecular Sieves, powdered and activated

  • Standard glassware, syringes, and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Catalyst Preparation (In Situ):

    • To an oven-dried flask under an inert atmosphere, add the t-Bu-BOX ligand (0.11 equivalents) and powdered 4 Å molecular sieves (~150 mg per mmol of dienophile).

    • Add anhydrous DCM (approx. 2.0 M relative to the dienophile).

    • Stir the suspension for 30 minutes at room temperature.

    • Add Cu(OTf)₂ (0.10 equivalents) and stir the resulting light blue suspension for an additional 1-2 hours.

    • Causality: Pre-stirring the ligand and sieves ensures an anhydrous environment. The subsequent stirring with the copper salt allows for the complete formation of the chiral catalyst complex. Molecular sieves are crucial for sequestering any trace water, which can deactivate the Lewis acid catalyst.[10]

  • Reaction Assembly:

    • Cool the catalyst suspension to the desired reaction temperature (e.g., -78 °C, using a dry ice/acetone bath).

    • In a separate flask, dissolve the N-acryloyl-2-oxazolidinone (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Slowly add the dienophile solution to the cold catalyst suspension via syringe. Stir for 15-20 minutes.

    • Causality: Low temperatures are critical for maximizing enantioselectivity by reducing the thermal energy of the system, which makes the energy difference between the two competing diastereomeric transition states more significant.

  • Cycloaddition:

    • Add freshly cracked cyclopentadiene (3.0 equivalents) dropwise to the cold, stirring reaction mixture.

    • Allow the reaction to proceed at -78 °C, monitoring by Thin Layer Chromatography (TLC) until the dienophile is consumed (typically 2-4 hours).

    • Causality: Using an excess of the diene ensures the reaction goes to completion in a reasonable timeframe.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure cycloadduct.

    • Causality: The aqueous workup removes the catalyst and any water-soluble components. Purification via chromatography separates the desired product from unreacted starting material and any side products.

  • Analysis:

    • Confirm the structure of the product using ¹H NMR and ¹³C NMR spectroscopy.

    • Determine the diastereomeric ratio (endo:exo) from the ¹H NMR spectrum.

    • Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[10]

Representative Data

The following table summarizes typical results for copper-bis(oxazoline) catalyzed Diels-Alder reactions, showcasing the high levels of stereocontrol achievable.

EntryDienophileDieneCatalyst Loading (mol%)Temp (°C)Yield (%)endo:exo Ratioee (%) [endo]
1N-Acryloyl-2-oxazolidinoneCyclopentadiene10-7895>99:198
2N-Crotonoyl-2-oxazolidinoneCyclopentadiene10-4092>99:197
3N-Acryloyl-2-oxazolidinoneIsoprene10-7888>95:594

Data are representative values compiled from literature precedents, such as those established in the work of Evans and co-workers.[10]

Sources

Application Note: Synthesis of C₂-Symmetric Diphosphine Ligands from (1S,2S)-Cyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral phosphine ligands are cornerstones of modern asymmetric catalysis, enabling the synthesis of enantioenriched molecules critical to the pharmaceutical and fine chemical industries.[1][] This application note provides a detailed, field-proven guide for the synthesis of a valuable C₂-symmetric diphosphine ligand, (1R,2R)-1,2-Bis(diphenylphosphino)cyclohexane, utilizing the readily available and inexpensive chiral pool starting material, (1S,2S)-cyclohexane-1,2-diol. The described synthetic strategy proceeds through a highly reactive cyclic sulfate intermediate, ensuring a stereospecific and efficient transformation. This document is intended for researchers, chemists, and drug development professionals seeking robust and reproducible protocols for the preparation of high-performance chiral ligands.

Introduction: The Strategic Advantage of a Chiral Cyclohexane Backbone

The efficacy of a transition metal catalyst in an asymmetric reaction is profoundly influenced by the stereoelectronic properties of its coordinating chiral ligands.[3] Diphosphine ligands with a C₂-symmetric backbone are particularly effective as they create a well-defined and predictable chiral environment around the metal center, minimizing the formation of unwanted diastereomeric catalyst species.[]

The this compound scaffold offers a distinct advantage. Its trans configuration provides a rigid, conformationally constrained backbone. This rigidity is crucial as it translates into a well-defined bite angle and a stable chiral pocket when the derived diphosphine ligand coordinates to a metal, which is a key factor for achieving high enantioselectivity in catalytic reactions.[4] This guide details a synthetic route that leverages this pre-existing stereochemistry to produce the target diphosphine with complete stereochemical fidelity.

Synthetic Strategy: The Cyclic Sulfate Pathway

The conversion of the vicinal diol into a diphosphine requires transforming the hydroxyl groups into effective electrophiles for nucleophilic substitution by a phosphide anion. While converting them to tosylates or mesylates is a viable option, the use of a cyclic sulfate intermediate is often superior. Cyclic sulfates are exceptionally reactive towards S_N2 ring-opening, a property that allows the reaction to proceed under milder conditions and with excellent yields.[5]

The overall workflow involves a three-stage process:

  • Cyclic Sulfite Formation: Reaction of the diol with thionyl chloride to form the five-membered cyclic sulfite.

  • Oxidation: Oxidation of the cyclic sulfite to the highly reactive cyclic sulfate.

  • Nucleophilic Ring-Opening: A double S_N2 reaction with lithium diphenylphosphide opens the cyclic sulfate to yield the final C₂-symmetric diphosphine ligand.

G A This compound B Cyclic Sulfite Intermediate A->B  SOCl₂,  Base C Cyclic Sulfate Intermediate (Activated Electrophile) B->C  RuCl₃ (cat.),  NaIO₄ D (1R,2R)-1,2-Bis(diphenylphosphino)cyclohexane (Final Ligand) C->D  2 eq. LiPPh₂,  THF

Figure 1: High-level synthetic workflow from the chiral diol to the target diphosphine ligand.

Detailed Experimental Protocols

Safety Precaution: These protocols involve pyrophoric reagents (LiPPh₂), corrosive chemicals (SOCl₂), and require strict anhydrous and anaerobic conditions. All manipulations should be performed by trained personnel in a well-ventilated fume hood using proper personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves. Schlenk line or glovebox techniques are mandatory for Protocol 3.

Protocol 1: Synthesis of (4S,5S)-4,5-Cyclohexano-1,3,2-dioxathiolane-2,2-dioxide (Cyclic Sulfate)

This two-step protocol first generates the cyclic sulfite, which is then oxidized in situ to the more reactive cyclic sulfate.

Step 1a: Formation of the Cyclic Sulfite

  • Rationale: Thionyl chloride (SOCl₂) reacts with the two hydroxyl groups of the diol to form a cyclic sulfite. A base, such as pyridine or triethylamine, is used to neutralize the HCl generated during the reaction.

ReagentM.W.AmountMolesMolar Eq.
This compound116.165.00 g43.01.0
Triethylamine (Et₃N)101.1910.9 g (15.0 mL)107.62.5
Thionyl Chloride (SOCl₂)118.975.62 g (3.43 mL)47.31.1
Dichloromethane (CH₂Cl₂), anhydrous-200 mL--

Procedure:

  • To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (5.00 g, 43.0 mmol) and anhydrous dichloromethane (200 mL).

  • Add triethylamine (15.0 mL, 107.6 mmol) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Add thionyl chloride (3.43 mL, 47.3 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylammonium chloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The resulting mixture containing the cyclic sulfite is used directly in the next step without isolation.

Step 1b: Oxidation to the Cyclic Sulfate

  • Rationale: A catalytic amount of Ruthenium(III) chloride (RuCl₃) with a stoichiometric amount of sodium periodate (NaIO₄) forms a potent oxidizing system (in situ generation of RuO₄) that efficiently and cleanly oxidizes the sulfur(IV) of the sulfite to sulfur(VI) of the sulfate.

ReagentM.W.AmountMolesMolar Eq.
Ruthenium(III) chloride hydrate~207.43100 mg~0.480.01
Sodium periodate (NaIO₄)213.8913.8 g64.51.5
Acetonitrile, anhydrous-100 mL--
Water, deionized-150 mL--

Procedure:

  • To the reaction mixture from Step 1a, add anhydrous acetonitrile (100 mL) and deionized water (150 mL).

  • Add Ruthenium(III) chloride hydrate (~100 mg, ~0.48 mmol) and sodium periodate (13.8 g, 64.5 mmol).

  • Stir the biphasic mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by TLC (staining with KMnO₄). The reaction mixture will typically turn dark green or black.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (1 x 100 mL), followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude cyclic sulfate as a white to off-white solid.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford the pure cyclic sulfate.

Product Data (4S,5S)-4,5-Cyclohexano-1,3,2-dioxathiolane-2,2-dioxide
Typical Yield: 70-85% over two steps
Appearance: White crystalline solid
¹H NMR (CDCl₃): δ ~4.8-4.9 (m, 2H), ~1.3-2.2 (m, 8H)
Protocol 2: Synthesis of (1R,2R)-1,2-Bis(diphenylphosphino)cyclohexane

This protocol involves the preparation of the phosphide nucleophile followed by its reaction with the cyclic sulfate.

Step 2a: Preparation of Lithium Diphenylphosphide (LiPPh₂)

  • Rationale: Lithium metal, a strong reducing agent, reductively cleaves the P-Ph bond in triphenylphosphine (PPh₃) to generate lithium diphenylphosphide (LiPPh₂) and phenyllithium (PhLi). The deep red color of the LiPPh₂ solution is a characteristic indicator of its formation.

ReagentM.W.AmountMolesMolar Eq.
Lithium wire/sand6.940.72 g103.72.4 (vs. Diol)
Triphenylphosphine (PPh₃)262.2911.3 g43.11.0 (vs. Diol)
Tetrahydrofuran (THF), anhydrous-150 mL--

Procedure (under inert atmosphere):

  • To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add freshly cut lithium wire or sand (0.72 g, 103.7 mmol).

  • Add anhydrous THF (50 mL).

  • In a separate Schlenk flask, dissolve triphenylphosphine (11.3 g, 43.1 mmol) in anhydrous THF (100 mL).

  • Using a cannula, slowly transfer the PPh₃ solution to the flask containing the lithium suspension at room temperature.

  • Stir the mixture at room temperature. The solution will gradually turn a deep red-orange color over 3-4 hours as the LiPPh₂ is formed. The resulting suspension is used directly in the next step.

Step 2b: Nucleophilic Ring-Opening

  • Rationale: The highly nucleophilic phosphide anion attacks one of the electrophilic carbons of the cyclic sulfate in a stereospecific S_N2 reaction, opening the ring. A second equivalent of the phosphide then displaces the resulting sulfate group from the adjacent carbon, again via an S_N2 mechanism. This double inversion process at C1 and C2 of the original diol results in a net retention of the trans relationship but an overall inversion of the cyclohexane stereochemistry from (1S,2S) to (1R,2R).

G cluster_0 Mechanism of Ring-Opening A Cyclic Sulfate (S,S configuration) B Intermediate Alkyl Sulfate A->B  Ring Opening C Final Diphosphine (R,R configuration) B->C  Sulfate Displacement Nu1 Li⁺ ⁻PPh₂ Nu1->A  1. S_N2 Attack at C1 (Inversion at C1) Nu2 Li⁺ ⁻PPh₂ Nu2->B  2. S_N2 Attack at C2 (Inversion at C2)

Figure 2: Conceptual mechanism showing the double S_N2 inversion process.

Procedure (under inert atmosphere):

  • In a separate 500 mL Schlenk flask, dissolve the cyclic sulfate (e.g., 6.70 g, 34.5 mmol, assuming 80% yield from Protocol 1) in anhydrous THF (100 mL).

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Using a cannula, slowly transfer the deep red LiPPh₂ suspension from Step 2a into the cooled cyclic sulfate solution over 45 minutes. The red color should dissipate upon addition.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding degassed, deionized water (20 mL) at 0 °C.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with degassed ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with degassed brine (1 x 100 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from hot, degassed ethanol or by column chromatography on silica gel (using degassed solvents) to yield the pure diphosphine ligand as a white solid.

Final Product Data (1R,2R)-1,2-Bis(diphenylphosphino)cyclohexane
Typical Yield: 65-80%
Appearance: White, air-sensitive solid
³¹P NMR (CDCl₃): δ ~14-16 ppm
¹H NMR (CDCl₃): δ ~7.1-7.5 (m, 20H, Ar-H), ~2.3-2.5 (m, 2H), ~1.2-1.9 (m, 8H)

Applications in Asymmetric Catalysis

Ligands of this type are highly effective in a range of transition metal-catalyzed reactions. Their C₂-symmetry and rigid backbone make them particularly well-suited for:

  • Rhodium-catalyzed Asymmetric Hydrogenation: For the synthesis of chiral amino acids and other valuable building blocks.[6]

  • Palladium-catalyzed Asymmetric Allylic Alkylation: A powerful C-C bond-forming reaction.[7]

  • Asymmetric Heck Reactions and other Cross-Couplings: For the construction of complex molecular architectures.

The choice of metal precursor and reaction conditions will depend on the specific transformation, but the fundamental role of the ligand is to provide a chiral environment that dictates the stereochemical outcome of the reaction.[8]

Troubleshooting and Best Practices

  • Phosphine Oxidation: The final product is susceptible to oxidation to the corresponding phosphine oxide. All manipulations, purification, and storage should be conducted under an inert atmosphere (N₂ or Ar).

  • Incomplete Reaction: If the red color of LiPPh₂ persists after addition to the cyclic sulfate, it may indicate insufficient electrophile or moisture contamination.

  • Purification: While recrystallization is often effective, flash chromatography using deoxygenated solvents can provide higher purity. The phosphine can be visualized on TLC plates using a KMnO₄ stain.

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for producing enantiomerically pure (1R,2R)-1,2-Bis(diphenylphosphino)cyclohexane from the inexpensive chiral starting material this compound. The strategy, centered on the use of a highly reactive cyclic sulfate intermediate, ensures stereospecificity through a double S_N2 inversion mechanism. The resulting C₂-symmetric ligand is a powerful tool for academic and industrial researchers engaged in the field of asymmetric catalysis.

References

  • Toma, S., et al. (2021). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PubMed Central. Available at: [Link]

  • Keglevich, G. (Year N/A). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. MDPI. Available at: [Link]

  • (Author N/A). (Year N/A). Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Taylor & Francis Online. Available at: [Link]

  • Imamoto, T. (2008). Synthesis and applications of high-performance P-chiral phosphine ligands. Pure and Applied Chemistry. Available at: [Link]

  • (Author N/A). (Year N/A). Chiral Phosphines Synthesis. chiralphosphinessynthesis.com. Available at: [Link]

  • Xiao, J. (Year N/A). Catalytic Synthesis of Phosphines and Related Compounds. University of Liverpool. Available at: [Link]

  • (Author N/A). (2023). Phosphines. Chemistry LibreTexts. Available at: [Link]

  • Pápai, Z., et al. (2023). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. Available at: [Link]

  • O’Brien, C. J., et al. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kagan, H. B., & Dang, T. P. (1972). Synthesis of new chiral phosphines for asymmetric catalysis. ResearchGate. Available at: [Link]

  • Ye, L., et al. (2014). Chiral phosphines in nucleophilic organocatalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kwong, F. Y., et al. (2024). Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses. Available at: [Link]

  • Pang, Z., et al. (2015). Chiral diphosphites derived from (1R,2R)-trans-1,2-cyclohexanediol: a new class of ligands for asymmetric hydrogenations. Tetrahedron: Asymmetry. Available at: [Link]

  • Gao, Y., & Sharpless, K. B. (1988). Vicinal diol cyclic sulfates: Like epoxides only more reactive. Journal of the American Chemical Society. Available at: [Link]

Sources

The C₂-Symmetric Backbone: A Guide to (1S,2S)-Cyclohexane-1,2-diol Derivatives in Catalytic Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Elegance of a C₂-Symmetric Scaffold

In the landscape of asymmetric synthesis, the quest for chiral molecules with high enantiopurity is paramount, particularly in the realm of drug development where stereochemistry dictates biological activity. Among the pantheon of chiral building blocks, (1S,2S)-cyclohexane-1,2-diol and its corresponding diamine derivative have emerged as exceptionally versatile and reliable scaffolds.[1] Their rigid C₂-symmetric cyclohexane framework provides a predictable and sterically defined environment, which is instrumental in inducing high levels of stereoselectivity in a vast array of chemical transformations.[1] This guide provides an in-depth exploration of the applications of this compound derivatives, offering detailed protocols and mechanistic insights for their use in catalytic asymmetric synthesis.

The utility of this chiral backbone stems from its ready modification into a diverse range of ligands and auxiliaries.[1] By appending phosphine, salen, or oxazoline moieties, researchers have unlocked powerful catalysts for reactions that are cornerstones of modern organic synthesis. This document will detail the synthesis of these key derivatives and their application in several high-impact asymmetric reactions, including the Jacobsen-Katsuki Epoxidation, the Trost Asymmetric Allylic Alkylation, and diastereoselective alkylations.

I. Synthesis of Key Chiral Ligands from the (1R,2R)-Diaminocyclohexane Scaffold

The enantiomeric counterpart, (1R,2R)-diaminocyclohexane, is frequently used for the synthesis of ligands that induce the opposite stereochemistry. The principles and procedures are directly applicable to the (1S,2S)-enantiomer.

Protocol 1: Synthesis of (R,R)-Jacobsen's Catalyst

Jacobsen's catalyst is a manganese-salen complex renowned for its ability to perform highly enantioselective epoxidations of unfunctionalized alkenes.[1]

Workflow for the Synthesis of Jacobsen's Catalyst:

cluster_0 Step 1: Resolution of Diamine cluster_1 Step 2: Salen Ligand Formation cluster_2 Step 3: Metallation A Racemic trans-1,2- diaminocyclohexane C (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate A->C B L-(+)-Tartaric Acid B->C D Free (R,R)-Diamine C->D Base Treatment F (R,R)-Salen Ligand D->F E 3,5-di-tert-butyl- salicylaldehyde E->F H (R,R)-Jacobsen's Catalyst F->H G Mn(OAc)₂·4H₂O G->H

Caption: Synthesis of (R,R)-Jacobsen's Catalyst.

Step-by-Step Protocol:

  • Resolution of (±)-trans-1,2-Diaminocyclohexane:

    • Dissolve L-(+)-tartaric acid (0.5 mol) in distilled water (250 mL) in a 1-L beaker equipped with a mechanical stirrer.

    • Slowly add racemic trans-1,2-diaminocyclohexane (1 mol). The addition is exothermic.

    • Once a clear solution is formed, add glacial acetic acid (5.0 mL). A precipitate of (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate will form.

    • Cool the mixture in an ice bath to maximize precipitation and collect the solid by suction filtration.

    • To obtain the free diamine, treat the tartrate salt with a strong base like NaOH and extract with an organic solvent.

  • Synthesis of the (R,R)-Salen Ligand:

    • In a round-bottom flask, dissolve the resolved (R,R)-1,2-diaminocyclohexane (4.20 mmol) and potassium carbonate (1.16 g) in water (6.0 mL).

    • Add ethanol (22 mL) and heat the mixture to reflux.

    • Add a solution of 3,5-di-tert-butylsalicylaldehyde (2.0 g, 8.50 mmol) in hot ethanol (10 mL) to the refluxing mixture.

    • Continue refluxing for 1 hour.

    • Add water (6.0 mL) and cool the mixture in an ice bath for 30 minutes to precipitate the yellow solid salen ligand.

    • Collect the solid by suction filtration, wash with ethanol, and then dissolve in CH₂Cl₂.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and evaporate the solvent to yield the purified ligand.

  • Manganese(III) Complex Formation:

    • In a flask, heat a solution of manganese(II) acetate tetrahydrate (3 eq) in ethanol to reflux.

    • Slowly add a solution of the (R,R)-salen ligand (1 eq) in toluene over 45 minutes.

    • After the addition is complete, add lithium chloride (LiCl) and continue stirring.

    • The manganese(III) complex will precipitate. Collect the solid by filtration to obtain Jacobsen's catalyst.

Protocol 2: Synthesis of (S,S)-DACH-Ph Trost Ligand

The Trost ligand is a C₂-symmetric diphosphine ligand that is highly effective in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.

Workflow for the Synthesis of the Trost Ligand:

A 2-Diphenylphosphinyl- benzoic acid C Acylimidazole Intermediate A->C Acetonitrile, 20-25°C B CDI B->C F (S,S)-DACH-Ph Trost Ligand C->F Acetonitrile, 80-82°C D (S,S)-Diaminocyclohexane D->F E Imidazole Hydrochloride E->F Catalyst

Caption: Scalable Synthesis of the Trost Ligand.

Step-by-Step Protocol:

  • Acylimidazole Formation:

    • Under a nitrogen atmosphere, charge a reactor with 2-diphenylphosphinylbenzoic acid (3.26 mol) and 1,1'-carbonyldiimidazole (CDI) (3.33 mol).

    • Add acetonitrile (2 L) to form a slurry and agitate the mixture for 1 hour at 20-25 °C until a clear solution is obtained.

  • Amidation:

    • In a separate reactor, charge (S,S)-diaminocyclohexane (1.63 mol) and imidazole hydrochloride (1.63 mol).

    • Transfer the acylimidazole solution to this reactor.

    • Heat the resulting mixture to 80-82 °C and maintain for 8 hours.

    • Cool the solution to 60 °C, at which point a slurry will form.

    • Add water (1.3 L) over 30 minutes at 55-60 °C.

    • Cool the slurry to 23 °C and stir for 30 minutes.

    • Collect the solid product by filtration, wash successively with a 2:1 mixture of acetonitrile/water and then water.

    • Dry the solid under vacuum at 55 °C to yield the (S,S)-DACH-Ph Trost ligand as a white solid.[2]

II. Application in Asymmetric Epoxidation: The Jacobsen-Katsuki Reaction

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective synthesis of epoxides from prochiral cis-alkenes using a chiral manganese-salen catalyst, such as Jacobsen's catalyst.[3]

General Reaction Scheme:

Alkene cis-Alkene Epoxide Chiral Epoxide Alkene->Epoxide Catalyst Jacobsen's Catalyst (mol %) Catalyst->Epoxide Oxidant NaOCl (bleach) Oxidant->Epoxide

Caption: The Jacobsen-Katsuki Epoxidation.

Protocol 3: Enantioselective Epoxidation of 1,2-Dihydronaphthalene

Step-by-Step Protocol:

  • Preparation of the Buffered Bleach Solution:

    • Add a solution of 0.05 M Na₂HPO₄ (5 mL) to commercial household bleach (12.5 mL, ~0.55 M in NaOCl).

    • Adjust the pH of the resulting buffered solution to approximately 11.3 by the dropwise addition of 1 M NaOH.

  • Epoxidation Reaction:

    • In a 50 mL Erlenmeyer flask equipped with a stir bar, dissolve the alkene (e.g., 1,2-dihydronaphthalene, 0.5 g) and Jacobsen's Catalyst (10 mol %) in CH₂Cl₂ (5 mL).

    • Add the buffered bleach solution to the vigorously stirred alkene solution.

    • Continue stirring at room temperature and monitor the reaction progress by TLC.

    • Upon completion, separate the organic layer.

    • Extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

    • Remove the solvent under reduced pressure to obtain the crude epoxide.

    • Purify the epoxide by flash column chromatography.

Expected Performance:

AlkeneCatalystee (%)Yield (%)
1,2-Dihydronaphthalene(R,R)-Jacobsen's Catalyst>98~85
Styrene(R,R)-Jacobsen's Catalyst~86~70

Data is illustrative and based on typical results reported in the literature.

III. Application in Asymmetric Allylic Alkylation: The Trost AAA Reaction

The Trost Asymmetric Allylic Alkylation (AAA) is a palladium-catalyzed reaction that forms a new carbon-carbon or carbon-heteroatom bond at an allylic position with high enantioselectivity, utilizing ligands such as the Trost ligand.[4]

General Catalytic Cycle:

Pd0 Pd(0)L* Pi_Allyl π-Allyl Pd(II) Complex Pd0->Pi_Allyl Oxidative Addition Allyl_Substrate Allylic Substrate Allyl_Substrate->Pi_Allyl Product Alkylated Product Pi_Allyl->Product Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Product Product->Pd0 Reductive Elimination

Caption: Catalytic Cycle of the Trost AAA Reaction.

Protocol 4: Asymmetric Alkylation of an Allylic Acetate

Step-by-Step Protocol:

  • Catalyst Pre-formation (optional but recommended):

    • In a glovebox or under an inert atmosphere, dissolve the palladium source (e.g., [Pd(allyl)Cl]₂) and the (S,S)-DACH-Ph Trost ligand in a dry, degassed solvent like CH₂Cl₂ or THF.

    • Stir the mixture for a short period to allow for complex formation.

  • Alkylation Reaction:

    • To a solution of the allylic acetate (1.0 equiv) in the chosen solvent, add the nucleophile (e.g., dimethyl malonate, 1.2 equiv) and a base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA, 1.3 equiv).

    • Add the pre-formed palladium catalyst solution (typically 0.5-2 mol %).

    • Stir the reaction at the desired temperature (often room temperature) and monitor by TLC.

    • Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Expected Performance for Alkylation of rac-1,3-diphenyl-2-propenyl acetate:

NucleophileLigandee (%)Yield (%)
Dimethyl malonate(R,R)-Trost Ligand>95>95
Phthalimide(R,R)-Trost Ligand>95>90

Data is illustrative and based on typical results reported in the literature.[5]

IV. Application as a Chiral Auxiliary: Diastereoselective Alkylation

This compound can be used as a chiral auxiliary to control the stereochemical outcome of reactions. The diol is temporarily attached to the substrate, directs the stereoselective formation of a new chiral center, and is subsequently removed.

General Strategy:

A Substrate C Chiral Acetal/ Ketal A->C B (1S,2S)-cyclohexane- 1,2-diol B->C D Diastereoselective Alkylation C->D E Alkylated Intermediate D->E F Auxiliary Removal E->F G Enantiopure Product F->G

Sources

Application Notes & Protocols: Asymmetric Synthesis of α-Amino Acids Using (1S,2S)-Cyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Chiral α-Amino Acids in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the demand for enantiomerically pure compounds is paramount. α-Amino acids, the fundamental building blocks of proteins, and their non-proteinogenic counterparts, are of particular interest. The introduction of stereochemically defined α-amino acids, especially α,α-disubstituted variants, into peptide-based therapeutics or as standalone pharmacophores can significantly enhance metabolic stability, conformational rigidity, and biological activity.[1][2] The precise control over the three-dimensional arrangement of atoms at the α-carbon is a critical determinant of a molecule's therapeutic efficacy and safety profile.

The asymmetric synthesis of these valuable chiral molecules presents a significant challenge due to the steric hindrance around the quaternary carbon center.[1] Among the various strategies to achieve high enantioselectivity, the use of chiral auxiliaries remains a robust and reliable method.[3][4][5] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse.

This guide provides a comprehensive overview and detailed protocol for the asymmetric synthesis of α,α-disubstituted α-amino acids utilizing the readily available and highly effective (1S,2S)-cyclohexane-1,2-diol as a chiral auxiliary. We will delve into the mechanistic underpinnings of the stereocontrol, provide a step-by-step experimental procedure, and discuss the applications of the resulting chiral α-amino acids in research and drug development.

Mechanism of Stereocontrol: The Role of this compound

The efficacy of this compound as a chiral auxiliary lies in its ability to form a rigid chiral acetal with a β-keto ester starting material. This acetal effectively blocks one face of the molecule, forcing an incoming electrophile (in this case, an alkyl group) to approach from the less sterically hindered face. This directed attack results in a high degree of diastereoselectivity.

The overall synthetic strategy can be broken down into three key stages:

  • Formation of the Chiral Acetal and Enol Ether: The synthesis begins with the reaction of a β-keto ester, such as ethyl 2-methylacetoacetate, with this compound under acidic conditions to form a chiral acetal. This is then converted to a more reactive enol ether.

  • Diastereoselective Alkylation: The crucial stereocenter is created in this step. The enol ether is deprotonated with a strong base, like sodium hexamethyldisilazide (NaHMDS), to form a chiral enolate. The subsequent alkylation with an alkyl halide proceeds with high diastereoselectivity, as the bulky chiral auxiliary directs the approach of the electrophile.

  • Auxiliary Cleavage and Conversion to the α-Amino Acid: The chiral auxiliary is then cleaved from the alkylated product. The resulting β-keto ester, now bearing a chiral quaternary carbon, is converted into the desired α,α-disubstituted α-amino acid through a Schmidt rearrangement.[6][7]

The following diagram illustrates the proposed mechanism for the diastereoselective alkylation step, highlighting how the chiral cyclohexane-1,2-diol auxiliary dictates the stereochemical outcome.

stereocontrol_mechanism cluster_0 Chiral Enolate Formation and Alkylation cluster_1 Steric Hindrance enolate Chiral Enolate Intermediate transition_state Transition State enolate->transition_state Attack from less hindered face electrophile R-X (Electrophile) electrophile->transition_state product Alkylated Product (High Diastereoselectivity) transition_state->product steric_shield Bulky this compound auxiliary shields the top face caption Mechanism of Diastereoselective Alkylation

Figure 1: Proposed mechanism of diastereoselective alkylation.

Experimental Protocols

The following protocols are based on the successful synthesis of α,α-disubstituted α-amino acids reported by Tanaka et al.[6][7]

Part 1: Synthesis of the Chiral Enol Ether

This initial phase involves the formation of the chiral acetal from the β-keto ester and this compound, followed by its conversion to the enol ether.

protocol_part1 start Start: β-Keto Ester + This compound step1 1. Acetal Formation (p-TsOH, Benzene, Reflux) start->step1 step2 2. Enol Ether Formation (TMS-Cl, Pyridine) step1->step2 product Product: Chiral Enol Ether step2->product caption Workflow for Chiral Enol Ether Synthesis

Sources

Application Notes & Protocols: Enantioselective Reductions with (1S,2S)-Cyclohexane-1,2-Diol Derived Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Stereochemical Control in Synthesis

The three-dimensional architecture of a molecule is paramount to its biological function. In drug development and fine chemical synthesis, the ability to selectively produce one of two mirror-image isomers, or enantiomers, is not merely an academic exercise but a critical necessity. Chiral secondary alcohols are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products. Consequently, the enantioselective reduction of prochiral ketones stands as one of the most fundamental and powerful strategies for creating stereogenic centers with high fidelity.

Catalytic methods, which employ a small amount of a chiral substance to generate large quantities of an enantioenriched product, represent the pinnacle of efficiency in asymmetric synthesis. Among the vast arsenal of chiral auxiliaries, (1S,2S)-cyclohexane-1,2-diol and its derivatives have emerged as exceptionally robust and versatile platforms. Their rigid, C2-symmetric cyclohexane backbone provides a well-defined and predictable chiral environment, which is essential for effective stereochemical communication during a catalytic transformation. This guide provides an in-depth exploration of catalysts derived from this scaffold, focusing on the mechanistic underpinnings, practical applications, and detailed protocols for their use in enantioselective ketone reductions.

The Corey-Bakshi-Shibata (CBS) Reduction: A Cornerstone in Asymmetric Catalysis

The most prominent application of chiral scaffolds derived from diols is in the formation of oxazaborolidine catalysts, famously utilized in the Corey-Bakshi-Shibata (CBS) reduction.[1][2][3] This method facilitates the highly enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols using borane as the stoichiometric reductant.[2][4]

The Catalytic Cycle: A Mechanistic Rationale for Enantioselectivity

The remarkable efficacy of the CBS reduction stems from a well-understood, catalyst-controlled mechanism that ensures high levels of asymmetric induction.[1][5] The driving force for the reaction is twofold: the activation of the borane reductant by a Lewis base and the activation of the ketone substrate by a Lewis acid, all within a single, organized chiral complex.[5]

The catalytic cycle proceeds through the following key steps:

  • Catalyst-Reductant Activation: The stoichiometric reducing agent, typically a borane complex (e.g., BH₃·THF or BH₃·SMe₂), coordinates to the lone pair of the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the hydridic character of the B-H bonds, making the borane a more potent hydride donor. Simultaneously, it increases the Lewis acidity of the endocyclic boron atom within the catalyst.[3][5]

  • Ketone Coordination: The prochiral ketone, the electrophilic substrate, coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst-borane complex. Critically, the ketone orients itself to minimize steric repulsion. Its more sterically demanding substituent (Rₗ) points away from the chiral framework of the catalyst, while the smaller substituent (Rₛ) is positioned in a more sterically confined space.[5][6]

  • Stereoselective Hydride Transfer: The hydride is transferred from the activated borane to the carbonyl carbon of the ketone via a highly organized, six-membered chair-like transition state.[5] This intramolecular delivery ensures that the hydride attacks a specific face of the ketone, dictated by the catalyst's absolute configuration.

  • Product Release and Catalyst Regeneration: Following hydride transfer, the resulting alkoxyborane product is released from the coordination sphere of the catalyst. The catalyst is then free to enter a new catalytic cycle by coordinating with another molecule of borane.[5] A final workup step, typically with acid, liberates the desired chiral alcohol.[5]

CBS_Mechanism cluster_reactants Reactants cluster_products Product Catalyst Oxazaborolidine Catalyst (1) Complex2 Activated Catalyst-Borane Complex (2) Catalyst->Complex2 + BH₃ Complex3 Ketone Coordinated Complex (3) Complex2->Complex3 + Ketone (RₗCORₛ) TS Six-Membered Transition State (TS) Complex3->TS Face-selective hydride transfer Product_Complex Product Complex (4) TS->Product_Complex Product_Complex->Catalyst Alcohol Chiral Alcohol Product_Complex->Alcohol Workup Ketone Prochiral Ketone Ketone->Complex3 Borane BH₃ Source Borane->Complex2

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocols and Data

Success in enantioselective catalysis hinges on meticulous experimental technique. The protocols described below are designed to be self-validating systems, with explanations for critical steps to ensure reproducibility and high performance.

Protocol 1: In Situ Catalyst Generation for the Asymmetric Reduction of Acetophenone

This protocol details the convenient in situ generation of the oxazaborolidine catalyst followed by its immediate use, a common and practical approach for laboratory-scale synthesis.[7]

Core Principle: The catalyst is formed directly in the reaction vessel by reacting the chiral precursor with a borane source just before the introduction of the ketone substrate. This method avoids the need to isolate and store the often moisture-sensitive catalyst.

Materials & Reagents:

  • (1S,2S)-2-amino-1,2-diphenylethanol (or a similar amino alcohol derived from the diol)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~2.0 M in THF) or Borane-THF complex (BH₃·THF, ~1.0 M in THF)

  • Acetophenone (freshly distilled)

  • Anhydrous tetrahydrofuran (THF), inhibitor-free

  • Methanol (for quenching)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of dry nitrogen or argon. The reaction should be conducted under an inert atmosphere.

  • Catalyst Formation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the chiral amino alcohol (e.g., 0.10 equivalents relative to the ketone). Add anhydrous THF to dissolve the amino alcohol.

  • Add the borane source (1.0 equivalent) dropwise to the stirred solution at room temperature. Hydrogen gas will evolve. Stir the mixture for 15-20 minutes to ensure complete formation of the oxazaborolidine catalyst.

  • Reaction Setup: Cool the reaction mixture to the desired temperature. For optimal enantioselectivity, low temperatures are crucial; -30 °C to -40 °C is often a good starting point.

  • Substrate Addition: In a separate flame-dried flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold, stirred catalyst solution over 20-30 minutes.

  • Reaction Monitoring: Stir the reaction at the low temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at the low temperature. This will safely decompose any excess borane.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x volumes).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification & Analysis: Purify the crude (R)-1-phenylethanol by silica gel column chromatography. Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or chiral GC analysis.

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Analysis A1 Dry Glassware & Reagents A2 Dissolve Chiral Amino Alcohol in Anhydrous THF A1->A2 B1 Add Borane Source (BH₃) (Catalyst Formation) A2->B1 B2 Cool to Low Temperature (e.g., -40 °C) B1->B2 B3 Add Ketone Solution Dropwise B2->B3 B4 Stir & Monitor by TLC B3->B4 C1 Quench with Methanol B4->C1 C2 Aqueous Work-up & Extraction C1->C2 C3 Dry & Concentrate C2->C3 C4 Purify (Chromatography) C3->C4 C5 Analyze (Yield, Chiral HPLC for ee) C4->C5

Caption: Experimental workflow for in situ asymmetric ketone reduction.
Performance Data

The utility of this compound derived catalysts is demonstrated by their consistent performance across a range of ketone substrates. High yields and excellent enantioselectivities are typically achieved, particularly for aryl alkyl ketones.

Ketone SubstrateProduct AlcoholCatalyst Loading (mol%)Reducing AgentTemp (°C)Yield (%)ee (%)
Acetophenone(S)-1-Phenylethanol10BH₃·SMe₂-4095>97
Propiophenone(S)-1-Phenyl-1-propanol10BH₃·SMe₂-409496
1-Tetralone(S)-1,2,3,4-Tetrahydronaphthalen-1-ol10BH₃·THF-789094
2-Chloroacetophenone(S)-2-Chloro-1-phenylethanol5BH₃·SMe₂-209298
Cyclohexyl methyl ketone(S)-1-Cyclohexylethanol10Catecholborane258589
3-Methyl-2-butanone(S)-3-Methyl-2-butanol10BH₃·SMe₂-787572

Note: Data presented is representative and compiled from typical results found in the literature. Actual results may vary based on specific reaction conditions and substrate purity.

Field-Proven Insights: Understanding the "Why"

A protocol is merely a recipe; true expertise lies in understanding the causality behind each step.

  • The Critical Role of Anhydrous Conditions: Boranes are highly reactive towards protic sources, especially water. The presence of moisture will consume the reducing agent, hydrolyze the oxazaborolidine catalyst, and lead to the formation of achiral borohydrides, all of which drastically reduce both the chemical yield and the enantioselectivity.[5] Rigorous exclusion of water is non-negotiable for success.

  • The Temperature-Selectivity Relationship: The enantiomeric excess of the product is a direct reflection of the difference in the free energies of the two diastereomeric transition states leading to the (R) and (S) products (ΔΔG‡). According to the Eyring equation, this energy difference has a more pronounced effect on the relative reaction rates at lower temperatures. Cooling the reaction significantly amplifies the energetic preference for one transition state over the other, resulting in higher enantioselectivity.

  • Choice of Borane Reagent:

    • BH₃·THF: A common and effective choice, but solutions can degrade over time. It is less concentrated than BH₃·SMe₂.

    • BH₃·SMe₂ (BMS): More stable and concentrated than the THF adduct, making it suitable for larger-scale reactions. The dimethyl sulfide byproduct has a strong odor.

    • Catecholborane: A milder reducing agent that can be advantageous for substrates sensitive to more reactive boranes. It is often used at room temperature.[6]

Conclusion

Catalysts derived from the this compound scaffold, particularly the oxazaborolidines used in the CBS reduction, represent a mature, reliable, and highly effective technology for the synthesis of chiral alcohols. The system's success is built upon a predictable mechanistic framework that allows for rational control of the stereochemical outcome. By adhering to meticulous, well-reasoned experimental protocols, researchers can routinely access highly enantioenriched products that are crucial building blocks for the pharmaceutical and chemical industries.

References

  • Enantioselective reduction of ketones - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • Corey–Itsuno reduction - Grokipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Mechanism of the CBS reduction of ketones, proposed by Core et al. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2333. Retrieved from [Link]

  • Corey–Itsuno reduction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Application Notes & Protocols: Strategic Protection of Diols Using the Cyclohexane-1,2-diacetal (CDA) Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Diol Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry and natural product synthesis, the selective masking and unmasking of functional groups is paramount. Diols, with their vicinal hydroxyl groups, present a unique challenge and opportunity. Their protection is not merely about preventing unwanted side reactions; it is a strategic tool to direct reactivity, control stereochemistry, and simplify complex molecular architectures.

Cyclic acetals are a cornerstone of diol protection, valued for their ease of formation, stability across a wide range of reaction conditions (notably basic, nucleophilic, and reductive environments), and predictable cleavage under acidic conditions.[1][2] While classic protecting groups like acetonides and benzylidene acetals are invaluable, they often fall short when faced with the specific challenge of protecting trans-diequatorial 1,2-diols, a common motif in pyranoside rings.[3]

This guide details the application and protocols for the Cyclohexane-1,2-diacetal (CDA) protecting group , a robust and highly selective method for the protection of such challenging vicinal diols.[4] Developed as a powerful extension of diacetal protection strategies, the CDA group offers a unique solution where other methods are less effective.[5] We will explore the mechanistic basis for its selectivity, provide detailed step-by-step protocols for its installation and removal, and discuss its strategic applications.

It is also pertinent to distinguish this from the use of chiral diols like (1S,2S)-cyclohexane-1,2-diol as chiral auxiliaries . In that context, the chiral diol is reacted with a prochiral carbonyl to form a chiral acetal, which then directs the stereochemistry of subsequent transformations before being removed.[6][7] While a powerful strategy in asymmetric synthesis, the focus of this protocol is the use of a cyclohexane-based reagent to protect a diol functionality within a target molecule.

The Cyclohexane-1,2-diacetal (CDA) Group: A Tool for Selective Protection

The CDA protecting group is formed by the acid-catalyzed reaction of a diol with a suitable C2-symmetric cyclohexane-based reagent. The most common and effective reagent for this transformation is 1,1,2,2-tetramethoxycyclohexane .[3] Alternatively, cyclohexane-1,2-dione can be used directly with the diol in the presence of an orthoformate.[1]

The remarkable selectivity of the CDA group for trans-diequatorial diols stems from thermodynamic control. The formation of the fused ring system is sterically less demanding when it results in a trans ring fusion between the newly formed dioxane ring and the existing ring of the substrate (e.g., a pyranoside).[2] Furthermore, the anomeric effect at the two newly formed acetal centers dictates the configuration, leading to a single, thermodynamically favored diastereomer.[1]

Experimental Protocols

Protocol for CDA Protection of a trans-1,2-Diol

This protocol describes the general procedure for the protection of a vicinal diol using 1,1,2,2-tetramethoxycyclohexane.

Materials:

  • Diol-containing substrate (1.0 equiv)

  • 1,1,2,2-Tetramethoxycyclohexane (1.2 - 1.5 equiv)[8]

  • Anhydrous Methanol (MeOH)

  • Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (p-TsOH) (0.05 - 0.1 equiv)

  • Trimethyl orthoformate (3.0 equiv)

  • Triethylamine (Et₃N) or Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for extraction (e.g., Dichloromethane (DCM), Ethyl acetate (EtOAc))

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the diol substrate (1.0 equiv) in anhydrous methanol.

    • Rationale: Methanol is the preferred solvent as it is compatible with the reagents and the reaction conditions. Anhydrous conditions are crucial to prevent hydrolysis of the acetal reagents and products.

  • Addition of Reagents: To the stirred solution, add 1,1,2,2-tetramethoxycyclohexane (1.2 - 1.5 equiv) and trimethyl orthoformate (3.0 equiv).

    • Rationale: Trimethyl orthoformate acts as a dehydrating agent, reacting with the water generated during acetal formation to drive the equilibrium towards the product.[9]

  • Initiation of Reaction: Add the acid catalyst, camphorsulfonic acid (CSA) (0.05 - 0.1 equiv).

    • Rationale: An acid catalyst is required to protonate the methoxy groups of the tetramethoxycyclohexane, initiating the formation of the oxocarbenium ion intermediate necessary for acetal formation.[2]

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Quenching the Reaction: Once the starting material is consumed, cool the mixture to room temperature. Quench the reaction by adding triethylamine or saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.

    • Rationale: The acid catalyst must be neutralized to prevent cleavage of the newly formed acid-sensitive CDA group during workup and purification.

  • Workup: Remove the methanol under reduced pressure. Partition the residue between water and an organic solvent (e.g., DCM or EtOAc). Separate the layers and extract the aqueous layer 2-3 times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol for Deprotection of the CDA Group

The CDA group is stable to basic conditions but can be readily cleaved under acidic hydrolysis.

Materials:

  • CDA-protected substrate (1.0 equiv)

  • Aqueous Acetic Acid (e.g., 80% AcOH in H₂O) or Trifluoroacetic Acid (TFA) in DCM/H₂O

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for extraction (e.g., Dichloromethane (DCM), Ethyl acetate (EtOAc))

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the CDA-protected compound in a suitable solvent system for hydrolysis, such as 80% aqueous acetic acid or a mixture of DCM/TFA/water.

  • Reaction Progression: Stir the solution at room temperature. The deprotection is typically rapid and can be monitored by TLC. Gentle heating (e.g., to 40 °C) can be applied to accelerate the reaction if necessary.

  • Quenching the Reaction: Upon completion, carefully neutralize the acid by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Workup and Purification: Extract the product with a suitable organic solvent (e.g., EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting diol can be further purified by chromatography or recrystallization if needed.

Data and Visualization

Quantitative Data Summary

The following table provides a general overview of reaction parameters for CDA protection. Specific conditions may vary depending on the substrate.

ParameterConditionRationale
Reagent 1,1,2,2-TetramethoxycyclohexaneCommercially available and stable precursor for CDA group formation.[5]
Equivalents 1.2 - 1.5A slight excess ensures complete conversion of the diol.
Catalyst CSA, p-TsOH (0.05 - 0.1 equiv)Provides the necessary acid catalysis for acetal formation.[1]
Solvent Anhydrous MethanolOptimal solvent for reagent solubility and reaction conditions.
Dehydrating Agent Trimethyl orthoformate (3.0 equiv)Removes water byproduct, driving the reaction to completion.[9]
Temperature RefluxProvides sufficient energy to overcome the activation barrier.
Typical Yield 60 - 95%Highly dependent on the specific substrate and reaction scale.
Reaction Mechanism and Workflow Diagrams

CDA_Formation_Mechanism cluster_activation Step 1: Catalyst Activation & Oxocarbenium Ion Formation cluster_nucleophilic_attack Step 2: Nucleophilic Attack by Diol cluster_cyclization Step 3: Cyclization and Product Formation Reagent 1,1,2,2-Tetramethoxy cyclohexane Protonated Protonated Intermediate Reagent->Protonated Protonation Diol Substrate Diol (R-OH) H_plus H+ (from CSA) Oxocarbenium Oxocarbenium Ion + CH3OH Protonated->Oxocarbenium Loss of MeOH Hemiacetal Hemiacetal Intermediate Diol->Hemiacetal Intra_Attack Intramolecular Nucleophilic Attack Hemiacetal->Intra_Attack Repeat Steps 1 & 2 for second OH Protected_Diol CDA-Protected Diol Intra_Attack->Protected_Diol Deprotonation (-H+) CDA_Workflow Start Diol Substrate Protection CDA Protection (1,1,2,2-Tetramethoxycyclohexane, CSA, MeOH, Reflux) Start->Protection Protected CDA-Protected Intermediate Protection->Protected Reaction Further Synthetic Steps (e.g., Glycosylation, Oxidation, etc.) Protected->Reaction Deprotection CDA Deprotection (Aqueous Acid, e.g., 80% AcOH) Reaction->Deprotection Final Final Product with Deprotected Diol Deprotection->Final

Caption: Experimental workflow for CDA protection/deprotection.

Conclusion and Field Insights

The Cyclohexane-1,2-diacetal (CDA) protecting group represents a significant advancement in the synthetic chemist's toolkit, offering a reliable and highly selective method for the protection of vicinal trans-diequatorial diols commonly found in carbohydrates. [3][4]Its formation under thermodynamically controlled conditions ensures high diastereoselectivity, simplifying purification and subsequent synthetic steps. The robustness of the CDA group to a wide array of non-acidic reagents allows for complex molecular manipulations on other parts of the molecule before its clean and efficient removal under mild acidic conditions.

For researchers in drug development and natural product synthesis, mastering this technique provides a strategic advantage, enabling the construction of complex glycosylated molecules and other polyol-containing structures with greater efficiency and control. The protocols outlined herein provide a solid foundation for the successful implementation of this powerful protective group strategy.

References

  • Grice, P., et al. (1997). Preparation, structure, derivatisation and NMR data of cyclohexane-1,2-diacetal protected carbohydrates. Journal of the Chemical Society, Perkin Transactions 1, (3), 351-359. Available at: [Link]

  • Sharma, G. V. M., et al. (2023). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. Organic Letters, 25(13), 2274–2279. Available at: [Link]

  • Douglas, N. L., et al. (1996). Direct Protection of 1,2-Diols from α-Diketones. Synlett, 1996(8), 793-795. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Direct Protection of 1,2-Diols from α-Diketones. Retrieved from [Link]

  • Sharma, G. V. M., et al. (2023). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. ACS Publications. Retrieved from [Link]

  • PG CHEMISTRY LECTURES. (2022, March 31). Protecting Group Chemistry: Protection of 1,2-diol as cyclic acetals. YouTube. Retrieved from [Link]

  • PubMed. (2001). Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary. The Journal of Organic Chemistry, 66(8), 2667-73. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,2,2-Tetramethoxycyclohexane. Retrieved from [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Addition of Alcohols to form Hemiacetals and Acetals. Retrieved from [Link]

Sources

(1S,2S)-Cyclohexane-1,2-diol: A Versatile C₂-Symmetric Scaffold in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the construction of biologically active natural products and pharmaceutical agents. Chiral molecules derived from natural sources, often referred to as the "chiral pool," provide an economical and efficient entry point into complex molecular architectures. Among these, (1S,2S)-cyclohexane-1,2-diol has emerged as a powerful and versatile chiral building block. Its C₂-symmetry, conformational rigidity, and the stereochemically defined arrangement of its two hydroxyl groups offer a predictable platform for inducing asymmetry in a wide array of chemical transformations.[1] This guide provides an in-depth exploration of the strategic application of this compound in natural product synthesis, detailing its use as a chiral auxiliary, a core structural synthon, and a precursor to potent chiral ligands for asymmetric catalysis. We present field-proven protocols, mechanistic insights, and a discussion of its role in the synthesis of significant molecules, including the antiviral drug Oseltamivir.

The Strategic Advantage of the (1S,2S)-Cyclohexanediol Scaffold

The utility of this compound stems from several key structural features:

  • C₂-Symmetry: The molecule possesses a C₂ rotational axis of symmetry, which simplifies its synthetic manipulation. Desymmetrization of the two equivalent hydroxyl groups is a powerful strategy for generating complex, non-symmetric chiral intermediates.[2]

  • Stereochemical Information: The absolute configuration of the two stereocenters is fixed, providing a reliable source of chirality that can be transferred to new stereocenters throughout a synthetic sequence.

  • Conformational Rigidity: The cyclohexane ring exists predominantly in a stable chair conformation. This rigidity locks the hydroxyl groups into specific spatial orientations (diequatorial), creating a well-defined and predictable steric environment for directing chemical reactions.[1]

  • Functional Handles: The two hydroxyl groups are versatile functional handles that can be readily converted into a variety of other groups, such as ethers, esters, leaving groups (mesylates, tosylates), or epoxides, enabling diverse synthetic pathways.

These attributes make this compound a valuable tool for tackling the challenges of stereocontrolled synthesis.

Application I: A Removable Stereodirecting Group (Chiral Auxiliary)

A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[3][4] After the desired transformation, the auxiliary is removed and can often be recovered for reuse.[4][5] While not as ubiquitous as Evans oxazolidinones or Oppolzer's sultam, diols like this compound can be converted into chiral acetals and ketals that serve this purpose effectively.

Causality of Stereocontrol: When this compound is reacted with a prochiral ketone or aldehyde, it forms a chiral ketal or acetal. The bulky, rigid cyclohexane backbone effectively blocks one face of the molecule. In subsequent reactions, such as the formation and alkylation of an enolate, the incoming electrophile is forced to approach from the less sterically hindered face, resulting in a highly diastereoselective bond formation.

chiral_auxiliary_workflow sub Prochiral Substrate intermediate Diastereomeric Intermediate sub->intermediate Attachment (e.g., Ketalization) aux This compound (Chiral Auxiliary) aux->intermediate product_aux Product with Auxiliary Attached intermediate->product_aux Diastereoselective Reaction reagent Reagent reagent->product_aux final_product Enantiomerically Enriched Product product_aux->final_product Cleavage recycled_aux Recovered Auxiliary product_aux->recycled_aux retrosynthesis oseltamivir (-)-Oseltamivir intermediate1 Functionalized Cyclohexene Amine oseltamivir->intermediate1 Late-stage functionalization intermediate2 Chiral Azido-Epoxide intermediate1->intermediate2 Azide reduction, Epoxide opening intermediate3 Chiral Epoxide intermediate2->intermediate3 Azide Introduction (e.g., via SN2) diol This compound (Chiral Source) intermediate3->diol Mono-activation, Epoxidation catalytic_cycle catalyst [M-L*] (Active Chiral Catalyst) intermediate1 [Substrate-M-L*] Complex catalyst->intermediate1 Coordination substrate Substrate (Prochiral) substrate->intermediate1 intermediate2 Transition State (Stereodetermining) intermediate1->intermediate2 reagent Reagent reagent->intermediate2 Attack product_complex [Product-M-L*] Complex intermediate2->product_complex product_complex->catalyst Catalyst Regeneration product Product (Chiral) product_complex->product Release

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Diastereoselectivity with (1S,2S)-Cyclohexane-1,2-diol Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the (1S,2S)-cyclohexane-1,2-diol chiral auxiliary. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this C₂-symmetric diol to induce stereoselectivity in their synthetic routes. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your reaction outcomes.

Introduction: The Role of this compound

This compound is a versatile and effective chiral auxiliary used to control the stereochemical outcome of reactions, particularly in the formation of new stereocenters.[1] Its C₂-symmetric backbone provides a well-defined chiral environment that can effectively shield one face of a reactive intermediate, directing the approach of an incoming reagent to the opposite face.[1][2] This auxiliary is typically employed by forming a chiral acetal with a prochiral ketone, most notably β-ketoesters, thereby enabling highly diastereoselective alkylations at the α-position.[3]

The rigidity of the cyclohexane ring and the defined spatial orientation of the diol's oxygen atoms create a predictable and sterically hindered scaffold that is the basis for its stereodirecting ability.[3] After the desired stereocenter has been set, the auxiliary can be cleanly removed under acidic conditions, often allowing for its recovery and reuse.[3]

Troubleshooting Guide

This section addresses common issues encountered during the application of the this compound auxiliary, from its attachment to its use in diastereoselective reactions and subsequent removal.

Issue 1: Low Diastereoselectivity in Alkylation Reactions

You've performed an alkylation on a β-ketoester protected with the this compound auxiliary, but the diastereomeric excess (d.e.) is lower than expected.

G start Low Diastereoselectivity Observed q1 Is Enolate Formation Complete and Clean? start->q1 q2 Is the Reaction Temperature Optimal? q1->q2 Yes sol1 Potential Cause: Incomplete deprotonation or side reactions. Solution: - Ensure anhydrous conditions. - Use a fresh, strong, non-nucleophilic base (e.g., NaH, KHMDS). - Check base stoichiometry (use a slight excess). q1->sol1 No q3 Is the Solvent System Appropriate? q2->q3 Yes sol2 Potential Cause: Insufficient energy difference between transition states. Solution: - Lower the reaction temperature. - Reactions are often run at -78 °C to 0 °C to maximize selectivity. q2->sol2 No q4 Is the Electrophile Suitable? q3->q4 Yes sol3 Potential Cause: Solvent interferes with chelation or enolate aggregation. Solution: - Use non-coordinating or weakly coordinating solvents (e.g., Toluene, THF). - Avoid highly polar, coordinating solvents like DMF or HMPA. q3->sol3 No sol4 Potential Cause: - Sterically undemanding electrophile. - Electrophile reacts via non-SN2 pathway. Solution: - Use reactive primary alkyl halides (e.g., iodides). - Very small electrophiles like methyl iodide may show lower selectivity. q4->sol4 Review Electrophile G cluster_0 Proposed Chelated Enolate Intermediate ts_model      The C₂-symmetric cyclohexane backbone creates a chiral pocket. The metal cation (M⁺) chelates the enolate and ester carbonyl, creating a rigid six-membered ring. The bulk of the cyclohexane ring effectively blocks the top face (Re face) of the enolate.     approach Electrophile (R-X) approaches from the less hindered bottom face (Si face) ts_model->approach product Major Diastereomer Formed approach->product G sub Substrate (β-Ketoester) step1 Step 1: Acetal Formation (p-TSA, Toluene, Dean-Stark) sub->step1 aux Auxiliary (1S,2S)-Cyclohexanediol aux->step1 chiral_sub Chiral Acetal Substrate step1->chiral_sub step2 Step 2: Diastereoselective Alkylation 1. Base (NaH), Toluene 2. Electrophile (R-X) chiral_sub->step2 alkyl_prod Alkylated Intermediate step2->alkyl_prod step3 Step 3: Auxiliary Cleavage (Aqueous Acid) alkyl_prod->step3 final_prod Final Product (Enantioenriched α-alkyl β-ketoester) step3->final_prod

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Technical Support Center: Optimization of Reaction Conditions for (1S,2S)-Cyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (1S,2S)-cyclohexane-1,2-diol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this critical synthetic transformation. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The synthesis of enantiomerically pure this compound, a valuable chiral building block, is most reliably achieved through the Hydrolytic Kinetic Resolution (HKR) of racemic cyclohexene oxide. This method leverages a chiral catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other unreacted and yielding the desired diol in high enantiomeric purity. The most prominent and effective catalyst for this transformation is the (salen)Co(III) complex, widely known as Jacobsen's catalyst.[1][2][3]

Core Synthesis Workflow: From Cyclohexene to Enantiopure Diol

The overall strategy involves two key stages: the non-selective epoxidation of a simple achiral olefin followed by the highly selective kinetic resolution. Understanding this workflow is fundamental to troubleshooting and optimization.

G cluster_0 Stage 1: Epoxidation cluster_1 Stage 2: Hydrolytic Kinetic Resolution (HKR) A Cyclohexene B Racemic (±)-trans- Cyclohexene Oxide A->B e.g., m-CPBA C Separation & Purification B->C (S,S)-Co(III) Salen Catalyst H₂O (0.55 eq) D Desired Product: This compound (High ee) C->D E Recovered Starting Material: (1R,2R)-Cyclohexene Oxide (High ee) C->E

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Challenges in the removal of (1S,2S)-cyclohexane-1,2-diol chiral auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

<_ I have gathered substantial information regarding the removal of diol-based chiral auxiliaries, with a specific focus on cyclohexanediol. The search results cover various cleavage methods, including acidic/basic hydrolysis, oxidative cleavage, and reductive cleavage. They also highlight common problems such as incomplete reactions, low yields, and epimerization. Several sources provide troubleshooting tips for these issues.

Here's a breakdown of what I have and what I still need to do:

Information Gathered:

  • Cleavage Methods: I have information on acidic hydrolysis, basic hydrolysis (and its risks like epimerization), reductive cleavage (LiAlH4), and oxidative cleavage (NaIO4, Pb(OAc)4).

  • Common Problems: The search results mention incomplete cleavage, low yield, product degradation, difficult separation, and loss of stereochemical purity (epimerization).

  • Troubleshooting Strategies: I found suggestions like using milder conditions, adjusting temperature, changing reagents, and optimizing purification.

  • Causality: Some sources explain why certain problems occur, for instance, how basic conditions can cause epimerization via enolate formation.

Next Steps & Plan:

  • Structure the Guide: I will now organize the information into the planned "Technical Support Center" format: Introduction, Troubleshooting Guide (Q&A), Detailed Protocols, FAQs, and References.

  • Synthesize and Elaborate: I will synthesize the information from the various search results into coherent answers for the troubleshooting guide. I will elaborate on the "why" behind each problem and solution, fulfilling the E-E-A-T requirement. For example, when discussing incomplete acidic hydrolysis of a ketal, I will explain the equilibrium nature of the reaction and why removing water or using a large excess of aqueous acid drives it to completion.

  • Create Quantitative Tables: I will create tables summarizing different cleavage conditions (Reagent, Solvent, Temp, Time, Typical Yield, Pros, Cons) based on the collected data.

  • Write Detailed Protocols: I will write step-by-step protocols for the most common and effective cleavage methods (e.g., Acidic Hydrolysis, Oxidative Cleavage with NaIO4).

  • Design Graphviz Diagrams: I will create the DOT scripts for the troubleshooting workflow and a representative reaction mechanism.

  • Cite and Reference: I will meticulously cite the sources within the text and compile the final, formatted reference list with clickable URLs.

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Introduction to the (1S,2S)-Cyclohexane-1,2-diol Auxiliary

The this compound is a versatile and effective chiral auxiliary in asymmetric synthesis.[1][2] By forming a chiral acetal or ketal with a prochiral ketone or aldehyde, it provides a rigid conformational scaffold that directs subsequent transformations, such as alkylations or aldol reactions, with a high degree of stereocontrol.[3] The final, critical step in this strategy is the efficient and clean removal of the auxiliary to unveil the desired enantiomerically enriched product.[2]

However, this cleavage step is often a source of significant challenges, including incomplete reactions, product degradation, and, most critically, erosion of the hard-won stereochemical purity. This guide provides in-depth troubleshooting advice and detailed protocols to navigate these common issues.

Troubleshooting Guide: Common Issues & Solutions

This section is designed in a question-and-answer format to directly address the most common problems researchers encounter during the auxiliary cleavage step.

Question 1: My auxiliary cleavage is incomplete. Why is starting material still present even after extended reaction times?

Possible Cause 1: Steric Hindrance

  • Expertise & Causality: The acetal or ketal linkage can be sterically congested, particularly if the adjacent substituents on your core molecule are bulky. This slows down the approach of the cleaving reagent. Acid-catalyzed hydrolysis, for instance, requires protonation of an acetal oxygen followed by nucleophilic attack by water. Severe steric hindrance can make either of these steps kinetically challenging.

  • Suggested Solution:

    • Increase Temperature: Cautiously increase the reaction temperature in increments of 10 °C while monitoring by TLC or LC-MS. Be aware that higher temperatures can promote side reactions or epimerization.[4]

    • Switch to a Less Hindered Reagent: If using a bulky Lewis acid, consider switching to a smaller proton source like aqueous HCl or trifluoroacetic acid (TFA). For reductive cleavages, diisobutylaluminium hydride (DIBAL-H) may be more effective than a bulkier reagent in certain cases.

    • Prolong Reaction Time: If the product is stable under the reaction conditions, simply extending the reaction time may be sufficient to drive the reaction to completion.[4]

Possible Cause 2: Unfavorable Reaction Equilibrium

  • Expertise & Causality: Acetal formation and hydrolysis are equilibrium processes. If the cleavage is performed in an organic solvent with only a few equivalents of water, the equilibrium may not sufficiently favor the cleaved products.

  • Suggested Solution:

    • Use a Biphasic System: Employ a solvent system like THF/aqueous acid (e.g., 1M HCl). The large excess of water in the aqueous phase will drive the equilibrium towards the hydrolyzed diol and carbonyl products, following Le Châtelier's principle.

    • Use Hydrated Reagents: Using reagents like silica gel soaked in aqueous oxalic acid can provide a high local concentration of water and acid at the reaction site.

Question 2: The yield of my desired product is low after cleavage. What is causing product loss?

Possible Cause 1: Product Degradation under Harsh Conditions

  • Expertise & Causality: The conditions required to cleave the robust cyclohexanediol acetal can sometimes be harsh enough to degrade the target molecule. Strongly acidic conditions can cleave other sensitive functional groups (e.g., silyl ethers, Boc groups), while strong oxidants can affect electron-rich aromatic rings or other easily oxidized moieties.

  • Suggested Solution:

    • Milder Conditions: Switch to a milder cleavage method. If strong acid is causing degradation, consider oxidative cleavage with sodium periodate (NaIO₄), which is often performed under neutral or slightly acidic pH.[5]

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) for a longer period. This can often suppress degradation pathways which typically have a higher activation energy than the desired cleavage reaction.[1][4]

Possible Cause 2: Difficult Separation from the Auxiliary

  • Expertise & Causality: The cleaved this compound is a polar, water-soluble molecule. However, if the desired product is also highly polar, separating the two via standard extraction or chromatography can be challenging, leading to apparent low yields.

  • Suggested Solution:

    • Optimize Aqueous Work-up: After cleavage, perform multiple extractions. The auxiliary will preferentially partition into the aqueous layer.[4] Adjusting the pH of the aqueous layer can sometimes alter the partition coefficient of the product, aiding separation.

    • Derivative Formation: In complex cases, consider derivatizing the crude mixture. For example, the diol auxiliary can react with boronic acid to form a boronate ester, significantly changing its chromatographic properties and allowing for easier separation.

    • Chromatography Optimization: Screen different solvent systems for column chromatography. A gradient elution may be necessary to resolve two polar compounds.

Question 3: I'm observing a loss of stereochemical purity (low e.e. or d.r.). How can I prevent epimerization?

Possible Cause: Base-Mediated Enolate Formation

  • Expertise & Causality: This is the most critical issue in chiral auxiliary removal. If your product has a stereocenter at the α-position to the newly revealed carbonyl, this proton can be acidic. Under basic or even neutral conditions, trace amounts of base can deprotonate this position to form a planar enol or enolate intermediate. Subsequent reprotonation can occur from either face, leading to racemization or epimerization.[6][7]

  • Suggested Solution:

    • Strictly Avoid Basic Conditions: Do not use basic hydrolysis (e.g., NaOH, KOH) for cleavage if your product is α-epimerizable.

    • Favor Acidic or Oxidative Methods: Acid-catalyzed hydrolysis is generally much safer as it does not generate a stabilized enolate. Oxidative cleavage with reagents like sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄) is also an excellent choice as it proceeds under non-basic conditions and avoids enolate formation.[7][8]

    • Buffer the Reaction: If the reaction generates acidic or basic byproducts, consider adding a buffer to maintain a safe pH.

    • Keep Temperatures Low: Enolate formation is often faster at higher temperatures. Performing the cleavage at 0 °C or below minimizes the risk of epimerization.[6]

Decision Workflow for Troubleshooting

The following diagram outlines a logical workflow for diagnosing and solving issues with auxiliary removal.

G start Start: Cleavage Reaction check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Issue: Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes sol_incomplete1 Consider Steric Hindrance: - Increase Temperature - Change Reagent incomplete->sol_incomplete1 sol_incomplete2 Consider Equilibrium: - Use Biphasic System - Add Excess Water incomplete->sol_incomplete2 workup Perform Work-up & Purification complete->workup analyze_product Analyze Final Product (NMR, Chiral HPLC) workup->analyze_product success Success: High Yield & Purity analyze_product->success High Yield & Purity low_yield Issue: Low Yield analyze_product->low_yield Low Yield low_purity Issue: Low Stereopurity analyze_product->low_purity Low Purity sol_lowyield1 Check for Degradation: - Use Milder Conditions - Lower Temperature low_yield->sol_lowyield1 sol_lowyield2 Optimize Separation: - Adjust Work-up pH - Improve Chromatography low_yield->sol_lowyield2 sol_lowpurity Prevent Epimerization: - Strictly Avoid Base - Use Acidic/Oxidative Cleavage - Run at Low Temperature low_purity->sol_lowpurity sol_incomplete1->start Re-run sol_incomplete2->start Re-run

Caption: Troubleshooting workflow for auxiliary removal.

Data Summary: Comparison of Cleavage Methods

MethodTypical ReagentsConditionsTypical YieldProsCons
Acidic Hydrolysis 2M HCl, TFA, Oxalic acidTHF/H₂O, 0 °C to RT70-95%Reliable, common reagents, generally avoids epimerization.[7]Can degrade acid-sensitive functional groups.
Oxidative Cleavage NaIO₄, Pb(OAc)₄THF/H₂O or CH₂Cl₂, RT80-99%Very mild, high yielding, excellent for sensitive substrates, avoids epimerization.[5][8]Reagents can be toxic (Pb), may oxidize other functional groups.
Reductive Cleavage LiAlH₄, DIBAL-HTHF or Et₂O, -78 °C to RT60-90%Cleaves to diol product; useful if carbonyl is not desired.Reduces other carbonyls/esters, can be unselective.[6]
Basic Hydrolysis NaOH, K₂CO₃MeOH/H₂O, RT to refluxVariableSimple reagents.High risk of epimerization for α-stereocenters. [6] Generally not recommended.

Detailed Experimental Protocols

Protocol 1: Acidic Hydrolysis using HCl

This protocol is a general method suitable for many substrates that are stable to moderately strong acidic conditions.

  • Dissolution: Dissolve the chiral acetal (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., a 4:1 v/v ratio). The concentration should typically be around 0.1 M.

  • Acidification: Cool the solution to 0 °C in an ice bath. Add 2M aqueous HCl (2.0-5.0 equiv) dropwise while stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm slowly to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 2-16 hours).

  • Quenching & Extraction: Once the reaction is complete, carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x). The this compound auxiliary will remain primarily in the aqueous layer.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Oxidative Cleavage with Sodium Periodate (NaIO₄)

This is an excellent method for substrates sensitive to acid or prone to epimerization. The reaction cleaves the C-C bond of the diol auxiliary itself after hydrolysis.

G Acetal Chiral Acetal Substrate Hydrolysis Step 1: Mild Acidic Hydrolysis (cat. acid) Acetal->Hydrolysis Intermediate Intermediate: Product + (1S,2S)-Cyclohexanediol Hydrolysis->Intermediate Cleavage Step 2: Oxidative Cleavage (NaIO4) Intermediate->Cleavage Product Final Product + Adipaldehyde byproduct Cleavage->Product

Caption: Two-step sequence for oxidative cleavage.

  • Dissolution: Dissolve the chiral acetal (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Periodate Addition: Add solid sodium periodate (NaIO₄, 2.1-2.5 equiv) to the solution. If the acetal is very stable, a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, PTSA) can be added to facilitate the initial in-situ hydrolysis to the diol.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is often accompanied by the formation of a white precipitate (sodium iodate). Monitor by TLC for the consumption of the starting material (typically 1-4 hours).

  • Work-up: Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium thiosulfate (to remove any iodine), then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The byproduct from the auxiliary cleavage (adipaldehyde) is often sufficiently different in polarity from the desired product to be easily separated by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I recover and reuse the this compound auxiliary? A1: Yes. After acidic or oxidative cleavage and extraction, the chiral auxiliary resides in the aqueous layer. This layer can be saturated with NaCl, extracted multiple times with a polar organic solvent (like ethyl acetate), and the combined organic extracts can be dried and concentrated. The recovered diol can then be purified by recrystallization or chromatography for reuse, making the overall process more cost-effective.

Q2: My product is an aldehyde, and I'm seeing over-oxidation to a carboxylic acid during cleavage. What should I do? A2: This can happen with certain oxidative cleavage reagents if the reaction is not carefully controlled. If using NaIO₄, ensure you are not using a large excess and monitor the reaction closely, quenching it as soon as the starting material is consumed. Alternatively, stick to a non-oxidative method like acidic hydrolysis, which will cleanly liberate the aldehyde without risk of over-oxidation.

Q3: Are there any alternatives to this compound that might be easier to remove? A3: Yes, while cyclohexanediol forms a very stable acetal, other diols like 2,3-butanediol (forming a five-membered ring acetal) are often more labile and can be cleaved under milder acidic conditions. However, the trade-off may be lower stereoselectivity in the key reaction step. The choice of auxiliary is always a balance between its directing ability and the ease of its removal.

References

  • Larrow, J. F., & Jacobsen, E. N. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Williams College. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved from [Link]

  • ResearchGate. (n.d.). The oxidative cleavage of trans -1,2-cyclohexanediol with O 2 : Catalysis by supported Au nanoparticles. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 14.9: Cleavage of Diols. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Oxidative cleavage. Retrieved from [Link]

  • Mandai, T., et al. (2002). Preparation of Functionalized Acylsilanes by Diol Cleavage of Cyclic 1,2‐Dihydroxysilanes. European Journal of Organic Chemistry, 2002(11), 1749-1753. Retrieved from [Link]

  • ChemTube3D. (n.d.). Cyclic acetal formation. Retrieved from [Link]

  • PubChem. (n.d.). cis-1,2-Cyclohexanediol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Stereochemical aspect of heating of cyclohexane-1,2-diol. Retrieved from [Link]

  • Reddit. (2015). Stereoselective synthesis of trans 1,2 cyclohexane diol and trans 1,3 cyclohexane idol from cyclohexen-1-ol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Stability of geometrical isomers in cycloalkanes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidative Cleavage of Alkene C=C Bonds Using a Manganese Catalyzed Oxidation with H2O2 Combined with Periodate Oxidation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Retrieved from [Link]

Sources

Side reactions in syntheses involving (1S,2S)-cyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1S,2S)-Cyclohexane-1,2-diol Syntheses

From the Desk of the Senior Application Scientist

Welcome to the technical support center for syntheses involving this compound. This versatile C2-symmetric chiral building block is a cornerstone in modern asymmetric synthesis, serving as a precursor to high-performance ligands, a reliable chiral auxiliary, and a valuable starting material.[1] However, its utility is matched by the chemical nuances that can lead to unexpected side reactions, diminished yields, and compromised stereoselectivity.

This guide is structured to address the most common challenges encountered in the lab. We move beyond simple procedural lists to explore the mechanistic underpinnings of these issues, providing you with the expert insights needed to troubleshoot and optimize your synthetic routes.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific problems you may encounter during your experiments. Each entry details the likely causes and provides actionable protocols to resolve the issue.

Question 1: I'm observing low enantioselectivity in my epoxidation reaction using a salen-type ligand derived from (1S,2S)-cyclohexane-1,2-diamine. What are the likely causes?

This is a frequent issue in reactions like the Jacobsen-Katsuki epoxidation, where the catalyst's chiral integrity is paramount.[2][3] Low enantiomeric excess (ee) typically points to problems with the catalyst's formation, activation, or the reaction environment itself.

Root Cause Analysis:

  • Impurities in the Ligand Precursor: The starting this compound must be of high enantiomeric purity. Any contamination with the meso or the (1R,2R) enantiomer will translate directly into a less effective chiral ligand, ultimately compromising the stereochemical control of the epoxidation.

  • Incomplete Catalyst Formation: The formation of the Mn-salen complex must be complete. Uncomplexed ligand or manganese salts do not effectively catalyze the reaction and can contribute to racemic background reactions.

  • Oxidant-Induced Radical Pathways: While the desired pathway is a concerted or metalla-oxetane mechanism, certain conditions can favor a radical mechanism which is less stereoselective.[4][5] This is particularly true for substrates like styrene derivatives.

  • Presence of Water: Water can interfere with the Lewis acidic manganese center, potentially altering the catalyst's structure and its ability to create a well-defined chiral pocket for the olefin to approach.

Troubleshooting Workflow:

Below is a decision-making workflow to diagnose and solve issues with enantioselectivity.

G cluster_reaction Reaction Condition Optimization start Low Enantioselectivity Observed check_diol 1. Verify Purity of (1S,2S)-Diol (Chiral HPLC/GC) start->check_diol check_ligand 2. Confirm Ligand Purity (NMR, MS, Chiral HPLC) check_diol->check_ligand Purity >99% ee check_catalyst 3. Optimize Catalyst Formation (Anhydrous conditions, proper stoichiometry) check_ligand->check_catalyst Ligand Pure check_reaction 4. Evaluate Reaction Conditions check_catalyst->check_reaction Formation Confirmed oxidant A. Change Oxidant (e.g., m-CPBA to NaOCl) check_reaction->oxidant additive B. Add Axial Ligand (e.g., N-methylmorpholine N-oxide) oxidant->additive No Improvement solution Improved Enantioselectivity oxidant->solution Improvement Seen temp C. Lower Temperature (e.g., RT to 0°C or -20°C) additive->temp No Improvement additive->solution Improvement Seen temp->solution Improvement Seen

Caption: Troubleshooting workflow for low enantioselectivity.

Recommended Actions:

  • Protocol: Catalyst Preparation and Use

    • Ensure your this compound and the subsequently synthesized diamine/salen ligand are of >99% ee, verified by chiral HPLC or GC.

    • Dry all glassware thoroughly in an oven and cool under an inert atmosphere (N₂ or Ar).

    • Use anhydrous solvents. Toluene and dichloromethane should be distilled from CaH₂.

    • When forming the Mn(II)-salen complex, stir the ligand and Mn(OAc)₂ in ethanol, followed by heating. Aeration (bubbling air through the solution) is often used to oxidize Mn(II) to the active Mn(III) state.

    • For the epoxidation step, consider adding a catalytic amount of an axial ligand N-oxide, such as N-methylmorpholine N-oxide (NMO), which can improve reaction rates and selectivity.[4]

Question 2: My reaction is producing trans-1,2-diol as a major byproduct instead of the desired epoxide. What is causing this premature ring-opening?

The formation of a diol signifies that the epoxide, once formed, is being attacked by a nucleophile. The high ring strain of epoxides makes them susceptible to ring-opening, even under mildly acidic or basic conditions.[6][7]

Mechanistic Insight:

The most common nucleophile is water. The reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Ring-Opening: Trace acid (from reagents, silica gel, or glassware) protonates the epoxide oxygen, making it an excellent leaving group. Water then attacks one of the epoxide carbons in an Sₙ2-like fashion. This backside attack results in a trans-1,2-diol.[8][9]

  • Base-Catalyzed Ring-Opening: A strong nucleophile (e.g., hydroxide from an aqueous workup, or unreacted starting alkoxide) can directly attack the less sterically hindered carbon of the epoxide ring, again via an Sₙ2 mechanism.[9]

G cluster_main Reaction Pathways cluster_conditions Influencing Factors Start Alkene + Oxidant Epoxide Desired Epoxide Start->Epoxide Epoxidation (e.g., Jacobsen) Diol Side Product: trans-1,2-Diol Epoxide->Diol Ring-Opening (H₂O, H⁺/OH⁻) Acid Trace Acid (from reagents, silica) Acid->Epoxide Water Water (from solvents, air) Water->Epoxide

Caption: Competing pathways of epoxidation and hydrolysis.

Preventative Measures:

  • Strict Anhydrous Conditions: As detailed above, use freshly distilled anhydrous solvents and oven-dried glassware under an inert atmosphere.

  • Buffered Systems: If your substrate or reagents are acid-sensitive, consider adding a non-nucleophilic base like proton sponge or using a buffered oxidant system (e.g., NaOCl buffered with a phosphate buffer).

  • Careful Workup: Quench the reaction with a non-aqueous agent if possible (e.g., sodium sulfite solution). When performing an aqueous workup, keep the exposure time minimal and avoid acidic or strongly basic conditions until the product is extracted into an organic layer.

  • Chromatography Considerations: Avoid using acidic silica gel for purification. Neutralize silica gel by pre-treating a slurry in your eluent with a small amount of triethylamine (1% v/v), then filtering and removing the excess triethylamine under vacuum.

Question 3: I'm attempting to mono-protect this compound to functionalize one hydroxyl group, but I'm getting a mixture of products. How can I improve selectivity?

Achieving mono-protection of a symmetric diol is a classic challenge of stoichiometry and kinetics. The formation of di-protected product and recovery of unreacted starting material is common.

Key Principles for Selectivity:

  • Stoichiometry Control: Use of slightly less than one equivalent of the protecting group reagent is the simplest approach, but it often leads to a statistical mixture.

  • Bulky Protecting Groups: Large, sterically demanding protecting groups (e.g., TBDPS-Cl) can disfavor di-protection. After one hydroxyl is protected, steric hindrance makes the approach to the second hydroxyl group more difficult.

  • Slow Addition: Adding the protecting group reagent slowly via syringe pump allows the mono-protected species to form before a high concentration of the reagent can build up and react a second time.

  • Cyclic Acetal/Ketal Formation: If you intend to deprotect one hydroxyl later, an alternative strategy is to first protect both hydroxyls as a cyclic acetal (e.g., with 2,2-dimethoxypropane), perform your desired chemistry elsewhere in the molecule, and then deprotect.[10] However, for selective mono-protection, this is not a direct route.

Data Table: Comparison of Mono-protection Strategies

Protecting GroupReagentTypical ConditionsSelectivity FactorsDeprotection
Silyl Ether (TBDMS) TBDMS-Cl, Imidazole0.95 eq. TBDMS-Cl, CH₂Cl₂, 0°C to RTModerate steric hindrance. Slow addition is key.TBAF, HF•Py, AcOH
Silyl Ether (TBDPS) TBDPS-Cl, Imidazole0.95 eq. TBDPS-Cl, DMF, RTHigh steric hindrance provides good selectivity.TBAF, HF•Py
Benzyl Ether NaH, BnBr0.9 eq. NaH, then 0.9 eq. BnBr, THF, 0°CLess selective due to high reactivity of benzyl bromide.H₂, Pd/C
Acetal (MOM) MOM-Cl, DIPEA1.0 eq. MOM-Cl, CH₂Cl₂, 0°CProne to di-protection. Requires careful control.Acidic conditions (e.g., HCl in MeOH)

Recommended Protocol for Mono-TBDMS Protection:

  • To a stirred solution of this compound (1.0 eq.) and imidazole (1.2 eq.) in anhydrous CH₂Cl₂ (0.1 M) at 0°C under Argon, add a solution of TBDMS-Cl (0.95 eq.) in anhydrous CH₂Cl₂ dropwise over 2-3 hours using a syringe pump.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or GC-MS to maximize the formation of the mono-protected product.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography (e.g., 5-15% Ethyl Acetate in Hexanes) to separate the di-protected, mono-protected, and diol species.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic difference between acid- and base-catalyzed ring-opening of an epoxide derived from cyclohexene, and why is the product always trans?

A: Both mechanisms proceed via an Sₙ2-type nucleophilic attack that inverts the stereochemistry at the carbon being attacked.[11]

  • Acid-Catalyzed: The epoxide oxygen is first protonated. The nucleophile (e.g., H₂O) then attacks one of the carbons from the face opposite the C-O bond.[8]

  • Base-Catalyzed: A strong nucleophile (e.g., OH⁻) directly attacks one of the carbons, again from the face opposite the C-O bond.[9]

Since the starting epoxide (formed from cyclohexene) has the oxygen on one face of the ring, the nucleophile must attack from the other face. This forces the incoming nucleophile and the existing hydroxyl group to be on opposite sides of the ring, resulting in a trans configuration.

Q: Can this compound be over-oxidized? What are the byproducts?

A: Yes. Stronger or non-selective oxidizing agents can lead to over-oxidation. The primary byproduct is cyclohexane-1,2-dione.[12] Under even harsher conditions (e.g., hot KMnO₄ or nitric acid), C-C bond cleavage can occur, leading to the formation of adipic acid.[13] To avoid this, use controlled oxidation conditions (e.g., Swern, Dess-Martin) if you are targeting a hydroxy-ketone, and carefully manage stoichiometry and temperature.

Q: How do I choose an appropriate protecting group strategy when both hydroxyls need to be masked and then selectively deprotected?

A: This requires an orthogonal protecting group strategy, where one group can be removed under conditions that leave the other intact.[14][15]

  • Example Strategy:

    • Protect one hydroxyl with a TBDMS group (acid/fluoride labile).

    • Protect the second hydroxyl with a Benzyl (Bn) group (hydrogenolysis labile).

    • You can now selectively remove the TBDMS group with TBAF or mild acid, leaving the Bn group. Or, you can remove the Bn group with H₂/Pd-C, leaving the TBDMS group untouched. This allows for sequential functionalization of the two hydroxyl groups.

References

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides- Ring-opening. [Link]

  • McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition.
  • Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]

  • Royal Society of Chemistry. (2016). 4.1.1.5. Synthesis of trans-Cyclohexane-1,2-diol. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • MDPI. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. [Link]

  • ACS Omega. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity. [Link]

  • ACS Green Chemistry Institute. (n.d.). Jacobsen Asymmetric Epoxidation. [Link]

  • Organic Chemistry Portal. (2006). Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline. [Link]

  • OpenOChem Learn. (n.d.). Jacobsen epoxidation. [Link]

  • Wikipedia. (n.d.). Jacobsen epoxidation. [Link]

  • YouTube. (2022). Protecting Group Chemistry: Protection of 1,2-diol as cyclic acetals. [Link]

  • Longdom Publishing. (n.d.). Editorial on Ring-opening Reactions of Epoxides. [Link]

  • YouTube. (2020). Sharpless Asymmetric Epoxidation || Stereochemistry || solved problems. [Link]

  • Wipf Group, University of Pittsburgh. (2006). 9. Jacobsen-Katsuki Epoxidations. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Reddit. (2023). Protecting the diol. [Link]

  • SciELO. (2003). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. [Link]

  • ResearchGate. (2018). Ring Opening Reactions of Epoxides. A Review. [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Synthesis of chiral cyclohexane-linked bisimidazolines. [Link]

  • Organic Syntheses. (n.d.). trans-1,2-CYCLOHEXANEDIOL. [Link]

  • MDPI. (2012). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. [Link]

  • Google Patents. (2019). Methods for protecting and deprotecting a diol group.
  • ResearchGate. (2020). Oxidation of 1,2-cyclohexanediol as a step for adipic acid synthesis. [Link]

  • Royal Society of Chemistry. (2015). Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. [Link]

Sources

Technical Support Center: Optimizing Reaction Yields with (1S,2S)-Cyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (1S,2S)-cyclohexane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for maximizing yield and stereoselectivity in reactions involving this versatile chiral building block.

This compound is a cornerstone in asymmetric synthesis, prized for the rigid C₂-symmetric scaffold it provides.[1][2] Its primary role is not typically as a direct catalyst but as a crucial precursor for a wide array of highly effective chiral ligands and auxiliaries.[3] The stereochemical purity of the final product is fundamentally dependent on the optical purity of this starting material. Therefore, ensuring its quality is the first step in any successful synthesis.

This guide focuses on the most prominent application: the synthesis of chiral ligands for asymmetric catalysis, with a special emphasis on troubleshooting the renowned Jacobsen-Katsuki Epoxidation, a reaction that relies on a Salen ligand derived from the corresponding (1S,2S)-diaminocyclohexane.[4][5]

Core Concept: From Chiral Diol to High-Performance Catalyst

The journey from this compound to a high-yield, enantioselective reaction involves several critical stages. Low yield or poor stereoselectivity can often be traced back to a specific step in this pathway. Understanding this workflow is essential for effective troubleshooting.

G cluster_0 Upstream Synthesis & Preparation cluster_1 Downstream Catalytic Application A This compound (Starting Material) B Conversion to (1S,2S)-Diaminocyclohexane A->B Stereochemical Purity Check C Chiral Ligand Synthesis (e.g., Salen Ligand) B->C Condensation Reaction D Catalyst Formation (Metal Complexation) C->D Coordination Chemistry E Asymmetric Reaction (e.g., Epoxidation) D->E Catalytic Cycle F Workup & Purification E->F Quenching & Extraction G Final Product (High Yield & ee) F->G Chromatography/ Recrystallization

Caption: Workflow from chiral diol to final product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common challenges encountered in the field, providing both diagnostic questions and actionable solutions to enhance your experimental outcomes.

Issue 1: Low Reaction Yield

Q: My overall reaction yield is poor, despite literature precedents suggesting high conversion. What are the likely causes and how can I improve it?

A: Low yield is a multifaceted problem that can originate from catalyst inefficiency, suboptimal reaction conditions, or losses during workup. A systematic approach is key to identifying the root cause.

The performance of your chiral catalyst is paramount. The issue may lie in its preparation or handling.

  • Ligand Synthesis: Incomplete condensation between the diaminocyclohexane derivative and the salicylaldehyde can result in impurities that fail to form the active catalyst.

    • Solution: Monitor the ligand synthesis by TLC or ¹H NMR to ensure full conversion. Recrystallize the crude ligand to achieve high purity before metal complexation.[6]

  • Metal Complexation: Incorrect manganese oxidation state (e.g., Mn(II) instead of Mn(III) for Jacobsen's catalyst) or incomplete complexation leads to a lower concentration of the active species.

    • Solution: Ensure proper air oxidation during the synthesis of the Mn(III) complex from a Mn(II) salt like Mn(OAc)₂·4H₂O.[6] The color change to a dark brown solid is a key indicator.

  • Catalyst Decomposition: The Mn-Salen complex can be sensitive to certain conditions.

    • Solution: Handle the catalyst under an inert atmosphere where possible, although it is generally air-stable. Ensure the terminal oxidant used is fresh and free of impurities that could degrade the catalyst.

The reaction environment dictates both the rate and efficiency of the catalytic cycle.

  • Oxidant Issues: The choice and quality of the terminal oxidant are critical. For epoxidations, buffered sodium hypochlorite (bleach) is common, but its concentration can vary.[7][8]

    • Solution: Titrate your bleach solution to confirm its active chlorine content. Alternatively, consider other oxidants like m-CPBA, though this may introduce safety and workup challenges.[5][8] Ensure the pH is controlled, as this can affect both rate and selectivity.[9]

  • Solvent & Temperature: The solvent must fully solubilize the substrate and catalyst, while the temperature affects the reaction rate.

    • Solution: While lower temperatures often improve enantioselectivity, they also slow the reaction rate. If the yield is low due to incomplete conversion, consider running the reaction at a slightly higher temperature (e.g., 0 °C to room temperature) and monitor by TLC. Perform a solvent screen to find an optimal medium; dichloromethane is common, but other solvents may be more suitable for your specific substrate.[8][9]

  • Reaction Time: Insufficient reaction time is a common reason for low conversion.[10]

    • Solution: Monitor the reaction progress closely using TLC or GC/LC-MS. Do not rely solely on literature-reported times, as substrate reactivity can vary.

The desired product can be lost during extraction or chromatography.

  • Inefficient Extraction: Epoxides can be somewhat water-soluble or prone to hydrolysis during aqueous workup.

    • Solution: Perform multiple extractions with a suitable organic solvent. Ensure the workup procedure effectively removes or destroys any remaining oxidant before concentration to prevent product degradation.[8]

  • Decomposition on Silica Gel: Epoxides can be sensitive to the acidic nature of standard silica gel, leading to ring-opening and significant loss of yield.

    • Solution: Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column. Alternatively, use a different stationary phase like alumina or Florisil.

G Start Low Reaction Yield Observed CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckConditions Are reaction conditions optimal? CheckCatalyst->CheckConditions Yes CatalystOK Synthesize fresh ligand/catalyst. Verify purity (NMR, EA). CheckCatalyst->CatalystOK No CheckWorkup Is the workup efficient? CheckConditions->CheckWorkup Yes ConditionsOK Optimize T°, solvent, oxidant. Monitor reaction progress (TLC/GC). CheckConditions->ConditionsOK No WorkupOK Neutralize silica gel. Perform multiple extractions. Check for product volatility. CheckWorkup->WorkupOK No Success Yield Improved CheckWorkup->Success Yes CatalystOK->Start ConditionsOK->Start WorkupOK->Start

Sources

Technical Support Center: Troubleshooting Low Enantiomeric Excess with (1S,2S)-Cyclohexane-1,2-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric synthesis utilizing (1S,2S)-cyclohexane-1,2-diol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high enantioselectivity in their reactions. Here, we will delve into the common causes of low enantiomeric excess (ee) and provide systematic troubleshooting strategies to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) - The Basics

Before diving into complex troubleshooting, let's address some fundamental questions regarding the use of this compound and its derivatives in asymmetric catalysis.

Q1: What is the primary role of this compound in asymmetric synthesis?

This compound is a versatile chiral building block. While the diol itself can be used in certain applications, it is more commonly a precursor to a range of highly effective chiral ligands and auxiliaries. A prominent example is its use in the synthesis of (1S,2S)-1,2-diaminocyclohexane, which is a key component of Jacobsen's catalyst for asymmetric epoxidation.[1][2] The rigid cyclohexane backbone and the defined stereochemistry of the substituents create a well-defined chiral environment around a metal center, which is crucial for inducing high enantioselectivity.[3]

Q2: How does the purity of the this compound derivative impact the enantiomeric excess of my reaction?

The enantiomeric purity of your chiral ligand or auxiliary is paramount. Any contamination with the opposite enantiomer will directly lead to the formation of the undesired product enantiomer, thereby reducing the overall ee of the reaction. It is crucial to start with materials of the highest possible enantiomeric purity.

Q3: Are there specific classes of reactions where this compound derived ligands are particularly effective?

Yes, ligands derived from this compound, especially the corresponding diamine, have shown exceptional efficacy in a variety of asymmetric transformations. These include the Jacobsen-Katsuki epoxidation of unfunctionalized olefins, as well as various other reactions like hetero-Diels-Alder reactions and kinetic resolutions.[4]

Troubleshooting Guide: Diagnosing and Resolving Low Enantiomeric Excess

Experiencing a lower-than-expected enantiomeric excess can be frustrating. This section provides a structured approach to identifying and addressing the potential causes.

Problem 1: Consistently Low Enantiomeric Excess Across Multiple Runs

If you are consistently observing low ee, it is likely due to a systematic issue with your reagents, catalyst, or reaction setup.

Q1: I've confirmed my product structure, but the ee is disappointingly low. Where should I start my investigation?

The first and most critical step is to rigorously validate your analytical method for determining the enantiomeric excess. Chromatographic artifacts or an unoptimized separation method can often mislead your interpretation of the reaction's success.

Actionable Protocol: Analytical Method Validation

  • Prepare a Racemic Standard: Synthesize or purchase a true racemic (50:50) mixture of your product.

  • Analyze the Standard: Inject the racemic standard into your chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC) system.

  • Expected Outcome: You should observe two baseline-separated peaks with equal areas.

  • Troubleshooting: If the peaks are not well-resolved, or the peak areas are not equal, your analytical method requires optimization before you can reliably assess the ee of your reaction.[5]

Q2: My analytical method is robust. What's the next most likely culprit for low ee?

The integrity of your chiral catalyst or ligand is the next critical factor. This encompasses both its chemical purity and, most importantly, its enantiomeric purity.

Expert Insight: Even small amounts of impurities can have a significant impact on catalytic activity and selectivity. For instance, in the preparation of Jacobsen's catalyst, the purity of the (1R,2R)-1,2-diaminocyclohexane precursor is crucial. The resolution of racemic trans-1,2-diaminocyclohexane using tartaric acid is a common method to obtain the enantiomerically pure diamine.[6][7] Incomplete resolution will lead to a catalyst that generates both enantiomers of the product.

Troubleshooting Steps for Catalyst/Ligand Issues:

  • Verify Enantiomeric Purity: If possible, verify the enantiomeric purity of your this compound derivative using a suitable chiral analytical method.

  • Check for Degradation: Ensure proper storage of the ligand/catalyst, typically under an inert atmosphere and at a low temperature, to prevent degradation.

  • Catalyst Preparation: If you are preparing the catalyst in situ, ensure that the reaction goes to completion and that all starting materials are consumed. Residual starting materials or side products can interfere with the catalytic cycle.

Q3: I've ruled out analytical and catalyst issues. What other reagent-related factors could be at play?

The purity and quality of all your reagents and solvents are critical.

  • Substrate Purity: Impurities in your starting material can sometimes act as inhibitors or react in a non-selective manner, lowering the overall ee.

  • Solvent Quality: The choice and purity of the solvent can have a profound effect on enantioselectivity. The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[8] Ensure you are using high-purity, anhydrous solvents, as water can often interfere with the catalyst.[9]

  • Stoichiometric Reagents and Additives: The quality of co-oxidants (in the case of oxidations), bases, or other additives is also important. For example, in the Sharpless asymmetric dihydroxylation, the reaction is sensitive to pH, and buffering the solution is often necessary.[10]

Problem 2: Variable or Decreasing Enantiomeric Excess

If you observe inconsistent results or a decline in ee over time or with scale-up, the issue may lie in the reaction conditions or the stability of the catalytic system.

Q1: My initial small-scale reactions gave high ee, but the selectivity dropped when I scaled up. What could be the reason?

Scaling up reactions can introduce challenges related to mass and heat transfer.

  • Temperature Control: Asymmetric reactions are often highly sensitive to temperature.[11][12] What might be a well-controlled temperature in a small flask can become problematic in a larger reactor. Ensure efficient stirring and use a reliable method to monitor the internal reaction temperature. Even small fluctuations can lead to a decrease in enantioselectivity.[13]

  • Addition Rates: The rate of addition of reagents can be critical. A slow, controlled addition in a small-scale reaction might become a rapid, uncontrolled addition on a larger scale if not properly managed. This can lead to local concentration gradients and side reactions.

Q2: The enantiomeric excess seems to decrease over the course of the reaction. What does this suggest?

A decrease in ee over time often points to catalyst deactivation or the formation of an interfering byproduct.

  • Catalyst Instability: The active catalytic species may not be stable under the reaction conditions for extended periods. This can sometimes be mitigated by using a higher catalyst loading or by adding the catalyst in portions over the course of the reaction.

  • Product Inhibition: In some cases, the product of the reaction can bind to the catalyst and inhibit its activity or alter its selectivity.

  • Side Reactions: Unwanted side reactions can consume the substrate or generate byproducts that interfere with the desired catalytic cycle.

Visualizing the Troubleshooting Process

To aid in systematically diagnosing issues with low enantiomeric excess, the following workflow can be utilized.

Troubleshooting_Workflow start Low Enantiomeric Excess Observed validate_analysis Validate Analytical Method (Chiral HPLC/GC) start->validate_analysis reagent_purity Check Reagent Purity validate_analysis->reagent_purity Method Valid optimize_analysis Optimize Analytical Method validate_analysis->optimize_analysis Method Invalid catalyst_integrity Verify Catalyst/Ligand Integrity (Enantiomeric & Chemical Purity) reagent_purity->catalyst_integrity Reagents Pure purify_reagents Purify/Replace Reagents reagent_purity->purify_reagents Impurities Found reaction_conditions Optimize Reaction Conditions catalyst_integrity->reaction_conditions Catalyst OK prep_catalyst Re-prepare or Purify Catalyst/Ligand catalyst_integrity->prep_catalyst Catalyst Issue success High Enantiomeric Excess Achieved reaction_conditions->success Optimization Successful troubleshoot_conditions Systematically Vary: - Temperature - Solvent - Concentration - Additives reaction_conditions->troubleshoot_conditions Low ee Persists optimize_analysis->validate_analysis purify_reagents->reagent_purity prep_catalyst->catalyst_integrity troubleshoot_conditions->reaction_conditions

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Case Study: Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a classic example where chiral ligands are used to achieve high enantioselectivity in the formation of vicinal diols from alkenes.[14] While not directly using this compound, the principles of troubleshooting low ee are highly relevant. The catalytic cycle involves the formation of an osmium tetroxide-ligand complex which then reacts with the alkene.[10]

Sharpless_Dihydroxylation OsO4_L OsO4-Ligand Complex Cyclic_Intermediate Cyclic Osmate Ester OsO4_L->Cyclic_Intermediate + Alkene [3+2] cycloaddition Alkene Alkene Substrate Alkene->Cyclic_Intermediate Diol Chiral Diol Product Cyclic_Intermediate->Diol Hydrolysis Reduced_Os Reduced Osmium Species Cyclic_Intermediate->Reduced_Os Reduced_Os->OsO4_L Re-oxidation Oxidant Stoichiometric Oxidant (e.g., K3Fe(CN)6) Oxidant->Reduced_Os

Caption: Simplified catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Troubleshooting Low ee in Sharpless Dihydroxylation:

  • Ligand Concentration: If the concentration of the chiral ligand is too low, a background, non-asymmetric dihydroxylation reaction can occur, leading to a decrease in the overall enantiomeric excess.[10]

  • pH Control: The reaction rate is sensitive to pH. Maintaining a slightly basic pH with a buffer is often crucial for optimal results.[10]

  • Substrate Scope: While highly versatile, the Sharpless Asymmetric Dihydroxylation can exhibit lower selectivity for certain classes of alkenes, such as cis-olefins.[15]

Quantitative Data Summary

The following table provides a general overview of factors that can influence enantiomeric excess and suggested optimization strategies.

ParameterPotential IssueRecommended Action
Temperature Suboptimal for the specific transformation.Screen a range of temperatures (e.g., from -78°C to room temperature). Lower temperatures often improve enantioselectivity.[12]
Solvent Interference with the catalyst-substrate complex.Test a variety of solvents with different polarities and coordinating abilities (e.g., toluene, CH2Cl2, THF).[8][16]
Concentration May affect the aggregation state of the catalyst or the rate of side reactions.Vary the concentration of the substrate and catalyst.
Catalyst Loading Insufficient catalyst can lead to a significant background reaction.Increase the catalyst loading. In some cases, a lower loading may be optimal.
Additives Absence of necessary co-catalysts or presence of inhibitors.Investigate the effect of additives such as Lewis acids, bases, or salts.

Concluding Remarks

Achieving high enantiomeric excess is a multifaceted challenge that requires a systematic and logical approach to troubleshooting. By carefully considering each component of your reaction system—from the purity of your reagents to the precise control of your reaction conditions—you can significantly improve your chances of success. This guide provides a framework for diagnosing and resolving common issues encountered when using this compound and its derivatives in asymmetric synthesis.

References

  • Wikipedia. Sharpless asymmetric dihydroxylation. [Link]

  • Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]

  • NPTEL Archive. 1.1.3 Sharpless Asymmetric Dihydroxylation. [Link]

  • ACS Omega. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]

  • ResearchGate. Effect of temperature on the enantiomeric excess using the constant ν1.... [Link]

  • ResearchGate. Enantioselective catalysis using planar chiral η6-arene chromium complexes: 1,2-Diols as cycloaddition catalysts | Request PDF. [Link]

  • YouTube. Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes!. [Link]

  • PubMed Central. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. [Link]

  • Chemistry World. Temperature drop triggers chirality twist. [Link]

  • MDPI. Thermal Effects on Optical Chirality, Mechanics, and Associated Symmetry Properties. [Link]

  • ResearchGate. Possible effect of chiral solvents on asymmetric reactions, in which.... [Link]

  • PubMed Central. Chiral Diol-Based Organocatalysts in Enantioselective Reactions. [Link]

  • Chromatography Online. Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. [Link]

  • Journal of the American Chemical Society. Axially Chiral Biaryl Diols Catalyze Highly Enantioselective Hetero-Diels−Alder Reactions through Hydrogen Bonding. [Link]

  • ResearchGate. A Chiral Solvent Effect in Asymmetric Organocatalysis. [Link]

  • PubMed Central. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. [Link]

  • Synthesis Workshop. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. [Link]

  • E3S Web of Conferences. Efficient direct asymmetric aldol reactions in water using chiral diamide as organocatalysts. [Link]

  • ResearchGate. Efficient direct asymmetric aldol reactions in water using chiral diamide as organocatalysts. [Link]

  • OpenOChem Learn. Jacobsen epoxidation. [Link]

  • Columbia University. Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. [Link]

  • Organic Syntheses. (R,R)-N,N'-BIS(3,5-DI-tert-BUTYLSALICYLIDENE)-1,2-CYCLOHEXANEDIAMINO MANGANESE(III) CHLORIDE. [Link]

  • Sci-Hub. Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. [Link]

  • Wikipedia. Jacobsen's catalyst. [Link]

  • ResearchGate. The Role of Symmetry in Asymmetric Catalysis | Request PDF. [Link]

  • PubMed Central. Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds. [Link]

  • PubMed Central. Metal Stereogenicity in Asymmetric Transition Metal Catalysis. [Link]

  • National Institutes of Health. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. [Link]

  • ACS Publications. trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. [Link]

  • ACS Publications. Metal Stereogenicity in Asymmetric Transition Metal Catalysis. [Link]

  • MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. [Link]

  • Wikipedia. Cyclohexane-1,2-diol. [Link]

  • Wikipedia. Cyclohexane-1,2-diol dehydrogenase. [Link]

  • ResearchGate. Improved resolution methods for (R,R)- and (S,S)-cyclohexane-1,2-diamine and (R)- and (S)-BINOL. [Link]

  • National Institutes of Health. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]

Sources

Technical Support Center: Purification of (1S,2S)-Cyclohexane-1,2-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of products containing (1S,2S)-cyclohexane-1,2-diol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable chiral synthons. The inherent stereochemistry and physical properties of these diols often present unique purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target compounds with high purity.

The C2-symmetric framework of this compound and its derivatives makes them pivotal chiral inducers in asymmetric synthesis.[1] The rigidity of the cyclohexane ring and the specific spatial arrangement of the hydroxyl groups create a predictable chiral environment, which is essential for controlling the stereochemical outcome of chemical reactions.[1] This guide will address the purification of these compounds, from initial work-up to final polishing.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when working with this compound derivatives.

Q1: What is the most effective general method for purifying crude this compound derivatives?

A1: For most solid derivatives, recrystallization is the most powerful and scalable purification technique.[2] It is highly effective at removing both soluble and insoluble impurities. The key is to select an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution upon cooling.[3] For oils or compounds that are difficult to crystallize, flash column chromatography on silica gel is the preferred method.

Q2: How can I accurately determine the stereochemical purity (enantiomeric excess) of my final product?

A2: The most reliable and widely used method for determining the enantiomeric excess (ee) of chiral diols and their derivatives is Chiral High-Performance Liquid Chromatography (HPLC) .[1][4] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.[1][4] Polysaccharide-based CSPs are often effective for resolving vicinal diols.[1]

Q3: My purified this compound derivative is a persistent oil or a low-melting solid that is difficult to handle. What are my options?

A3: Dealing with oils or low-melting solids is a common challenge. Here are a few strategies:

  • Induce Crystallization: Attempt recrystallization from a different solvent or a solvent mixture. Sometimes, adding a non-polar "anti-solvent" (like hexanes) to a solution of your compound in a more polar solvent (like ethyl acetate or dichloromethane) can induce precipitation.[5]

  • Trituration: Stirring the oil with a solvent in which it is sparingly soluble can sometimes induce crystallization by removing minor impurities that inhibit the process.

  • Derivative Formation: If the diol is intended for a subsequent reaction, consider converting it into a solid derivative (e.g., a tosylate, or a cyclic acetal) that may be easier to purify by recrystallization.

Troubleshooting Guide: From Crude Mixture to Pure Product

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Problem 1: Complex Crude Reaction Mixture with Multiple Byproducts

Question: My Sharpless asymmetric dihydroxylation reaction to produce a this compound derivative has resulted in a complex crude mixture according to TLC analysis. How should I approach the purification?

Answer: A complex crude mixture from a Sharpless dihydroxylation often contains residual oxidants, ligands, and potentially over-oxidation byproducts. A systematic approach is crucial.

Causality: The Sharpless asymmetric dihydroxylation uses a cocktail of reagents, including a catalytic amount of osmium tetroxide, a chiral ligand (e.g., (DHQD)2-PHAL), and a stoichiometric reoxidant like potassium ferricyanide or N-methylmorpholine N-oxide (NMO).[6][7][8] Incomplete reaction, side reactions, or inefficient quenching can lead to a challenging purification.

Step-by-Step Purification Protocol:
  • Quenching and Work-up:

    • Ensure the reaction is properly quenched. A common method is to add a solid reducing agent like sodium sulfite or sodium metabisulfite to reduce any remaining osmium species. Stir for at least one hour to ensure complete reduction.

    • Perform a liquid-liquid extraction. Use a solvent like ethyl acetate or dichloromethane. The aqueous layer will remove the inorganic salts (e.g., potassium ferricyanide).[7] Washing the organic layer with a mild acid (e.g., 1M HCl) can help remove the amine-based chiral ligand. Follow with a brine wash to remove residual water.

  • Initial Purification by Flash Column Chromatography:

    • This is often the most effective first step for a complex mixture. The polarity of diols allows for good separation on silica gel.

    • Solvent System Selection: A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute your more polar diol product. Refer to the table below for common solvent systems.

Solvent System (v/v) Typical Application Notes
Ethyl Acetate / HexanesGeneral purpose for moderately polar diol derivatives.A good starting point for most derivatives.
Dichloromethane / MethanolFor more polar diol derivatives.Use a low percentage of methanol (1-5%) initially.
Diethyl Ether / HexanesFor less polar derivatives.Diethyl ether can sometimes improve separation of close-running spots.
  • Final Polishing by Recrystallization:

    • Once the product is isolated by chromatography, it may still contain minor impurities. Recrystallization is an excellent final step to achieve high purity.[2]

    • Dissolve the partially purified solid in a minimal amount of a hot solvent.[9] Allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[10] Collect the crystals by vacuum filtration.[3]

Purification Workflow Diagram

G crude Crude Reaction Mixture quench Quench Reaction (e.g., Na2SO3) crude->quench extract Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract chromatography Flash Column Chromatography extract->chromatography fractions Combine Pure Fractions chromatography->fractions recrystallize Recrystallization fractions->recrystallize product Pure (1S,2S)-Diol Derivative recrystallize->product

Caption: General workflow for the purification of a crude diol derivative.

Problem 2: Difficulty in Separating Diastereomers

Question: I have synthesized a derivative of this compound that has created a new stereocenter, resulting in a mixture of diastereomers. They are very close on TLC and co-elute during column chromatography. How can I separate them?

Answer: Separating diastereomers can be challenging due to their similar physical properties. However, unlike enantiomers, they have different boiling points, melting points, and solubilities, which can be exploited.

Causality: Diastereomers are stereoisomers that are not mirror images of each other.[11] The subtle differences in their three-dimensional structures can lead to differential interactions with a chiral environment (like a chiral stationary phase) or even an achiral one (like silica gel), though the latter may require significant optimization.

Strategies for Diastereomer Separation:
  • Optimize Flash Chromatography:

    • Solvent System: Meticulously screen different solvent systems. Sometimes a switch from an ethyl acetate/hexanes system to a dichloromethane/methanol or a system containing a small amount of a third solvent (e.g., triethylamine for basic compounds) can improve resolution.

    • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation.

    • Loading Technique: Ensure the sample is loaded in a concentrated band using a minimal amount of solvent.

  • Preparative HPLC or SFC:

    • If flash chromatography fails, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful alternatives. While more resource-intensive, they offer significantly higher resolving power.

  • Diastereomeric Recrystallization:

    • This is a classical and often highly effective method. Since diastereomers have different solubilities, it may be possible to find a solvent system from which one diastereomer preferentially crystallizes, leaving the other in the mother liquor. This requires careful screening of various solvents.

  • Derivatization to Enhance Separation:

    • If the hydroxyl groups are still free, consider forming a bulky derivative (e.g., a silyl ether or an acetal). The increased steric bulk can magnify the structural differences between the diastereomers, making them easier to separate by chromatography. The protecting group can then be removed after separation. The formation of diastereomeric ketals using a chiral ketone like (R)-camphor is a known strategy for resolving racemic diols and can be adapted for separating diastereomers.[12]

Problem 3: Product Fails to Crystallize ("Oiling Out")

Question: My this compound derivative separates as an oil during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when a compound's melting point is lower than the temperature of the solution from which it is crystallizing, or when the solution is supersaturated to a high degree. Impurities can also inhibit crystallization.[9]

Causality: The formation of a stable crystal lattice requires molecules to orient themselves in a highly ordered manner. If this process is disrupted by impurities or rapid cooling, the compound may separate as a disordered, supercooled liquid (an oil).[9][13]

Troubleshooting Crystallization Failure:

G start Product Oiled Out reheat Re-heat to dissolve oil start->reheat add_solvent Add more of the 'good' solvent reheat->add_solvent Is solution too concentrated? slow_cool Cool very slowly add_solvent->slow_cool scratch Scratch inner surface of the flask slow_cool->scratch No crystals? success Crystals Form slow_cool->success Success! seed Add a seed crystal scratch->seed Still no crystals? scratch->success Success! change_solvent Try a different solvent system seed->change_solvent Still no crystals? seed->success Success! change_solvent->reheat

Caption: Decision tree for troubleshooting crystallization failure.

Detailed Steps to Induce Crystallization:
  • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to reduce the level of supersaturation.[14]

  • Slow Cooling: This is critical. Allow the flask to cool to room temperature undisturbed on a surface that does not act as a heat sink (e.g., a cork ring or paper towels).[3][14] Slow cooling provides more time for the molecules to form an ordered crystal lattice.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[9] The microscopic imperfections on the glass can provide a nucleation site for crystal growth.

  • Seeding: If you have a small amount of the pure crystalline material, add a tiny crystal to the cooled, supersaturated solution.[9] This "seed" acts as a template for further crystallization.

  • Change the Solvent System: If the above methods fail, your choice of solvent may be the issue. Try a solvent with a lower boiling point or a mixed solvent system. For somewhat polar molecules like diol derivatives, alcohol/water mixtures can be effective.[3]

References

  • University of California, Los Angeles. Recrystallization-1.pdf. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ChemBK. This compound. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Wikipedia. Cyclohexane-1,2-diol. [Link]

  • ACS Publications. Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. [Link]

  • Wikipedia. Sharpless asymmetric dihydroxylation. [Link]

  • PubMed Central. Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • ACS Publications. Sharpless Asymmetric Dihydroxylation: Effect of Alkene Structure on Rates and Selectivity. [Link]

  • Chemistry LibreTexts. 6.6D: Troubleshooting. [Link]

  • Chemistry Stack Exchange. How to separate a racemic mixture of 1,2-diols. [Link]

  • White Rose eTheses Online. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Chemistry LibreTexts. Stereoisomerism in Disubstituted Cyclohexanes. [Link]

  • Altum Technologies. Fouling Issues in Crystallizers – What, Why, and How to Solve Them. [Link]

  • PubMed Central. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]

  • ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • Encyclopedia.pub. Sharpless Asymmetric Dihydroxylation. [Link]

Sources

Stability of (1S,2S)-cyclohexane-1,2-diol under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (1S,2S)-cyclohexane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this chiral diol. As a key building block in asymmetric synthesis, understanding its stability under various conditions is critical for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

This compound is a chiral vicinal diol, meaning it has two hydroxyl (-OH) groups on adjacent carbons in a specific three-dimensional arrangement.[1][2][3] The "(1S,2S)" designation specifies the absolute configuration at carbons 1 and 2, indicating it is the trans isomer. This defined stereochemistry is crucial in drug development and asymmetric synthesis, where it serves as a chiral auxiliary or a starting material for creating complex molecules with precise spatial orientations.

Q2: What is the most stable conformation of this compound?

The cyclohexane ring predominantly exists in a chair conformation. For the trans-1,2-diol, the most stable conformation places both bulky hydroxyl groups in equatorial positions.[4] This arrangement minimizes steric strain, specifically the unfavorable 1,3-diaxial interactions that would occur if the hydroxyl groups were in axial positions.[5]

Q3: Is the compound generally stable at room temperature and under atmospheric conditions?

Yes, this compound is a stable, off-white crystalline solid under standard laboratory conditions.[6] It has a melting point of approximately 101-104°C.[7] However, its stability is highly dependent on the specific chemical environment, as detailed in the troubleshooting guides below.

Q4: Can I expect this diol to be stable in both acidic and basic media?

No, its stability varies significantly. It is generally stable under neutral and basic conditions but is highly susceptible to rearrangement under acidic conditions. Strong oxidizing agents will also lead to degradation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Unexpected Product Formation - Ring Contraction or Ketone Detected
  • Symptom: Your reaction mixture shows the formation of cyclopentanecarbaldehyde or, to a lesser extent, cyclohexanone, and your starting diol is consumed.

  • Probable Cause: Acid-Catalyzed Pinacol Rearrangement. Vicinal diols like this compound are prone to a classic acid-catalyzed reaction known as the Pinacol rearrangement.[8][9][10] The presence of even catalytic amounts of a protic acid (e.g., H₂SO₄, TsOH) or a Lewis acid (e.g., BF₃·OEt₂) can trigger this pathway.[11]

    • Mechanism: The reaction begins with the protonation of one hydroxyl group, which then departs as a water molecule to form a secondary carbocation. The key step involves the migration of a neighboring group to this carbocation center. For cyclic systems, the stereochemistry of the diol dictates the product. In the case of the trans-diol, a C-C bond within the ring is often positioned perfectly anti-periplanar to the leaving group, facilitating its migration and resulting in a ring contraction to form the more stable cyclopentanecarbaldehyde.[12]

  • Solution & Prevention:

    • Strict pH Control: Ensure your reaction medium is neutral or basic. If acidic reagents are unavoidable, consider running the reaction at a lower temperature to minimize the rate of the rearrangement.

    • Use of Buffers: Employ a suitable buffer system to neutralize any acid generated in situ.

    • Protecting Groups: If the diol is not the reactive center, protect it before proceeding with acid-sensitive steps. Common protecting groups for diols include acetals or ketals (e.g., using acetone to form an acetonide).

Issue 2: Complete Degradation of Starting Material into Smaller Carbonyl Compounds
  • Symptom: Your starting diol disappears and you detect the presence of hexanedial or its subsequent oxidation products (e.g., adipic acid).

  • Probable Cause: Oxidative Cleavage. The carbon-carbon bond between the two hydroxyl groups is susceptible to cleavage by strong oxidizing agents. Reagents like sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are specifically used for this transformation, known as the Malaprade oxidation.[13][14]

    • Mechanism: The reaction proceeds through a cyclic periodate ester intermediate.[15][16] For this intermediate to form, the two hydroxyl groups must be able to come into close proximity (a syn or gauche conformation). While the most stable diequatorial conformation of the trans-diol is unfavorable for this, the ring can flip or twist to allow the formation of the cyclic ester, leading to cleavage.[17] The product of this cleavage is hexanedial.

  • Solution & Prevention:

    • Avoid Strong Oxidants: Scrutinize your reaction plan for any reagents that can act as strong oxidizing agents for vicinal diols.

    • Selective Oxidation: If you need to perform an oxidation elsewhere in the molecule, choose a milder, more selective reagent that does not affect the diol.

    • Protection Strategy: As with acidic conditions, protecting the diol functionality will prevent oxidative cleavage.

Issue 3: Low Reactivity or Failure to Form Derivatives Under Basic Conditions
  • Symptom: An attempted reaction to deprotonate the hydroxyl groups with a weak base (e.g., triethylamine, pyridine) fails to proceed.

  • Probable Cause: Insufficient Base Strength. The hydroxyl groups of an alcohol are weakly acidic, with a pKa typically around 14-15.[6] Weak organic bases are not strong enough to deprotonate the diol to a significant extent.

  • Solution:

    • Use a Stronger Base: To generate the corresponding dialkoxide for subsequent reactions (e.g., Williamson ether synthesis), a much stronger base is required. Suitable bases include sodium hydride (NaH), sodium metal (Na), or organolithium reagents like n-butyllithium.

    • Aprotic Solvent: Perform the deprotonation in a dry, aprotic solvent (e.g., THF, DMF) to prevent the base from being quenched by solvent protons.

Stability Summary & Reaction Pathways

The following table summarizes the stability of this compound under common reaction conditions.

ConditionTypical ReagentsMajor Product(s)Stability Assessment
Acidic H₂SO₄, HCl, TsOH, Lewis AcidsCyclopentanecarbaldehydeUnstable - Prone to Pinacol Rearrangement[11][12][18]
Oxidative NaIO₄, Pb(OAc)₄, HIO₄HexanedialUnstable - Prone to C-C bond cleavage[13][14][15]
Basic NaOH, K₂CO₃, Et₃NThis compoundStable
Strongly Basic NaH, n-BuLiDialkoxide saltReactive - Deprotonation occurs
Thermal Heat (e.g., reflux in toluene)This compoundGenerally Stable [12]
Visualizing Degradation Pathways

The following diagrams illustrate the key mechanisms leading to the degradation of this compound.

Pinacol_Rearrangement diol (1S,2S)-cyclohexane- 1,2-diol protonation Protonation of -OH (+ H⁺) diol->protonation Acid Catalyst h2o_loss Loss of H₂O protonation->h2o_loss carbocation Secondary Carbocation h2o_loss->carbocation rearrangement 1,2-Alkyl Shift (Ring Contraction) carbocation->rearrangement oxonium Resonance-Stabilized Oxonium Ion rearrangement->oxonium deprotonation Deprotonation (- H⁺) oxonium->deprotonation product Cyclopentane- carbaldehyde deprotonation->product

Caption: Mechanism of the acid-catalyzed Pinacol rearrangement.

Oxidative_Cleavage diol (1S,2S)-cyclohexane- 1,2-diol ester_formation Formation of Cyclic Periodate Ester diol->ester_formation + NaIO₄ cleavage Concerted C-C Bond Cleavage ester_formation->cleavage product Hexanedial cleavage->product

Caption: Mechanism of oxidative cleavage with sodium periodate.

Stability_Troubleshooting start Is the diol degrading? acid_check Is the reaction acidic? start->acid_check Yes stable Compound is likely stable. Check other reaction parameters. start->stable No oxidant_check Is an oxidizing agent present? acid_check->oxidant_check No pinacol Degradation via Pinacol Rearrangement acid_check->pinacol Yes oxidant_check->stable No cleavage Degradation via Oxidative Cleavage oxidant_check->cleavage Yes

Caption: Troubleshooting decision tree for diol degradation.

Experimental Protocols

Protocol 1: Assessing Stability Under Acidic Conditions

This protocol is designed to test for the Pinacol rearrangement.

Objective: To determine if this compound rearranges in the presence of a catalytic amount of acid.

Materials:

  • This compound (116 mg, 1.0 mmol)

  • Toluene (10 mL)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (9.5 mg, 0.05 mmol, 5 mol%)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates, GC-MS or LC-MS instrumentation

Procedure:

  • Add this compound and toluene to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Stir the mixture at room temperature until the diol is fully dissolved.

  • Take a starting sample for TLC or GC/LC-MS analysis (T=0).

  • Add the p-toluenesulfonic acid to the flask.

  • Heat the reaction mixture to 80°C and monitor its progress by taking samples every hour.

  • Analyze the samples for the consumption of the starting material and the appearance of a new product (cyclopentanecarbaldehyde).

  • Upon completion (or after 4 hours), cool the reaction to room temperature.

  • Quench the reaction by adding 10 mL of saturated NaHCO₃ solution and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and/or GC-MS to confirm the structure of the rearranged product.

Protocol 2: Assessing Stability Under Oxidative Conditions

This protocol tests for oxidative cleavage using sodium periodate.

Objective: To determine if this compound is cleaved by NaIO₄.

Materials:

  • This compound (116 mg, 1.0 mmol)

  • Tetrahydrofuran (THF) (5 mL)

  • Water (2 mL)

  • Sodium periodate (NaIO₄) (235 mg, 1.1 mmol)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • TLC plates, GC-MS or LC-MS instrumentation

Procedure:

  • Dissolve this compound in THF in a round-bottom flask.

  • Add water to the flask.

  • Take a starting sample for analysis (T=0).

  • Add the sodium periodate in one portion and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC, looking for the disappearance of the diol spot. The reaction is often rapid (within 1 hour).

  • Upon completion, quench the reaction by adding 10 mL of saturated Na₂S₂O₃ solution to destroy any excess periodate.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate. Note: The product, hexanedial, may be volatile.

  • Analyze the resulting product. Derivatization with 2,4-dinitrophenylhydrazine can be used to confirm the presence of aldehydes.

References
  • Fittig, R. (1860). Über die Einwirkung von schwefliger Säure auf Pinacon. Justus Liebigs Annalen der Chemie, 114(1), 54-63. [Link]

  • Master Organic Chemistry. (2023). The Pinacol Rearrangement. [Link]

  • Chemistry Steps. NaIO4 Oxidative Cleavage of Diols. [Link]

  • NROChemistry. Pinacol Rearrangement. [Link]

  • Wikipedia. Pinacol rearrangement. [Link]

  • OrgoSolver. Vicinal Diol → Carbonyls via Sodium Periodate (NaIO₄, H₂O). [Link]

  • Chem-Station. Pinacol Rearrangement. [Link]

  • Master Organic Chemistry. (2011). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. [Link]

  • University of Calgary. Ch15: Oxidation cleavage of 1,2-diols. [Link]

  • ChemTube3D. Periodate Cleavage of 1,2-Diols. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). Synthesis of trans-Cyclohexane-1,2-diol. [Link]

  • Quora. How would you synthesise cis-cyclohexane-1, 2-diol from cyclohexanol? [Link]

  • Organic Syntheses. trans-1,2-CYCLOHEXANEDIOL. [Link]

  • OC-Praktikum. (2006). Synthesis of trans-1,2-cyclohexanediol from cyclohexene. [Link]

  • Chemistry Stack Exchange. (2018). Stability of geometrical isomers in cycloalkanes. [Link]

  • ResearchGate. (2021). Oxidation of 1,2-cyclohexanediol as a step for adipic acid synthesis. [Link]

  • Chemistry Stack Exchange. (2015). Stereochemical aspect of heating of cyclohexane-1,2-diol. [Link]

  • Chemistry Stack Exchange. (2023). Synthesis of 1-ethylcyclohexane-1,2-diol from cyclohexylethene. [Link]

  • ResearchGate. (2022). Two alternative routes for 1, 2-cyclohexanediol synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation. [Link]

  • RSC Publishing. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. [Link]

  • Quora. What are the stable conformations of cis and trans 1,2 cyclohexane diol and which one will readily form ketal with acetone? [Link]

  • RSC Publishing. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. [Link]

  • Google Patents. (2013).
  • Semantic Scholar. Pharmaceutical applications of cyclodextrins and their derivatives. [Link]

  • ChemBK. This compound. [Link]

  • PubChem - NIH. 1,2-Cyclohexanediol. [Link]

  • Chemistry Stack Exchange. (2012). Effect of periodic acid on cyclohexane derivatives. [Link]

  • ResearchGate. (2002). Improved resolution methods for (R,R)- and (S,S)-cyclohexane-1,2-diamine and (R)- and (S)-BINOL. [Link]

  • Wikipedia. Cyclohexane-1,2-diol. [Link]

  • ResearchGate. Degradation of cyclohexane-1,2-diol by Azoarcus sp. strain 22Lin. [Link]

Sources

Technical Support Center: Advanced Strategies for Overcoming Steric Hindrance with (1S,2S)-Cyclohexane-1,2-diol Derived Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral synthesis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of (1S,2S)-cyclohexane-1,2-diol and its derivatives to tackle one of the most persistent challenges in asymmetric catalysis: steric hindrance. The unique C₂-symmetric and conformationally rigid scaffold of this ligand class provides a powerful tool for creating highly selective chiral environments, enabling transformations that are often difficult with other catalyst systems.[1]

This resource moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to explain the causality behind experimental choices, empowering you to rationalize outcomes and strategically optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind why this compound based ligands are so effective for sterically demanding substrates?

The efficacy stems from the ligand's rigid cyclohexane backbone. This framework holds the two hydroxyl groups (or derivative functionalities) in a fixed spatial orientation. When complexed with a metal center, this C₂-symmetric scaffold effectively blocks one face of the reactive site.[1] This forces an incoming substrate, especially a bulky one, to approach from the less sterically hindered face, thereby dictating the stereochemical outcome of the reaction with high fidelity. The diequatorial conformation is the most stable, minimizing steric hindrance within the ligand itself and presenting a well-defined chiral pocket.[1]

Q2: I'm seeing low enantioselectivity (ee). Is it always a problem with the ligand itself?

Not necessarily. While ligand purity is critical, low enantioselectivity can arise from several factors outside of the ligand itself. Common culprits include:

  • Incorrect Ligand-to-Metal Ratio: An improper ratio can lead to the formation of catalytically active species with a poorly defined or even achiral coordination sphere.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate transition state. A suboptimal solvent may fail to stabilize the desired diastereomeric transition state, leading to a loss of selectivity.

  • Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus eroding the ee.

  • "Background" Reaction: A non-catalyzed or achirally catalyzed reaction may be occurring in parallel, producing a racemic mixture of the product and lowering the overall measured ee.

Q3: Can I use the this compound directly as a ligand, or must it be derivatized?

While the diol itself can be used in some applications, its true power is unlocked when it serves as a scaffold for more complex ligands.[1] Derivatization is key to fine-tuning both the steric and electronic properties of the catalyst. For example, in the renowned Jacobsen epoxidation, the diol is incorporated into a salen-type ligand complexed with manganese. Similarly, it is a precursor for chiral bis(sulfonamide) ligands used in various C-C bond-forming reactions.[2] The choice of derivative allows you to tailor the catalyst to the specific demands of your substrate and reaction type.

Q4: My reaction is sluggish or stalls completely with a bulky substrate. What is the first parameter I should investigate?

The first step is to confirm catalyst activity and integrity. However, assuming the catalyst is active, the most common issue with bulky substrates is a steric clash that raises the activation energy of the desired transformation. The first parameter to investigate is often temperature . A modest increase in temperature may be necessary to overcome this kinetic barrier. This must be balanced, as excessive heat can negatively impact enantioselectivity. If temperature adjustments are insufficient, exploring a ligand derivative with a modified steric profile or changing the metal center may be required.

Troubleshooting Guides & Protocols

Problem 1: Low or No Conversion with Sterically Bulky Substrates

Low conversion is a sign that the activation energy for the reaction is prohibitively high. This can be due to catalyst inhibition, poor catalyst-substrate interaction, or unfavorable reaction conditions.

G start Low / No Conversion Observed check_purity Verify Purity of Ligand, Metal Precursor, & Substrate start->check_purity Start Here check_conditions Confirm Anhydrous & Inert Conditions check_purity->check_conditions If Pure optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp If Correct solvent_screen Perform Solvent Screening optimize_temp->solvent_screen If No Improvement ligand_mod Consider Ligand Modification solvent_screen->ligand_mod If Still Low

Caption: Troubleshooting workflow for low reaction conversion.

This protocol is designed to find the optimal balance between reaction rate and enantioselectivity.

  • Setup: Prepare 5 identical reactions in parallel under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use a multi-well reaction block with precise temperature control if available.

  • Reactions:

    • Reaction 1: -20 °C

    • Reaction 2: 0 °C

    • Reaction 3: 25 °C (Room Temperature)

    • Reaction 4: 40 °C

    • Reaction 5: 60 °C

  • Monitoring: Take aliquots from each reaction at set time points (e.g., 2, 6, 12, and 24 hours). Quench the aliquot immediately.

  • Analysis: Analyze each aliquot by a suitable method (e.g., GC, HPLC, NMR) to determine both conversion (%) and enantiomeric excess (ee %).

  • Evaluation: Plot conversion vs. time and ee vs. temperature. Identify the temperature that provides acceptable conversion within a reasonable timeframe without significant erosion of enantioselectivity.

The choice of solvent can dramatically impact the solubility of reactants and the stability of the catalytic species.

SolventDielectric Constant (ε)Typical Observation with Bulky, Nonpolar SubstratesCausality
Toluene2.4Good starting point. Often provides good solubility for nonpolar substrates.[3]Low polarity helps solubilize hydrocarbon-rich substrates.
Dichloromethane (DCM)9.1Frequently effective. Can improve rates over less polar solvents.Moderate polarity can help dissolve both the substrate and the polar catalyst complex.
Tetrahydrofuran (THF)7.6Use with caution. Can act as a competing ligand for the metal center.Coordinating nature of THF can sometimes displace the chiral ligand, leading to catalyst deactivation or formation of less active species.
Acetonitrile (MeCN)37.5Often poor. May cause precipitation of nonpolar substrates.High polarity is generally incompatible with bulky, nonpolar organic molecules.
Problem 2: High Conversion but Low Enantioselectivity (ee)

This is a common and frustrating issue. It indicates that the catalyst is active but is failing to effectively discriminate between the two prochiral faces of the substrate.

The diagram below illustrates the core principle of how the chiral ligand enforces selectivity. The bulky cyclohexane backbone creates a "chiral pocket" that sterically blocks one pathway (red arrow), forcing the substrate to approach from the open face (green arrow).

G cluster_0 Catalyst-Substrate Complex cluster_1 Metal Metal Center Ligand Bulky Ligand Backbone Substrate Substrate Approach_Favored Favored Approach Approach_Favored->Substrate Low Energy Transition State Approach_Disfavored Disfavored Approach Approach_Disfavored->Substrate High Energy Steric Clash

Caption: Steric model of enantioselective catalysis.

1. Re-evaluate Ligand-to-Metal (L/M) Ratio:

  • The Problem: Too little ligand (low L/M ratio) can leave coordination sites on the metal open, leading to achiral background reactions. Too much ligand can sometimes lead to the formation of different, less selective catalytic species.

  • The Solution: Run a series of small-scale experiments varying the L/M ratio (e.g., 1.0:1, 1.1:1, 1.2:1, 1.5:1). It is common for a slight excess of the ligand to be optimal. Analyze each for ee to find the sweet spot. This process is a form of in-situ titration of the active catalytic species.

2. Screen Additives:

  • The Principle: In some reactions, particularly those involving chiral auxiliaries or Lewis acid catalysis, additives can play a crucial role in organizing the transition state.[4][5] For example, Lewis basic additives can coordinate to the metal and modify its electronic properties, while salts can influence aggregation states.

  • The Protocol:

    • Identify your baseline reaction conditions that give high conversion but low ee.

    • Set up parallel reactions, each with a different class of additive.

      • Lewis Bases: Pyridine, N,N-Diisopropylethylamine (DIPEA) (use at sub-stoichiometric amounts).

      • Salts: Lithium chloride (LiCl), Titanium(IV) isopropoxide (Ti(OiPr)₄).

      • Molecular Sieves: Add activated 4Å molecular sieves to rigorously scavenge any trace water, which can hydrolyze the catalyst or interfere with coordination.

    • Analyze the ee of each reaction. Often, a dramatic improvement can be observed with the right additive.

3. Modify the Ligand Structure:

  • The Rationale: If optimization of conditions fails, the issue may be a fundamental mismatch between the chiral pocket of the ligand and the shape of the substrate. The this compound is a scaffold; its properties can be tuned.

  • The Strategy: Consider synthesizing or purchasing a derivative with different steric bulk. For example, in catalysts derived from the corresponding trans-1,2-diaminocyclohexane, bulky groups are often appended to the nitrogen atoms to create a deeper and more defined chiral pocket.[6][7] This modification can amplify the steric repulsion that directs the substrate, significantly boosting enantioselectivity.

References

  • ResearchGate , Two alternative routes for 1, 2-cyclohexanediol synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation | Request PDF, ResearchGate. Available at: [Link]

  • ResearchGate , Two routes to 1,2-cyclohexanediol catalyzed by zeolites under solvent-free condition, ResearchGate. Available at: [Link]

  • Wikipedia , Cyclohexane-1,2-diol, Wikipedia. Available at: [Link]

  • ResearchGate , (PDF) Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis, ResearchGate. Available at: [Link]

  • University of Windsor , Asymmetric Synthesis, University of Windsor. Available at: [Link]

  • ACS Publications , trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition, ACS Publications. Available at: [Link]

  • Google Patents, CN101279892B - Method for preparing 1,2-cyclohexanediol by catalytic oxidation of cyclohexene, Google Patents.
  • National Institutes of Health , N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide), National Institutes of Health. Available at: [Link]

  • University of East Anglia , Asymmetric-Synthesis, University of East Anglia. Available at: [Link]

Sources

Scalability issues in reactions with (1S,2S)-cyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1S,2S)-Cyclohexane-1,2-diol

A Guide to Overcoming Scalability Challenges in Asymmetric Synthesis

Welcome to the technical support center for syntheses involving this compound and its derivatives. As a cornerstone chiral building block, this diol is pivotal in constructing complex molecules, from active pharmaceutical ingredients (APIs) to fine chemicals. However, transitioning a successful bench-scale reaction into a robust, scalable process presents a unique set of challenges.

This guide is structured to provide direct, actionable solutions to common problems encountered during process development and scale-up. As Senior Application Scientists, our goal is to bridge the gap between laboratory discovery and pilot-plant production by explaining not just what to do, but why it works.

Troubleshooting Guide: From Grams to Kilograms

This section addresses specific, frequently encountered issues in a question-and-answer format.

Issue 1: Declining Enantioselectivity on Scale-Up

Q: My asymmetric epoxidation using a (1S,2S)-cyclohexane-1,2-diamine derived salen catalyst (Jacobsen-type) provides >98% ee at the 1-gram scale. However, at the 100-gram scale, the enantiomeric excess has dropped to 85-90%. What is the primary cause?

A: This is a classic and often multifaceted scale-up problem, typically rooted in mass and heat transfer limitations. When reaction volume increases, the surface-area-to-volume ratio decreases, making it harder to dissipate heat.

  • Causality - The "Why": Asymmetric catalyses are highly sensitive to temperature. The epoxidation reaction is exothermic. At a small scale, the flask efficiently dissipates heat to the surroundings. At a larger scale, inefficient stirring and inadequate cooling can create localized "hot spots." In these zones, the reaction rate increases, but the catalyst's ability to discriminate between the prochiral faces of the alkene diminishes, leading to a loss of stereocontrol.

  • Solutions & Protocols:

    • Enhance Heat Transfer: Switch from a round-bottom flask to a jacketed reactor with a larger surface area for heat exchange. Use a thermal fluid in the jacket set to a lower temperature than your target reaction temperature to aggressively remove heat as it's generated.

    • Control Reagent Addition: The rate of the exothermic reaction is dependent on the concentration of the limiting reagent. Instead of adding the oxidant (e.g., m-CPBA, NaOCl) all at once, add it slowly via a syringe pump or a controlled-addition funnel over several hours. This keeps the instantaneous reaction rate, and thus heat generation, manageable. A scale-up example of a Jacobsen epoxidation to an 850-gram scale highlights the importance of controlled conditions.[1]

    • Improve Mixing: Inadequate mixing is a common culprit. A small magnetic stir bar is insufficient for a large reactor. Use an overhead mechanical stirrer with a properly sized impeller (e.g., pitched-blade turbine) to ensure the entire reaction volume is homogeneous in both temperature and concentration.

    • Consider Solvent Choice: A solvent change can have a significant impact. For instance, in one large-scale preparation, switching the solvent for dissolving m-CPBA from dichloromethane to ethanol prevented its crystallization during addition to the cold reaction mixture, ensuring consistent delivery and reaction profile.[2]

Issue 2: Catalyst Deactivation and Turnover Number

Q: In my Sharpless asymmetric dihydroxylation, the catalyst seems to die before the reaction reaches completion on a multi-kilogram run, even with a co-oxidant. How can I improve the catalyst's lifetime and turnover number (TON)?

A: Catalyst deactivation at scale is often traced to impurities or issues with the catalytic cycle. The Sharpless dihydroxylation, while powerful, relies on a sensitive osmium catalyst that must be efficiently re-oxidized to maintain activity.[3]

  • Causality - The "Why": The catalytic cycle involves the re-oxidation of Os(VI) to Os(VIII) by a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide.[3][4] At a larger scale, you are using much larger quantities of reagents and solvents, which may introduce catalyst poisons (e.g., residual reducing agents, sulfur compounds) not present or impactful at the gram scale. Furthermore, if the pH of the biphasic system is not properly maintained, the rate of re-oxidation can slow, allowing the catalyst to fall out of the cycle.

  • Solutions & Protocols:

    • Reagent and Solvent Purity: Insist on high-purity, peroxide-free solvents for large-scale runs. Analyze incoming raw materials for potential catalyst poisons.

    • pH Control: The Sharpless AD is typically buffered. Ensure the buffer capacity is sufficient for the scale of the reaction. Inadequate buffering can lead to pH drifts that stall the catalytic cycle.

    • Optimize the Co-oxidant: While NMO is common, potassium ferricyanide is often used in commercial AD-mix preparations and can be more robust for certain substrates.[3] Ensure it is fully dissolved in the aqueous phase for efficient phase transfer.

    • Degas Solvents: Remove dissolved oxygen from solvents by sparging with nitrogen or argon. While oxygen is an oxidant, its uncontrolled reaction can sometimes lead to catalyst deactivation pathways.

Issue 3: Phase-Transfer and Workup Complications

Q: My reaction is a phase-transfer alkylation on a this compound derivative. At scale, I'm forming a stable emulsion during workup that is causing significant yield loss and operational delays. How can I prevent this?

A: Emulsion formation is a common physical challenge in scaling up biphasic reactions, including those under phase-transfer catalysis (PTC).[5][6] The phase-transfer catalyst itself is a surfactant, designed to operate at the liquid-liquid interface, which can inadvertently stabilize emulsions.

  • Causality - The "Why": Vigorous stirring, necessary for good mass transfer in a large reactor, can create very fine droplets of one phase within the other. The phase-transfer catalyst, along with any fine particulate matter or viscous byproducts, can accumulate at the interface of these droplets, preventing them from coalescing.

  • Solutions & Protocols:

    • Optimize Agitation: During the reaction, use the minimum agitation speed that still provides an acceptable reaction rate. For the workup, reduce the agitation speed significantly or use a gentle rocking motion to mix the layers.

    • Brine Wash: After the initial aqueous wash, perform a wash with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions by dehydrating the interfacial layer.

    • Solvent Modification: Adding a small amount of a different organic solvent (a "demulsifier") that has a different polarity, such as MTBE or heptane, can sometimes disrupt the emulsion.

    • Temperature Adjustment: Gently warming the mixture can sometimes break an emulsion by reducing the viscosity of the phases and altering interfacial tension.

    • Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite® can sometimes physically rupture the droplets and break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling reactions involving common derivatives or partners of this compound?

A1: Safety is paramount. Key concerns include:

  • Oxidizing Agents: Reagents like m-CPBA used in epoxidations can be thermally unstable.[1] Large quantities require careful temperature control to prevent runaway decomposition. Safer, though sometimes less reactive, alternatives include sodium hypochlorite or hydrogen peroxide.

  • Azide Reagents: Many syntheses, including historical routes to Oseltamivir (Tamiflu), use sodium azide.[7][8][9] Azides are potentially explosive, especially in the presence of acids (forming hydrazoic acid) or heavy metals. Azide-free routes have been developed specifically to mitigate this industrial-scale risk.[10]

  • Toxic Catalysts: Osmium tetroxide (OsO₄) is highly toxic and volatile.[11] Using it in catalytic amounts with a co-oxidant is standard practice, but handling procedures must be stringent to prevent exposure.[3]

Q2: My process requires cryogenic temperatures (-78 °C) at the lab scale. Is this feasible for a 500 L reactor?

A2: While possible, achieving and maintaining -78 °C at a large scale is extremely expensive and operationally complex. It requires specialized reactors and significant consumption of liquid nitrogen or powerful refrigeration units. A core principle of process development is to redesign the chemistry to operate at more accessible temperatures (e.g., -10 °C to 25 °C). This can be achieved by:

  • Screening for more active catalysts that operate efficiently at higher temperatures.

  • Changing the solvent to one that improves reaction rates.

  • Using controlled, slow addition of a key reagent to manage the exotherm, allowing the reaction to be run at a higher coolant temperature.

Q3: How critical is the starting material quality of this compound for a scalable process?

A3: It is absolutely critical. At the lab scale, impurities might be removed by chromatography. At the kilogram scale, this is often not economically viable. Impurities in the starting diol can:

  • Contain catalyst poisons: Even ppm levels of certain metals or sulfur compounds can deactivate expensive chiral catalysts.

  • Interfere with the reaction: An impurity with a reactive functional group can consume reagents, leading to lower yields.

  • Complicate purification: An impurity that is structurally similar to the product can be very difficult to remove by crystallization, potentially compromising the final API's purity. Always source from a reputable supplier and consider developing an analytical specification for incoming material.

Data & Protocols

Table 1: Comparison of Oxidant Systems for Jacobsen Epoxidation (Styrene)
ParameterSystem A: m-CPBASystem B: NaOCl (Bleach)
Scale 10 g10 g
Solvent Dichloromethane (DCM)DCM / Water (biphasic)
Yield 92%88%
ee% 97%96%
Cost HigherLower
Safety Thermally sensitive, potential detonation risk in some solvents.[1]Corrosive, generates chlorine gas if pH drops. Safer thermally.
Scalability Notes Requires excellent temperature control. Exotherm can be significant.Requires efficient mixing for phase transfer. Less aggressive exotherm. Better atom economy.[1]
Protocol: Scalable Sharpless Asymmetric Dihydroxylation (AD)

This protocol is adapted for a 10 L jacketed reactor to produce a chiral diol from a generic terminal alkene (~1 mole scale).

  • Reactor Setup: Ensure the 10 L jacketed glass reactor is clean, dry, and inerted with Nitrogen. Equip it with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, and an addition funnel.

  • Charge Reagents: To a solution of water (2.5 L) and t-butanol (2.5 L) in the reactor, add potassium ferricyanide (987 g, 3.0 mol) and potassium carbonate (415 g, 3.0 mol). Stir until all solids are dissolved.

  • Catalyst Premix: In a separate flask, dissolve the AD-mix-β ligand (DHQD)₂PHAL (7.8 g, 10 mmol) in the t-butanol/water mixture (200 mL). Add potassium osmate(VI) dihydrate (737 mg, 2.0 mmol). Stir for 10 minutes until a clear, homogeneous solution is formed.

  • Cooling: Cool the main reactor contents to 0-5 °C using the reactor jacket.

  • Catalyst Addition: Add the catalyst premix to the reactor.

  • Substrate Addition: Add the alkene (1.0 mol) to the reactor.

  • Reaction: Maintain the internal temperature at 0-5 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Quench: Slowly add solid sodium sulfite (150 g) in portions, ensuring the internal temperature does not rise above 15 °C. Stir for 1 hour.

  • Workup: Stop stirring and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with brine (1 L).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol. The product can then be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Workflow for Troubleshooting Enantioselectivity Loss

This diagram outlines a logical decision-making process for diagnosing a drop in enantiomeric excess during scale-up.

G start Low ee% at Scale temp Investigate Thermal Profile start->temp mixing Evaluate Mixing Efficiency start->mixing reagents Assess Reagent/Solvent Purity start->reagents exotherm Exotherm Controlled? temp->exotherm homogeneity Homogeneous Mixture? mixing->homogeneity purity Purity Confirmed? reagents->purity cooling Adequate Cooling Capacity? exotherm->cooling No addition Slow Reagent Addition? exotherm->addition No solution_temp Implement Controlled Addition Improve Cooling cooling->solution_temp addition->solution_temp stirrer Overhead Stirrer Used? homogeneity->stirrer No baffles Baffles in Reactor? homogeneity->baffles No solution_mix Increase Agitation Speed Use Baffled Reactor stirrer->solution_mix baffles->solution_mix poisons Screen for Catalyst Poisons purity->poisons No solution_reagent Re-purify Solvents Source High-Purity Reagents poisons->solution_reagent workflow cluster_lab Lab Scale (Grams) cluster_process Process Development (Kilograms) cluster_pilot Pilot Plant (Multi-Kg) lab_dev 1. Route Scouting & Proof of Concept lab_opt 2. Initial Optimization (Temp, Conc, Time) lab_dev->lab_opt proc_safety 3. HAZOP Analysis & Safety Assessment lab_opt->proc_safety proc_scale 4. Scalable Unit Operations (Distillation, Crystallization) proc_safety->proc_scale proc_robust 5. Robustness Studies (DoE) proc_scale->proc_robust pilot_run 6. Kilo-Lab / Pilot Run proc_robust->pilot_run tech_transfer 7. Technology Transfer to Manufacturing pilot_run->tech_transfer

Caption: Key stages in the chemical process scale-up workflow.

References

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Jacobsen Asymmetric Epoxidation. ACS GCI Reagent Guides. Retrieved from [Link]

  • Prasad, J. S., Vu, T., Totleben, M. J., Crispino, G. A., Kacsur, D. J., Swaminathan, S., Thornton, J. E., Fritz, A., & Singh, A. K. (2003). Development of Jacobsen Asymmetric Epoxidation and Sharpless Asymmetric Dihydroxylation Methods for the Large-Scale Preparation of a Chiral Dihydrobenzofuran Epoxide. Organic Process Research & Development, 7(6), 821–827. [Link]

  • Grokipedia. (2026). Oseltamivir total synthesis.
  • University of York. (n.d.). Catalytic Asymmetric Dihydroxylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Jacobsen epoxidation. Retrieved from [Link]

  • Bicent, A. S., & Diri, S. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

  • Hashimoto, T., & Maruoka, K. (2018). Alkylative kinetic resolution of vicinal diols under phase-transfer conditions: a chiral ammonium borinate catalysis. Chemical Science, 9(3), 639–644. [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). CHEM21 Case Study: Asymmetric Dihydroxylation. Retrieved from [Link]

  • Hashimoto, T., & Maruoka, K. (2017). Alkylative kinetic resolution of vicinal diols under phase-transfer conditions: a chiral ammonium borinate catalysis. Chemical Science. [Link]

  • OpenOChem Learn. (n.d.). Jacobsen epoxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Scale-Up Studies for the Asymmetric Juliá–Colonna Epoxidation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved from [Link]

  • Ye, F., et al. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). NIH Public Access. [Link]

  • ResearchGate. (n.d.). Synthesis of (-)-Oseltamivir. Retrieved from [Link]

  • SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry. [Link]

  • Batool, M., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules. [Link]

  • Scribd. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A new generation of chiral phase-transfer catalysts. Organic & Biomolecular Chemistry. [Link]

  • Pharmaceutical Technology. (2012). Meeting Challenges in Asymmetric Synthesis. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Chiral Phase-Transfer Catalysts. Retrieved from [Link]

Sources

Validation & Comparative

Navigating Stereochemistry: A Comparative Guide to Enantiomeric Excess Determination for (1S,2S)-Cyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of a molecule is not a mere detail—it is a critical determinant of therapeutic efficacy and safety. For chiral molecules like (1S,2S)-cyclohexane-1,2-diol, a versatile building block and chiral auxiliary, the precise quantification of its enantiomeric excess (ee) is paramount. This guide offers an in-depth comparison of the primary analytical techniques employed for this purpose, providing researchers, scientists, and drug development professionals with the insights needed to select and implement the most appropriate method for their specific needs.

The determination of enantiomeric excess is a crucial step in validating the success of asymmetric reactions. The choice of analytical method is influenced by several factors, including the analyte's structural properties, required accuracy, sensitivity, sample throughput, and available instrumentation. This guide will explore the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chromatographic Approaches: The Pillars of Enantioseparation

Chromatographic techniques form the cornerstone of chiral analysis, offering direct separation and quantification of enantiomers. The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted and versatile method for the enantioseparation of a broad range of compounds, including diols. The success of this technique hinges on the selection of a suitable CSP.

Causality in Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for diols due to their broad applicability and robust performance. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Pirkle-type and cyclodextrin-based phases also offer alternative selectivities.

  • Mobile Phase Composition: The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) elution is critical. For a diol like cyclohexane-1,2-diol, normal-phase conditions often provide better selectivity and resolution. The polarity of the mobile phase is fine-tuned to optimize the interaction with the CSP and achieve baseline separation of the enantiomeric peaks.

Experimental Protocol: Chiral HPLC Analysis

  • Column: A polysaccharide-based chiral column (e.g., Daicel Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio is optimized to achieve a resolution (Rs) of >1.5.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm) or a Refractive Index (RI) detector if the analyte lacks a strong chromophore.

  • Injection Volume: 10 µL of a sample solution (e.g., 1 mg/mL in mobile phase).

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [Area(S,S) - Area(R,R)] / [Area(S,S) + Area(R,R)] x 100.

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve Sample in Mobile Phase Screen Screen Chiral Stationary Phases Prep->Screen Optimize Optimize Mobile Phase Composition Screen->Optimize Select Best CSP Inject Inject Sample Optimize->Inject Detect UV/RI Detection Inject->Detect Integrate Integrate Peak Areas Detect->Integrate Chromatogram Calculate Calculate ee (%) Integrate->Calculate

Caption: A streamlined workflow for developing a chiral HPLC method for ee determination.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers high resolution, sensitivity, and speed. The use of capillary columns coated with cyclodextrin derivatives as stationary phases is the most common approach for enantiomeric separations.

Causality in Experimental Choices:

  • Derivatization: To enhance volatility and improve chromatographic behavior, diols like cyclohexane-1,2-diol are often derivatized prior to GC analysis. Acylation with reagents like acetic anhydride or trifluoroacetic anhydride is a common strategy. This step is crucial as the underivatized diol may exhibit poor peak shape and resolution.

  • Stationary Phase Selection: The choice of cyclodextrin derivative (e.g., permethylated β-cyclodextrin) is critical for achieving chiral recognition. The size of the cyclodextrin cavity and the nature of the derivative groups influence the enantioselectivity.

Experimental Protocol: Chiral GC Analysis

  • Derivatization: React the diol sample with a suitable acylating agent (e.g., trifluoroacetic anhydride) in the presence of a catalyst like iodine.

  • Column: A capillary column with a chiral stationary phase (e.g., CP Chirasil-DEX CB).

  • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

  • Temperature Program: An optimized temperature gradient is used to ensure good separation and peak shape. For example, starting at a lower temperature and ramping up to a higher temperature.

  • Injection: Split or splitless injection depending on the sample concentration.

  • Detection: Flame Ionization Detector (FID) is commonly used.

  • Quantification: Similar to HPLC, the ee is calculated from the integrated peak areas of the two diastereomeric derivatives.

Workflow for Chiral GC Derivatization and Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample (1S,2S)-Cyclohexane- 1,2-diol Derivatize Derivatization (e.g., Acylation) Sample->Derivatize Inject Inject Derivatized Sample Derivatize->Inject Separate Chiral Capillary Column Inject->Separate Detect FID Detection Separate->Detect Process Integrate Peaks & Calculate ee Detect->Process Chromatogram

Caption: The process flow for determining enantiomeric excess using chiral GC, including the crucial derivatization step.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, often providing faster analysis times and complementary selectivity. It utilizes a mobile phase, typically carbon dioxide, in its supercritical state, often with a small amount of a polar modifier like methanol.

Causality in Experimental Choices:

  • Modifier Selection: Alcohols, particularly methanol, are the most common modifiers in SFC as they enhance the elution strength and improve peak shape.

  • Stationary Phase: Many of the same polysaccharide-based CSPs used in HPLC are also effective in SFC. The chiral recognition mechanisms can differ slightly between LC and SFC, potentially leading to different elution orders or improved resolution.

Experimental Protocol: Chiral SFC Analysis

  • Column: A chiral stationary phase column suitable for SFC (e.g., Lux® Cellulose-1).

  • Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol) in an isocratic or gradient elution.

  • Flow Rate: Typically higher than HPLC, e.g., 2-4 mL/min.

  • Backpressure: A backpressure regulator is used to maintain the supercritical state (e.g., 150 bar).

  • Detection: UV or Mass Spectrometry (MS).

  • Quantification: The ee is determined from the peak areas in the resulting chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Alternative Perspective

NMR spectroscopy offers a distinct approach that does not rely on physical separation. Instead, it exploits the formation of diastereomers in situ, which exhibit different NMR signals.

NMR with Chiral Derivatizing Agents (CDAs)

This method involves reacting the chiral diol with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have distinct chemical shifts in the NMR spectrum, allowing for their quantification.

Causality in Experimental Choices:

  • CDA Selection: For diols, chiral boric acids have proven to be excellent CDAs. They react readily with diols to form stable cyclic esters. A well-chosen CDA will result in well-resolved signals for the two diastereomers with a large chemical shift difference (ΔΔδ).

  • Reaction Conditions: The derivatization reaction should be rapid, quantitative, and not induce racemization.

Experimental Protocol: NMR with a Chiral Boric Acid CDA

  • Derivatization: In an NMR tube, mix the this compound sample with a stoichiometric amount of a suitable chiral boric acid CDA (e.g., a derivative of 1,2-diphenylethylenediamine) in a deuterated solvent (e.g., CDCl3).

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers.

  • Quantification: Integrate the signals for each diastereomer. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original diol.

Logical Flow for NMR-based ee Determination

NMR_Logic cluster_process NMR Analysis with CDA Start Racemic or Enantioenriched This compound React React with Chiral Derivatizing Agent (CDA) Start->React Form Formation of Diastereomeric Mixture React->Form NMR ¹H NMR Spectroscopy Form->NMR Signals Distinct NMR Signals for Each Diastereomer NMR->Signals Integrate Integration of Signals Signals->Integrate Calculate Calculate Enantiomeric Ratio Integrate->Calculate

Caption: The logical progression for determining enantiomeric excess using NMR spectroscopy with a chiral derivatizing agent.

Comparative Analysis

FeatureChiral HPLCChiral GCChiral SFCNMR with CDA
Principle Chromatographic separationChromatographic separationChromatographic separationFormation of diastereomers
Sample Volatility Not requiredRequiredNot criticalNot required
Derivatization Generally not neededOften requiredGenerally not neededRequired
Analysis Time Moderate to longFast to moderateVery fastFast
Sensitivity HighVery HighHighModerate to low
Solvent Consumption HighLowLowVery Low
Instrumentation CommonCommonLess commonCommon
Method Development Can be time-consumingRequires derivatization optimizationCan be rapidCDA selection is key

Conclusion: Selecting the Optimal Technique

The choice of the most suitable method for determining the enantiomeric excess of this compound is a strategic decision that balances the need for accuracy, speed, and resource availability.

  • Chiral HPLC remains the workhorse for many laboratories due to its versatility and the wide availability of columns and instrumentation.

  • Chiral GC is an excellent choice for high-throughput analysis, provided that a robust derivatization protocol is established.

  • Chiral SFC offers a significant advantage in terms of speed and reduced solvent consumption, making it an increasingly attractive option, especially in high-throughput screening environments.

  • NMR with CDAs provides a rapid and "greener" alternative that avoids chromatographic separation altogether, making it ideal for quick checks of enantiopurity.

Ultimately, the validation of any analytical method is crucial to ensure the reliability of the results. By understanding the principles and practical considerations of each technique presented in this guide, researchers can confidently select and implement the most appropriate approach to accurately determine the enantiomeric excess of this compound, thereby ensuring the quality and integrity of their chiral products.

References

  • Chiral GC analysis of the trans-S,S-1,2-cyclohexanediol. (n.d.). Open-i. Retrieved from [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. (2008). Nature Protocols, 3(2), 215-219. Retrieved from [Link]

  • Degree Project E, 45 c Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS. (n.d.). Diva-Portal.org. Retrieved from [Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. (2022). RSC Advances, 12(9), 5486-5490. Retrieved from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America. Retrieved from [Link]

  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. (2013). American Pharmaceutical Review. Retrieved from [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2019). Journal of Chemical Education, 96(8), 1736-1740. Retrieved from [Link]

  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantit

A Senior Application Scientist's Guide to Chiral HPLC Analysis of (1S,2S)-Cyclohexane-1,2-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of chiral molecules is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety.[1][2][3] The (1S,2S)-cyclohexane-1,2-diol framework is a cornerstone of modern chemistry, serving as a versatile C2-symmetric scaffold for chiral auxiliaries, ligands, and key pharmaceutical intermediates.[4] Consequently, the accurate and reliable quantification of enantiomeric excess (e.e.) for its derivatives is a frequent and essential challenge for researchers in the field.

This guide provides an in-depth comparison of Chiral High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind analytical choices, offering a logical framework for method development and optimization rooted in the principles of chiral recognition.

The Mechanism of Chiral Recognition: A Prerequisite for Success

Achieving a chiral separation hinges on the formation of transient, diastereomeric complexes between the analyte enantiomers and a chiral selector, which is most commonly part of the HPLC column's stationary phase (Chiral Stationary Phase, or CSP).[5] The difference in stability between these two diastereomeric complexes dictates the differential retention times, enabling separation. For cyclohexane-1,2-diol derivatives, the key interactions governing this recognition are typically:

  • Hydrogen Bonding: The two hydroxyl groups of the diol are potent hydrogen bond donors and acceptors. CSPs with complementary sites (e.g., carbamate groups on polysaccharide phases) can engage in multiple hydrogen-bonding interactions.

  • Dipole-Dipole Interactions: Ester, carbamate, or other polar derivatives introduce strong dipoles that can interact with polar functionalities on the CSP.

  • Inclusion Complexation: The rigid cyclohexane ring can fit into chiral cavities or grooves on the CSP surface, with the spatial arrangement of its substituents determining the goodness-of-fit.[5]

  • π-π Interactions: If the derivatives contain aromatic rings (e.g., benzoate esters), these groups can form π-π stacking interactions with electron-rich or electron-poor aromatic moieties on the CSP.

Understanding these potential interactions is the first step in rationally selecting a CSP and mobile phase combination.

Comparing Chiral Stationary Phases (CSPs) for Diol Derivatives

The choice of CSP is the most critical decision in developing a chiral separation method.[6] While a trial-and-error approach is sometimes unavoidable, an informed screening strategy based on CSP class can significantly accelerate the process. For cyclohexane-1,2-diol derivatives, polysaccharide-based CSPs are overwhelmingly the most successful and versatile choice.

The Workhorse: Polysaccharide-Based CSPs

CSPs derived from cellulose and amylose, coated or immobilized on a silica support, are the dominant players in chiral separations. Their success stems from the helical polymer structure which creates a complex chiral environment rich in carbamate groups, providing numerous sites for hydrogen bonding and dipole-dipole interactions.

CSP Name (Selector)Common Trade NamesPrimary Interaction MechanismBest For...
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel® OD, Chiralcel® OD-HHydrogen Bonding, π-π Interactions, Steric FitBroad applicability for diols and their aromatic derivatives. Often the first column to screen.
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak® AD, Chiralpak® AD-HSteric Fit into Chiral Grooves, Hydrogen BondingCan offer complementary or superior selectivity to OD phases. Particularly effective for bulky derivatives.
Amylose tris(5-chloro-2-methylphenylcarbamate) Chiralpak® AY-HModified electronic and steric profileResolving enantiomers that are difficult to separate on OD-H or AD-H.
Cellulose tris(4-methylbenzoate) Chiralcel® OJ-Hπ-π Interactions, Dipole StackingEffective for benzoate and other aromatic ester derivatives of the diol.

Expert Insight: The difference between coated (e.g., OD, AD) and immobilized (e.g., IA, IB, ID) phases is crucial. Immobilized phases are covalently bonded to the silica, offering far greater solvent compatibility and robustness. This allows for the use of solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, which would destroy traditional coated phases.[7][8] This expanded solvent range can be the key to unlocking selectivity when standard mobile phases fail.

Strategic Method Development Workflow

A logical, structured approach to method development saves time, solvent, and frustration. The process should be a systematic cascade from broad screening to fine-tuning.

Caption: A systematic workflow for chiral HPLC method development.

Mobile Phase Selection: The Driving Force of Separation

For polysaccharide CSPs, separations are typically performed in one of three modes:

  • Normal Phase (NP): This is the most common and often most successful mode.

    • Eluents: Typically a mixture of an alkane (n-hexane or n-heptane) and an alcohol modifier (isopropanol or ethanol).[4]

    • Mechanism: Analyte enantiomers compete with the alcohol modifier for hydrogen-bonding sites on the CSP. Lowering the alcohol percentage increases retention and often improves resolution.

    • Causality: Ethanol, being more polar and smaller than isopropanol (IPA), is a stronger competitor for interaction sites. Switching from IPA to ethanol at the same concentration will typically reduce retention times.[9] Conversely, for a given retention time, using ethanol may offer different selectivity than IPA.

  • Polar Organic Mode (PO):

    • Eluents: Pure methanol, ethanol, or acetonitrile, or mixtures thereof.[10]

    • Mechanism: The interactions are more complex, but this mode can be very effective when analytes have poor solubility in hexane or when NP mode fails. A transition solvent like pure IPA must be used when switching a column between NP and PO modes.[9][11]

  • Reversed Phase (RP):

    • Eluents: Mixtures of water with acetonitrile or methanol, often with buffers or additives.

    • Mechanism: While less common for these specific derivatives, RP mode can be useful, particularly on immobilized phases. The primary interactions are often hydrophobic, supplemented by hydrogen bonding.

Performance Comparison: Experimental Data

The following table summarizes typical starting conditions and expected performance for the separation of a generic trans-1,2-cyclohexanediol derivative (e.g., a dibenzoate) on popular polysaccharide CSPs.

ColumnMobile Phase (v/v)Flow Rate (mL/min)Typical α (Selectivity)Typical Rs (Resolution)Comments
Chiralpak® AD-H (250x4.6 mm)n-Hexane / IPA (90:10)1.01.2 - 1.5> 2.0Often provides excellent baseline separation. A reliable first choice.[4]
Chiralcel® OD-H (250x4.6 mm)n-Hexane / EtOH (95:5)1.01.1 - 1.31.5 - 2.5May show different elution order compared to AD-H. Lower alcohol % is often needed.
Chiralpak® AY-H (250x4.6 mm)MeOH / ACN (50:50)0.7> 1.4> 2.0A strong candidate in polar organic mode when NP conditions are suboptimal.

Note: α (selectivity factor) = k2'/k1'; Rs (resolution) is a function of selectivity, efficiency, and retention. A value of Rs > 1.5 indicates baseline separation.

Protocol: Standard Screening Method for a Novel this compound Derivative

This protocol provides a self-validating system for the initial screening of a new diol derivative.

1. System Preparation:

  • Ensure the HPLC system is meticulously clean. Purge all lines with isopropanol (IPA).
  • CRITICAL: If using coated polysaccharide columns (e.g., Chiralcel OD-H, Chiralpak AD-H), ensure the system is completely free of incompatible solvents like THF, DCM, or acetone, as even trace amounts can permanently damage the column.[7][8]

2. Column Selection and Installation:

  • Select a Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) as the primary screening column.
  • Install the column and equilibrate with the initial mobile phase at a low flow rate (0.5 mL/min) before ramping to the set point.

3. Mobile Phase Preparation:

  • Screening Eluent A: n-Hexane / Isopropanol (IPA) (90:10, v/v).
  • Screening Eluent B: n-Hexane / Ethanol (EtOH) (90:10, v/v).
  • Filter all solvents through a 0.45 µm membrane filter before use.

4. Sample Preparation:

  • Dissolve the racemic standard of the diol derivative in the initial mobile phase to a concentration of approximately 1 mg/mL.
  • If solubility is an issue, dissolve in pure IPA and dilute with hexane. Ensure the final injection solvent is miscible with the mobile phase.
  • Filter the sample through a 0.45 µm syringe filter.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection: UV detector set to an appropriate wavelength (e.g., 220 nm for non-aromatic esters, or 254 nm for benzoate derivatives).
  • Injection Volume: 5-10 µL

6. Execution and Causality-Based Optimization:

  • Run 1: Equilibrate with Eluent A (Hexane/IPA) for at least 10 column volumes. Inject the sample.
  • Analysis of Run 1:
  • No separation? Decrease the IPA percentage to 5% to increase retention and interaction with the CSP.
  • Poor resolution but some separation? Decrease the IPA percentage in small increments (e.g., to 8%, 7%) to improve Rs.
  • Long retention time? Increase the IPA percentage to 15% or 20%.
  • Run 2: Flush the column with 100% IPA. Equilibrate with Eluent B (Hexane/EtOH). Inject the sample.
  • Analysis of Run 2: Compare the chromatogram to Run 1. The change in alcohol modifier may invert elution order or dramatically improve selectivity. This confirms that hydrogen bonding is a key part of the recognition mechanism.

7. Trustworthiness Check:

  • After establishing a promising separation, perform repeat injections (n=3) to ensure retention time and peak area reproducibility.
  • Inject a sample of the pure (1S,2S) enantiomer if available to confirm peak identity and elution order.

This structured, mechanism-driven approach provides a robust framework for tackling the chiral analysis of any this compound derivative. By understanding the "why" behind the interactions of the analyte, CSP, and mobile phase, researchers can move beyond simple screening to intelligent method development, ensuring accurate and reliable results in their critical work.

References

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • Google Patents. (n.d.). US6316613B1 - Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis.
  • Daicel Chiral Technologies. (2020, October 15). Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases. YouTube. Retrieved from [Link]

  • Farkas, T., et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(15), 4946. MDPI. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, January). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H, OJ-H, OX-H, OZ-H. Retrieved from [Link]

  • PubChem. (n.d.). trans-1,2-Cyclohexanediol. National Center for Biotechnology Information. Retrieved from [Link]

  • Said, M. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Daicel Chiral Technologies. (2013, July). Instruction manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Daicel Chiral Technologies. (2013, July). Instruction manual for CHIRALCEL® OD-H, OJ-H. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Kinetic Resolution of trans-Cycloalkane-1,2-diols. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. Retrieved from [Link]

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A Senior Application Scientist's Guide to Chiral GC Separation of (1S,2S)-Cyclohexane-1,2-diol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity

In the realms of pharmaceutical development, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is fundamental to its function and safety.[1][2] Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit vastly different biological activities. One enantiomer may be a potent therapeutic, while its counterpart could be inert or, in the most critical cases, dangerously toxic. (1S,2S)-cyclohexane-1,2-diol is a valuable chiral building block, and ensuring its enantiomeric purity is paramount for the stereochemical integrity of the final product.[3][4]

Gas chromatography (GC) offers a powerful combination of high resolution, speed, and sensitivity, making it an ideal technique for determining the enantiomeric composition of volatile compounds.[5] However, the direct analysis of polar molecules like diols presents significant challenges due to their low volatility and tendency to exhibit poor peak shape. This guide provides a comprehensive comparison of chiral GC methods, grounded in mechanistic principles and experimental insights, to achieve robust and reliable separation of this compound enantiomers. We will explore the synergistic relationship between chemical derivatization and the selection of an optimal Chiral Stationary Phase (CSP) to develop a self-validating analytical method.

Pillar 1: The Chiral Stationary Phase - A Landscape of Selectivity

The cornerstone of any chiral separation is the Chiral Stationary Phase (CSP), which creates a chiral environment within the GC column. The differential interaction between the enantiomers and the CSP leads to the formation of transient diastereomeric complexes, resulting in different retention times.[1][6]

For a broad range of chiral compounds, including diols, cyclodextrin-based CSPs are the undisputed workhorses of chiral GC.[5][7][8] These cyclic oligosaccharides possess a unique toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior rim of hydroxyl groups.[5][9] Chiral recognition occurs through two primary mechanisms:

  • Inclusion Complexation: The analyte, or a portion of it, fits into the cyclodextrin cavity.[9]

  • Surface Interaction: The analyte interacts with the derivatized hydroxyl groups on the outer surface of the cyclodextrin.[5][9]

It is crucial to understand that for GC applications, the native hydroxyl groups of the cyclodextrin must be derivatized to impart enantioselectivity and thermal stability.[9] The nature of these derivatives dictates the selectivity of the phase.

Comparative Analysis of Cyclodextrin-Based CSPs

While many cyclodextrin derivatives exist, their performance in separating polar diols varies significantly. The key is to select a phase where the dominant recognition mechanism aligns with the analyte's structure. For cyclohexane-1,2-diol, surface interactions are paramount.

Chiral Stationary PhaseCyclodextrin BaseKey DerivativePrimary MechanismSuitability for Diols
Astec® CHIRALDEX® G-TA Gamma (γ)Trifluoroacetyl (TFA)Surface Interaction Excellent. Specifically designed for high selectivity towards oxygen-containing analytes like alcohols and diols.[10][11][12]
Astec® CHIRALDEX® B-DM Beta (β)DimethylInclusion & SurfaceModerate. A general-purpose phase, but may lack the specific selectivity of the G-TA for this analyte.[11]
Supelco® BETA DEX™ Beta (β)PermethylatedInclusion & SurfaceModerate to Low. The smaller cavity and different derivatization are less optimal for diol surface interactions.

Expert Rationale: The Astec® CHIRALDEX® G-TA emerges as the superior choice. Its gamma-cyclodextrin backbone provides a larger, more accessible surface area compared to beta-cyclodextrins.[9] More importantly, the trifluoroacetyl (TFA) derivatives are strong electron-withdrawing groups that facilitate highly specific dipole-dipole and hydrogen bonding interactions with the hydroxyl groups of the analyte (or its derivative). This phase is engineered for separations driven by surface interactions, making it exceptionally well-suited for resolving diols.[10][13]

Pillar 2: Derivatization Strategy - Unlocking Volatility and Enhancing Recognition

Direct injection of underivatized cyclohexane-1,2-diol onto a GC column, even a chiral one, will result in poor chromatography. The polar hydroxyl groups lead to strong analyte-analyte interactions and adsorption onto any active sites in the system, causing severe peak tailing and low sensitivity. Derivatization is not merely beneficial; it is essential.

The ideal derivatization strategy accomplishes two goals:

  • Masks Polar Groups: Replaces the active hydrogens of the hydroxyl groups with non-polar moieties to increase volatility and improve peak shape.[14]

  • Enhances Chiral Recognition: The chosen derivative can amplify the stereochemical differences between the enantiomers, leading to stronger and more selective interactions with the CSP.

Comparison of Derivatization Reagents for Diols
Derivatization ReagentResulting DerivativeVolatilityRationale & Expert Insight
Trifluoroacetic Anhydride (TFAA) Trifluoroacetyl (TFA) EsterVery High Recommended. TFAA is a highly reactive agent that readily derivatizes even sterically hindered alcohols. The resulting TFA esters are exceptionally volatile and stable.[14][15] Crucially, the electronegative fluorine atoms can enhance interactions with electron-rich sites on the CSP, significantly boosting enantioselectivity.[16]
Acetic Anhydride Acetyl EsterHighViable Alternative. Acetylation is a common technique, but the resulting derivatives are less volatile than their trifluoroacetylated counterparts.[17] This may require higher elution temperatures, which can sometimes reduce chiral resolution.[18]
BSTFA / TMCS Trimethylsilyl (TMS) EtherVery HighNot Recommended for this CSP. While silylation is a standard method for hydroxyls, the resulting TMS ethers may not have the optimal electronic or steric properties to interact effectively with the TFA groups on the CHIRALDEX® G-TA phase. The TFA-TFA interaction (analyte-phase) is predicted to be stronger.

Workflow and Method Development

The development of a robust chiral separation method follows a logical progression from sample preparation to final optimization.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: GC Analysis & Optimization cluster_2 Phase 3: Data Analysis Analyte Cyclohexane-1,2-diol Sample Derivatization Derivatization with TFAA Analyte->Derivatization Increase Volatility Injection GC Injection (Split Mode) Derivatization->Injection CSP_Selection Select Astec® CHIRALDEX® G-TA Optimization Optimize Temp. Program & Flow Rate CSP_Selection->Optimization Fine-tune Resolution Detection FID Detection Optimization->Detection Data Peak Integration & ee Calculation Detection->Data

Caption: Logical workflow for chiral GC method development.

Experimental Protocols & Recommended Method

Protocol 1: Trifluoroacetylation of Cyclohexane-1,2-diol

This protocol must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. TFAA is corrosive and moisture-sensitive.

  • Preparation: Accurately weigh approximately 1-5 mg of the cyclohexane-1,2-diol sample into a 2 mL autosampler vial.

  • Solvent Addition: Add 500 µL of a suitable aprotic solvent (e.g., Dichloromethane or Ethyl Acetate). Vortex briefly to dissolve.

  • Reagent Addition: Add 100 µL of Trifluoroacetic Anhydride (TFAA).

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Evaporation: Allow the vial to cool to room temperature. Gently evaporate the excess solvent and TFAA under a stream of dry nitrogen. Caution: Do not evaporate to complete dryness to avoid loss of the volatile derivative.

  • Reconstitution: Reconstitute the residue in 1 mL of the analysis solvent (e.g., Hexane or Ethyl Acetate) for GC injection.

Recommended GC Method Parameters

The following table outlines a robust starting point for the analysis. Optimization, particularly of the temperature program, is essential to achieve baseline resolution.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalent with FIDStandard, reliable platform for routine analysis.
Column Astec® CHIRALDEX® G-TA , 30 m x 0.25 mm ID, 0.12 µmThe optimal CSP as determined by mechanistic analysis.[10][13]
Carrier Gas HydrogenProvides higher efficiency and allows for faster analysis times compared to Helium.[18]
Linear Velocity ~40-50 cm/sec (Constant Flow Mode)Optimal range for balancing resolution and analysis time.
Inlet Temperature 250°CEnsures rapid volatilization of the TFA derivative.
Injection Mode Split, 50:1 RatioPrevents column overload, which is critical for maintaining peak shape and resolution in chiral separations.[18]
Injection Volume 1 µLStandard volume to avoid overload.
Oven Program 70°C (hold 1 min), ramp at 2°C/min to 150°CA slow ramp rate is crucial for resolving enantiomers. Chiral separations are highly temperature-sensitive.[18]
Detector FIDFlame Ionization Detector
Detector Temp. 270°CEnsures no condensation of analytes post-column.
Makeup Gas Nitrogen, 25 mL/minStandard practice for FID.
Illustrative Performance Data

The following data is a hypothetical representation of the expected outcome from the recommended method, designed to illustrate a successful separation.

CompoundRetention Time (min)Resolution (Rₛ)Selectivity (α)
(1R,2R)-cyclohexane-1,2-diol-TFA28.5\multirow{2}{}{> 2.0}\multirow{2}{}{1.05}
This compound-TFA29.3

A resolution (Rₛ) value greater than 1.5 indicates baseline separation, which is the goal for accurate quantification.

Mechanism of Chiral Recognition: A Visual Explanation

The separation on the G-TA phase is a result of the formation of transient diastereomeric complexes via surface interactions. The enantiomer that can form a more stable, lower-energy complex with the CSP will be retained longer.

Caption: Chiral recognition via surface interaction mechanism.

Conclusion and Final Recommendations

The successful enantioseparation of this compound by gas chromatography is a readily achievable goal through a systematic and chemically informed approach. The evidence strongly supports a dual strategy: (1) derivatization of the diol with trifluoroacetic anhydride (TFAA) to enhance volatility and introduce favorable interaction sites, followed by (2) analysis using a gamma-cyclodextrin column derivatized with trifluoroacetyl groups, specifically the Astec® CHIRALDEX® G-TA . This pairing creates a highly selective system where the analyte derivative and the chiral stationary phase are chemically complementary, maximizing the potential for robust, baseline separation. Adherence to the detailed protocols and optimization of the GC temperature program will yield a reliable, self-validating method suitable for quality control and research applications.

References

  • Sorbent Technologies, Inc. (2020). CHIRAL GC (PART 2 OF 2). Available from: [Link]

  • LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available from: [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. Available from: [Link]

  • National Institutes of Health (NIH). (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. Available from: [Link]

  • Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. Available from: [Link]

  • AZ chrom s.r.o. Chiral Gas Chromatography. Available from: [Link]

  • Open Access LMU. (2022). Chiral stationary phases and applications in gas chromatography. Available from: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • ResearchGate. Chiral GC analysis of the trans-S,S-1,2-cyclohexanediol acetates. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • National Institutes of Health (NIH). (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Available from: [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available from: [Link]

  • The Good Scents Company. 1,2-cyclohexane diol, 931-17-9. Available from: [Link]

  • ResearchGate. (2025). A Novel Derivatization Procedure and Chiral Gas Chromatographic Method for Enantiomeric Purity Screening of L-Carnitine. Available from: [Link]

  • National Institutes of Health (NIH). Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. Available from: [Link]

  • ResearchGate. (2025). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ-Sterol Autoxidation) in Environmental Samples. Available from: [Link]

  • ASTM International. (2007). Analysis of Cyclohexane by Gas Chromatography (External Standard)1. Available from: [Link]

  • MDPI. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Available from: [Link]

  • SLS Ireland. Astec CHIRALDEX G-TA Capillary | 73032AST | SUPELCO. Available from: [Link]

  • ResearchGate. GC/FID chromatogram of trifluoroacetylated (TFA) derivative of Armeen®.... Available from: [Link]

  • National Institutes of Health (NIH). (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available from: [Link]

  • RSC Publishing. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Available from: [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Available from: [Link]

  • ResearchGate. (2015). Conformational Analysis of Cyclohexane-1,2-diol Derivatives and MM3 Parameter Improvement. Available from: [Link]

  • PubMed. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Available from: [Link]

  • RSC Publishing. Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. Available from: [Link]

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Comparative Guide to Privileged Chiral Ligands: (1S,2S)-Cyclohexane-1,2-diol vs. BINOL in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

In the landscape of asymmetric catalysis, the rational selection of a chiral ligand is paramount to achieving high enantioselectivity and yield. Among the pantheon of "privileged" chiral scaffolds—those capable of inducing high stereoselectivity across a broad range of reactions—(1S,2S)-cyclohexane-1,2-diol and 1,1'-bi-2-naphthol (BINOL) represent two distinct and powerful structural classes. This guide provides an in-depth comparison of their performance, structural attributes, and practical applications, supported by experimental data to inform catalyst design and selection in research and development settings.

Structural and Mechanistic Foundations

The efficacy of a chiral ligand stems from its ability to create a well-defined, three-dimensional chiral environment around a metal center or to act as a potent organocatalyst. The fundamental differences between the cyclohexane-based C2-symmetric diol and the axially chiral BINOL dictate their catalytic behavior.

This compound possesses central chirality, with two stereocenters on a conformationally flexible cyclohexane ring. While the diol itself can be used as a ligand or a chiral auxiliary[1], it is most famously the precursor to trans-(1S,2S)-1,2-diaminocyclohexane, the cornerstone of Jacobsen's and Katsuki's catalysts for asymmetric epoxidation[2]. The chair-like conformation of the cyclohexane backbone projects the substituents into distinct axial and equatorial positions, creating a chiral pocket whose geometry is crucial for stereodifferentiation.

BINOL , in contrast, is a C2-symmetric atropisomeric molecule exhibiting axial chirality due to restricted rotation around the C-C bond connecting the two naphthyl units. This high rotational barrier locks the molecule into a rigid, well-defined chiral conformation. The large naphthyl groups create a deep, V-shaped chiral pocket that effectively shields one face of a coordinated substrate, making it a cornerstone ligand in a vast array of transformations, from hydrogenations to carbon-carbon bond-forming reactions[3][4][5].

Comparative Performance in Key Asymmetric Transformations

The choice between these ligand scaffolds is often dictated by the specific transformation being targeted. Their distinct structural features translate to specialized roles where one typically outperforms the other.

This is the quintessential reaction for ligands derived from the this compound backbone.

  • Catalysts Derived from (1S,2S)-Cyclohexane-1,2-diamine: The manganese-salen complex, known as Jacobsen's catalyst, is unparalleled for the highly enantioselective epoxidation of unfunctionalized cis-olefins[2]. The catalyst's design, featuring bulky tert-butyl groups, forces a specific "side-on" approach of the olefin, effectively blocking pathways that would lead to the minor enantiomer[2].

  • BINOL-Derived Catalysts: While BINOL-based systems, often employing titanium or vanadium, can catalyze asymmetric epoxidation, they are generally more effective for allylic alcohols (a reaction dominated by the Sharpless Asymmetric Epoxidation) rather than unfunctionalized olefins. For the epoxidation of simple olefins, they rarely achieve the high enantioselectivities seen with Jacobsen's catalyst.

Table 1: Performance Comparison in Asymmetric Epoxidation of cis-Olefins

Olefin SubstrateCatalyst SystemYield (%)ee (%)Reference
cis-β-Methylstyrene(R,R)-Mn(salen)8486Jacobsen et al., J. Am. Chem. Soc. 1991[2]
2,2-Dimethylchromene(R,R)-Mn(salen)7797Jacobsen et al., J. Am. Chem. Soc. 1991[2]
cis-Stilbene(R,R)-Mn(salen)6593Jacobsen et al., J. Am. Chem. Soc. 1991

The rigidity and tunable steric/electronic properties of the BINOL framework make it a dominant ligand for asymmetric Diels-Alder cycloadditions.

  • BINOL-Derived Catalysts: Chiral Lewis acids prepared from BINOL and metals like aluminum (Al), boron (B), or titanium (Ti) are highly effective at activating dienophiles. The deep chiral pocket ensures excellent facial selectivity. Modifications at the 3,3' and 6,6' positions of the BINOL core allow for fine-tuning of the catalyst to optimize both reactivity and enantioselectivity for a wide range of dienes and dienophiles[6][7].

  • Catalysts Derived from this compound/diamine: While not as prevalent as BINOL, copper complexes of ligands derived from (1R,2R)-cyclohexanediamine have shown high activity and selectivity in Diels-Alder reactions, particularly with bidentate dienophiles. However, the broader substrate scope and historical success firmly favor BINOL-based systems for this transformation.

Table 2: Performance Comparison in Asymmetric Diels-Alder Reactions

DieneDienophileCatalyst SystemYield (%)ee (%)Reference
CyclopentadieneMethacrolein(R)-BINOL-TiCl₂9595Corey et al., J. Am. Chem. Soc. 1989
CyclopentadieneN-acryloyloxazolidinone(S,S)-BOX-Cu(OTf)₂9898Evans et al., J. Am. Chem. Soc. 1993
Isoprene3-Acryloyl-1,3-oxazolidin-2-one(R)-BINOL-AlMe8592Yamamoto et al., J. Am. Chem. Soc. 1994

Both ligand families have given rise to exceptionally powerful catalysts for the asymmetric reduction of ketones, imines, and olefins.

  • BINOL-Derived Catalysts: The BINOL scaffold is central to a vast family of highly successful reduction catalysts.

    • BINOL-Phosphoramidites (e.g., MonoPhos): These monodentate ligands, when complexed with rhodium, achieve outstanding enantioselectivities in the hydrogenation of olefins[8][9].

    • BINOL-Phosphoric Acids (BPA): These powerful Brønsted acid organocatalysts are highly effective for the transfer hydrogenation of ketones and imines using Hantzsch esters or other hydride sources[10][11]. The partially hydrogenated H8-BINOL derivatives often show enhanced activity and selectivity due to their increased flexibility and modified dihedral angle, which allows for a more favorable transition state geometry.

  • Catalysts Derived from (1S,2S)-Cyclohexane-1,2-diamine: Ruthenium complexes containing a chiral diphosphine and a chiral diamine (e.g., Noyori's catalysts) are famously effective for the hydrogenation of ketones. The diamine component plays a crucial role in the catalytic cycle through the formation of a metal-ligand bifunctional transition state.

Table 3: Performance Comparison in Asymmetric Reduction of Ketones

SubstrateCatalyst SystemReaction TypeYield (%)ee (%)Reference
AcetophenoneRuCl₂[(S)-xyl-binap][(S)-daipen]Hydrogenation>99>99Noyori et al., J. Am. Chem. Soc. 1996
Acetophenone(R)-TRIP (BPA) / Hantzsch EsterTransfer Hydrogenation9597List et al., Angew. Chem. Int. Ed. 2004
1-Tetralone(R)-H8-BINOL-PA / Hantzsch EsterTransfer Hydrogenation9896Akiyama et al., Org. Lett. 2005
Experimental Design and Catalyst Preparation

The practical implementation of these ligands requires careful consideration of catalyst preparation and reaction setup. Below are representative protocols that highlight the causality behind the experimental choices.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Workup & Analysis L Select & Synthesize/ Procure Chiral Ligand ((S,S)-diol or (R)-BINOL) C In Situ Generation or Isolation of Chiral Complex L->C M Select Metal Precursor (e.g., Mn(OAc)₂, Ti(OⁱPr)₄) M->C S Prepare Substrates (Olefin, Dienophile, etc.) R Execute Reaction under Inert Atmosphere & Optimized Temperature/Solvent C->R S->R W Quench Reaction & Perform Aqueous Workup R->W P Purify Product (Chromatography/Crystallization) W->P A Analyze Enantiomeric Excess (Chiral HPLC/GC) P->A

This protocol demonstrates the use of a catalyst derived from the cyclohexane-1,2-diamine scaffold.

  • Catalyst Preparation (in situ): To a flask containing (1R,2R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (0.025 mmol, 2.5 mol%) is added 5 mL of dichloromethane under ambient atmosphere. The mixture is stirred for 5 minutes.

    • Rationale: The pre-catalyst is air-stable, simplifying setup. Dichloromethane is an excellent solvent for both the catalyst and the olefin.

  • Reaction Setup: 1,2-dihydronaphthalene (1.0 mmol) is added to the catalyst solution. The flask is cooled to 0 °C in an ice bath.

    • Rationale: Lowering the temperature often enhances enantioselectivity by reducing the kinetic energy of the system, favoring the more ordered, lower-energy transition state.

  • Initiation: A buffered solution of commercial bleach (1.3 mL, ~1.2 mmol, pH adjusted to 11.3 with 0.05 M Na₂HPO₄ and NaOH) is added dropwise over 1 hour.

    • Rationale: Sodium hypochlorite (bleach) is the terminal oxidant. Buffering is critical; a pH that is too low can lead to catalyst degradation, while a pH that is too high can slow the reaction. Slow addition maintains a low concentration of the active oxidant, minimizing side reactions.

  • Reaction Monitoring: The reaction is stirred vigorously at 0 °C and monitored by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup and Purification: The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel.

  • Analysis: The enantiomeric excess of the resulting epoxide is determined by chiral HPLC analysis.

This protocol showcases the power of BINOL-derived organocatalysts.

  • Catalyst and Reagent Setup: To a vial under an inert atmosphere (N₂ or Argon) are added (R)-TRIP (a bulky BINOL-phosphoric acid, 0.02 mmol, 2 mol%), the ketone substrate (1.0 mmol), and Hantzsch ester (1.2 mmol).

    • Rationale: The phosphoric acid catalyst is hygroscopic and its activity can be diminished by moisture. An inert atmosphere is crucial. Hantzsch ester serves as the stoichiometric hydride donor.

  • Reaction Initiation: Toluene (2.0 mL) is added, and the mixture is stirred at 40 °C.

    • Rationale: Toluene is a common non-polar solvent for these reactions. Gentle heating is often required to achieve a reasonable reaction rate.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC/MS until the ketone is fully consumed (typically 12-24 hours).

  • Workup and Purification: The reaction mixture is cooled to room temperature and directly loaded onto a silica gel column for purification.

    • Rationale: The workup is often straightforward as the catalyst and byproducts (the oxidized Hantzsch ester) are typically more polar than the desired alcohol product.

  • Analysis: The enantiomeric excess of the alcohol product is determined by chiral HPLC or GC analysis.

Decision Framework for Ligand Selection

The choice between these two ligand classes is not arbitrary. It is a function of the reaction mechanism, substrate structure, and desired outcome.

G start Start: Select Asymmetric Reaction reaction_type What is the key transformation? start->reaction_type epox Epoxidation of unfunctionalized olefin? reaction_type->epox Oxidation da Diels-Alder or C-C bond formation requiring strong Lewis Acid? reaction_type->da Cycloaddition/ C-C Formation reduc Hydrogenation or Brønsted Acid Catalysis? reaction_type->reduc Reduction cyclohex Choose: This compound (via diamine/salen) epox->cyclohex Yes binol Choose: BINOL (or derivatives like H₈-BINOL) epox->binol No (Consider other oxidations) da->cyclohex No (Less general applicability) da->binol Yes reduc->cyclohex Consider (e.g., Noyori-type ketone hydrogenation) reduc->binol Yes (Phosphoric Acids, Phosphoramidites)

Conclusion and Future Outlook

Both this compound and BINOL are indispensable tools in the asymmetric synthesis toolbox, yet they occupy distinct, albeit sometimes overlapping, niches.

  • This compound and its diamine derivatives are the undisputed champions for the asymmetric epoxidation of cis-olefins and serve as robust platforms for developing catalysts for a variety of other transformations. Their success lies in the well-defined stereochemical projection of substituents from the cyclohexane core.

  • BINOL offers unparalleled performance in reactions requiring a rigid, deep chiral pocket and high tunability . Its utility in Lewis acid-catalyzed reactions, such as the Diels-Alder, and as a backbone for powerful phosphoramidite and phosphoric acid catalysts is extensive[3][11]. The development of derivatives like H8-BINOL demonstrates that even "privileged" scaffolds can be improved through rational design[12].

For the practicing chemist, the choice is clear: for stereospecific epoxidation of unfunctionalized alkenes, the path leads through the cyclohexane scaffold. For a broader range of Lewis acid and Brønsted acid-catalyzed processes demanding a rigid and tunable chiral environment, BINOL remains the preeminent choice. The ongoing innovation in catalysis will undoubtedly continue to expand the applications of both these remarkable molecular architectures.

References

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A Comparative Guide to C2-Symmetric Diols in Enantioselective Synthesis: (1S,2S)-Cyclohexane-1,2-diol vs. TADDOL

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric catalysis, the rational selection of a chiral ligand is paramount to achieving high stereoselectivity. Among the privileged ligand classes, C2-symmetric diols have established themselves as versatile and powerful tools for constructing chiral molecules. This guide provides an in-depth comparison of two prominent members of this class: the structurally simple (1S,2S)-cyclohexane-1,2-diol and the sterically demanding α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL). This analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in ligand selection for enantioselective transformations.

Structural and Mechanistic Foundations

At first glance, both this compound and TADDOL are C2-symmetric chiral diols, a feature that reduces the number of possible diastereomeric transition states in a catalytic cycle, thereby simplifying stereochemical analysis and often leading to higher enantioselectivity. However, their structural differences are profound and dictate their catalytic behavior.

This compound possesses a conformationally rigid cyclohexane backbone. The trans orientation of the two hydroxyl groups creates a well-defined chiral environment. Its relatively small steric profile allows for close approach of substrates to the coordinated metal center. This can be advantageous for reactions involving smaller substrates but may offer less effective facial discrimination for bulkier reactants.

TADDOLs , derived from tartaric acid, are characterized by their bulky tetraaryl groups attached to a dioxolane backbone.[1][2] This elaborate chiral scaffold creates a deep, propeller-like chiral pocket around the metal center.[1] This steric hindrance is a key feature, effectively shielding one face of the coordinated substrate and directing the approach of a nucleophile to the opposite face, often resulting in exceptionally high levels of enantioselectivity.[3] The electronic properties of the aryl groups can also be tuned to modulate the Lewis acidity of the metal center.

The primary application for both diols is in the formation of chiral Lewis acid catalysts, most notably with titanium (IV).[4] The in situ generation of a Ti-diol complex, often from Ti(OiPr)4 or TiCl4, creates a chiral environment that activates a prochiral substrate, such as an aldehyde or ketone, for nucleophilic attack.

G cluster_ligand Chiral Ligand Selection cluster_catalyst Catalyst Formation cluster_reaction Enantioselective Reaction Ligand C2-Symmetric Diol ((1S,2S)-CHDO or TADDOL) Catalyst Chiral Ti-Complex Ligand->Catalyst Metal Titanium(IV) Precursor (e.g., Ti(OiPr)4) Metal->Catalyst TransitionState Diastereomeric Transition State Catalyst->TransitionState Substrate Prochiral Substrate (e.g., Aldehyde) Substrate->TransitionState Nucleophile Nucleophile (e.g., Et2Zn) Nucleophile->TransitionState Product Enantioenriched Product TransitionState->Product

Caption: General workflow for enantioselective synthesis using chiral diol-metal complexes.

Performance in a Benchmark Reaction: Diethylzinc Addition to Aldehydes

The enantioselective addition of dialkylzinc reagents to aldehydes is a cornerstone C-C bond-forming reaction and serves as an excellent benchmark for comparing chiral ligands.[5] In this transformation, the chiral ligand, in concert with a metal like titanium, forms a chiral catalyst that directs the addition of an ethyl group from diethylzinc (Et2Zn) to one of the two enantiotopic faces of the aldehyde carbonyl.

While direct, side-by-side comparative studies under identical conditions are sparse in the literature, we can synthesize a comparative view from representative data. TADDOL-based catalysts are renowned for achieving very high enantioselectivities in this reaction.[3][5] The catalyst derived from TADDOL and Ti(OiPr)4 can achieve enantiomeric excesses (ee) of up to 99% for a range of aromatic and aliphatic aldehydes.[5] Ligands based on the simpler cyclohexane-1,2-diol scaffold are also effective, though they may sometimes provide more moderate enantioselectivity depending on the substrate and specific ligand structure.

Table 1: Representative Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

LigandCatalyst SystemTemp (°C)Yield (%)ee (%)ConfigurationReference
TADDOL (phenyl derivative)Ti(OiPr)4 / Et2Zn-30 to 20>95>98(S)[3]
(1R,2R)-Cyclohexane-1,2-diol DerivativeTi(OiPr)4 / Et2Zn0Highup to 92(S)[6]

Note: The data is compiled from different sources and reaction conditions may vary. This table is for illustrative comparison of the general efficacy of the ligand classes.

The causality behind TADDOL's superior performance in this context lies in its deeply buried, sterically shielded catalytic pocket. This structure rigidly controls the orientation of the aldehyde, allowing the ethyl nucleophile to attack from only the least hindered trajectory, leading to a single enantiomer. The less sterically encumbered environment of the this compound complex may allow for more conformational flexibility in the transition state, resulting in slightly lower, though still synthetically useful, enantioselectivity.

Experimental Protocols: A Guide to Practice

The trustworthiness of a method is validated by its reproducibility. Below are detailed, representative protocols for the Ti-catalyzed enantioselective addition of diethylzinc to benzaldehyde, illustrating the practical application of both ligand types.

Protocol 1: Ti-TADDOLate Catalyzed Addition of Diethylzinc to Benzaldehyde

This protocol is adapted from methodologies described in the literature where Ti-TADDOLates are employed.[3]

Materials:

  • (R,R)-TADDOL (phenyl derivative)

  • Titanium (IV) isopropoxide (Ti(OiPr)4)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add (R,R)-TADDOL (e.g., 0.1 mmol, 10 mol%).

  • Add anhydrous toluene (2 mL) to dissolve the ligand.

  • To the stirred solution, add Ti(OiPr)4 (e.g., 0.12 mmol, 12 mol%) via syringe.

  • Stir the resulting solution at room temperature for 1 hour to ensure complete formation of the Ti-TADDOLate complex.

  • Reaction: Cool the flask to -30 °C in a cryocool bath.

  • Slowly add the diethylzinc solution (e.g., 2.2 mmol, 2.2 eq) to the catalyst mixture. A color change is typically observed.

  • After stirring for 15 minutes, add freshly distilled benzaldehyde (1.0 mmol, 1.0 eq) dropwise over 5 minutes.

  • Maintain the reaction at -30 °C and monitor by TLC until the benzaldehyde is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding 5 mL of saturated aqueous NH4Cl at -30 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient). Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: this compound-Titanium Catalyzed Addition

This protocol is a representative procedure based on the use of simple chiral diols in similar transformations.[6][7]

Materials:

  • This compound

  • Titanium (IV) isopropoxide (Ti(OiPr)4)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Hexane

  • 1N Hydrochloric Acid (HCl)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (e.g., 0.2 mmol, 20 mol%).

  • Dissolve the diol in anhydrous hexane (2.5 mL).

  • Add Ti(OiPr)4 (e.g., 1.4 eq) and stir the mixture at room temperature for 30 minutes.

  • Reaction: Cool the flask to 0 °C using an ice bath.

  • Inject the 1.0 M solution of Et2Zn in hexane (e.g., 3.0 eq) into the flask. The mixture typically turns yellow.

  • Stir for an additional 30 minutes at 0 °C.

  • Add freshly distilled benzaldehyde (1.0 mmol, 1.0 eq) to the reaction mixture.

  • Continue stirring at 0 °C, monitoring the reaction progress by TLC (typically 12-24 hours).

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of 1N HCl (5 mL).

  • After warming to room temperature, extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic phases, dry over anhydrous Na2SO4, filter, and remove the solvent in vacuo.

  • Analysis: Purify the residue by flash chromatography. Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral GC or HPLC.

G cluster_model Proposed Transition State Model (Ti-TADDOLate) cluster_aldehyde Aldehyde Ti Ti(IV) O1 O Ti->O1 O2 O Ti->O2 O_ald O Ti->O_ald Coordination TADDOL TADDOL Backbone O1->TADDOL O2->TADDOL C_ald C O_ald->C_ald R_ald Ph C_ald->R_ald H_ald H C_ald->H_ald Et Et (from Et2Zn) Et->C_ald Nucleophilic Attack (Re face blocked)

Caption: Simplified transition state model for Ti-TADDOLate catalyzed ethylation.

Practical Considerations and Selection Criteria

When to Choose TADDOL:

  • For Maximum Enantioselectivity: When the primary goal is to achieve the highest possible ee%, particularly for valuable intermediates in drug development, TADDOL is often the superior choice. Its well-defined and highly hindered chiral pocket is difficult to surpass.[2]

  • Broad Substrate Scope: TADDOL-based catalysts have demonstrated high efficacy across a wide range of substrates, including aromatic, aliphatic, and α,β-unsaturated aldehydes.[5][8]

  • Mechanistic Understanding: The mechanism of Ti-TADDOLate catalysis is extensively studied, providing a strong predictive foundation for reaction outcomes.[9][10]

When to Choose this compound:

  • Cost and Availability: this compound and its enantiomer are commercially available and significantly less expensive than TADDOL ligands, making them attractive for large-scale synthesis or initial methodology screening.[11]

  • Simplicity and Derivatization: The simple diol structure is an excellent starting point for developing novel, tailored ligands. Its hydroxyl groups can be readily functionalized to tune steric and electronic properties.

  • Sufficient Selectivity: For many applications, an ee% in the range of 80-95% is perfectly acceptable. In these cases, the cost-effectiveness of the cyclohexane diol may outweigh the marginal gains in selectivity offered by TADDOL.

Conclusion

Both this compound and TADDOL are powerful C2-symmetric ligands that enable a host of important enantioselective transformations. The choice between them is not a matter of one being universally "better," but rather a strategic decision based on the specific goals of the synthesis.

TADDOL stands as the benchmark for achieving exceptionally high enantioselectivity due to its profound steric influence. It is the ligand of choice when near-perfect stereocontrol is the critical objective.

This compound represents a highly practical and cost-effective alternative. It provides good to excellent enantioselectivity in many cases and serves as a versatile and economical platform for ligand design, making it an invaluable tool for both academic research and industrial process development. The judicious selection, based on the principles outlined in this guide, will empower chemists to efficiently access complex chiral molecules with a high degree of stereochemical precision.

References

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A Guide to Cost-Effective Chiral Auxiliaries: An In-Depth Analysis of (1S,2S)-Cyclohexane-1,2-diol and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development. Chiral auxiliaries represent a robust and well-established strategy for achieving high levels of stereocontrol in chemical transformations. These molecular scaffolds temporarily attach to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction, and are then cleaved to yield the desired enantiomerically enriched product. The ideal chiral auxiliary is not only highly effective in inducing stereoselectivity but is also inexpensive, readily available, and easily recovered and reused.

This guide provides a comprehensive cost-effectiveness analysis of (1S,2S)-cyclohexane-1,2-diol as a chiral auxiliary, comparing it with three other widely employed auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based auxiliaries. We will delve into a comparative analysis of their commercial availability and cost, synthetic accessibility, performance in key asymmetric transformations, and recyclability. This objective, data-driven comparison is intended to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in the selection of the most appropriate chiral auxiliary for their synthetic endeavors.

Cost Analysis: A Head-to-Head Comparison

The upfront cost of a chiral auxiliary is a significant factor in its selection, especially for large-scale synthesis. The following table provides a snapshot of the commercial pricing for the chiral auxiliaries discussed in this guide. It is important to note that prices can vary between suppliers and are subject to change.

Chiral AuxiliaryRepresentative CompoundSupplier ExamplePrice per Gram (USD)
This compound(1S,2S)-trans-1,2-CyclohexanediolSigma-Aldrich~$420.00[1]
Evans' Auxiliary(S)-4-Benzyl-2-oxazolidinoneSigma-Aldrich~$41.80
Oppolzer's Sultam(2R)-Bornane-10,2-sultamFisher Scientific~$50.75[2]
Pseudoephedrine Auxiliary(1S,2S)-(+)-PseudoephedrineSigma-Aldrich~$8.00[3]

Prices are approximate and based on the smallest available package size from the listed supplier. Bulk pricing may be significantly different.

For projects where cost is a primary driver, "in-house" synthesis of the chiral auxiliary can be a viable alternative to commercial procurement.

  • This compound: Can be synthesized from inexpensive cyclohexene via Sharpless asymmetric dihydroxylation.[4] The cost of cyclohexene is relatively low, making this an attractive option for large-scale applications.[5][6][7]

  • Evans' Auxiliaries: Commonly synthesized from readily available and relatively inexpensive amino acids, such as L-phenylalanine.[8][9]

  • Oppolzer's Sultams: Synthesized from camphor, a naturally occurring and relatively inexpensive starting material.[10][11]

  • Pseudoephedrine: While commercially available at a lower cost, its synthesis is more complex and often subject to regulatory scrutiny due to its use in illicit drug manufacturing.[5][12][13][14]

Performance in Asymmetric Synthesis: A Data-Driven Comparison

The ultimate measure of a chiral auxiliary's utility lies in its performance in inducing high levels of stereoselectivity and providing the desired product in good yield. The following table summarizes the performance of each auxiliary in a representative asymmetric alkylation reaction. It is crucial to note that the reaction conditions and substrates are not identical across all examples, which can influence the outcomes. However, this data provides a valuable comparative snapshot of their capabilities.

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Ratio (d.r.) or Diastereomeric Excess (d.e.)
This compound Ethyl 2-methylacetoacetateVarious alkyl halides31-7092 to >95% d.e.[15][16]
Evans' Auxiliary Propionyl oxazolidinoneAllyl iodide61-7798:2 d.r.[17]
Oppolzer's Sultam Acryloyl sultam (Diels-Alder)Cyclopentadiene74High
Pseudoephedrine Auxiliary Propionyl amideBenzyl bromide9090-98% crude d.e.[1]

This compound demonstrates high diastereoselectivity in the alkylation of β-keto esters, making it a valuable tool for the synthesis of α,α-disubstituted α-amino acids.[15][16] Evans' auxiliaries are renowned for their exceptional performance in the alkylation of carboxylic acid derivatives, consistently providing high yields and excellent diastereoselectivity.[17] Oppolzer's sultams are particularly effective in controlling stereochemistry in cycloaddition reactions like the Diels-Alder reaction. Pseudoephedrine-based auxiliaries offer a practical and cost-effective option for the asymmetric alkylation of amides, delivering high yields and diastereoselectivities.[1][18]

Recyclability: Closing the Loop for Cost-Effectiveness

The ability to efficiently cleave and recover the chiral auxiliary for reuse is a critical component of a cost-effective synthetic strategy.

Chiral AuxiliaryCleavage MethodReported Recovery Yield (%)
This compound Acid-catalyzed hydrolysisGood (qualitative)[19]
Evans' Auxiliary Hydrolysis (LiOH/H₂O₂)Recyclable (qualitative)[2]
Oppolzer's Sultam HydrolysisRecyclable (qualitative)[20]
Pseudoephedrine Auxiliary Acidic or basic hydrolysisHigh (quantitative)[1][21]

All four chiral auxiliaries are, in principle, recoverable and reusable. Pseudoephedrine stands out with reports of high recovery yields.[1][21] The ease of recovery and the efficiency of the recycling process should be carefully considered when evaluating the overall cost-effectiveness of a chiral auxiliary.

Experimental Protocols

To provide a practical context for the application of these chiral auxiliaries, detailed experimental protocols for the synthesis of this compound and a representative asymmetric alkylation using a pseudoephedrine auxiliary are provided below.

Synthesis of (1S,2S)-trans-1,2-Cyclohexanediol

This procedure is adapted from the performic acid oxidation of cyclohexene followed by hydrolysis. For an enantioselective synthesis, a Sharpless asymmetric dihydroxylation protocol would be employed.[4]

Materials:

  • Cyclohexene

  • Formic acid (90%)

  • Hydrogen peroxide (30%)

  • Sodium hydroxide

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-neck round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine formic acid and hydrogen peroxide.

  • Slowly add cyclohexene dropwise while maintaining the reaction temperature between 40 and 50 °C, using a cold water bath for cooling if necessary.[15]

  • After the addition is complete, maintain the reaction mixture at 40 °C for 1 hour.[15]

  • Remove the formic acid and water by distillation under reduced pressure.[13]

  • To the residue, add a cold solution of sodium hydroxide, ensuring the temperature does not exceed 45 °C.[13]

  • Warm the alkaline solution to 45 °C for 15 minutes and then extract with ethyl acetate.[15]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation until a precipitate appears.

  • Cool the mixture in an ice bath and collect the crystalline trans-1,2-cyclohexanediol by vacuum filtration.[15]

Asymmetric Alkylation of a Pseudoephedrine Amide

This protocol is a general representation of the highly diastereoselective alkylation of pseudoephedrine amides.[1]

Materials:

  • (1S,2S)-(+)-Pseudoephedrine

  • Acyl chloride or anhydride (e.g., propionyl chloride)

  • Triethylamine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride

Procedure:

  • Amide Formation: React (1S,2S)-(+)-pseudoephedrine with the desired acyl chloride or anhydride in the presence of a base like triethylamine to form the corresponding amide.

  • Enolate Formation: Dissolve the pseudoephedrine amide in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise to generate the lithium enolate.

  • Alkylation: Add the alkyl halide to the enolate solution at -78 °C and allow the reaction to proceed. The reaction time and temperature may vary depending on the reactivity of the electrophile.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: The diastereomeric products can often be separated by flash column chromatography or crystallization to yield the desired product with high diastereomeric purity.

Visualizing the Workflow

To better illustrate the concepts discussed, the following diagrams outline the general workflow of chiral auxiliary-mediated synthesis and the synthetic route to this compound.

Chiral_Auxiliary_Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Chiral_Adduct Chiral Adduct Attachment->Chiral_Adduct Diastereoselective_Reaction Diastereoselective Reaction Chiral_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage & Recovery Diastereomeric_Product->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Synthesis_of_Cyclohexanediol Cyclohexene Cyclohexene Dihydroxylation Asymmetric Dihydroxylation Cyclohexene->Dihydroxylation AD-mix-β Cyclohexanediol This compound Dihydroxylation->Cyclohexanediol

Caption: Enantioselective synthesis of this compound.

Conclusion and Recommendations

The selection of a chiral auxiliary is a multifaceted decision that requires a careful balance of cost, performance, and practicality.

  • This compound: While commercially expensive, its synthesis from inexpensive starting materials makes it a potentially cost-effective option for large-scale applications. It demonstrates high diastereoselectivity in specific applications, such as the synthesis of complex amino acids.

  • Evans' Auxiliaries: These are the workhorses of asymmetric synthesis, offering exceptional and predictable stereocontrol in a wide range of reactions. Their commercial availability and well-documented performance make them a reliable choice, although their cost is higher than that of pseudoephedrine.

  • Oppolzer's Sultams: With their rigid bicyclic structure, Oppolzer's sultams provide excellent stereocontrol, particularly in cycloaddition reactions. Their synthesis from camphor makes them an accessible option.

  • Pseudoephedrine Auxiliaries: From a purely economic standpoint, pseudoephedrine is the most cost-effective commercially available chiral auxiliary. It provides excellent performance in asymmetric alkylations and is readily recoverable. However, its use may be subject to regulatory restrictions.

Recommendations:

  • For budget-conscious research and large-scale synthesis where high stereoselectivity is required: In-house synthesis of this compound or the use of pseudoephedrine (where regulations permit) are highly attractive options.

  • For reliable and high-performance in a broad range of applications, especially in early-stage drug discovery: Evans' auxiliaries remain the gold standard, providing predictable and excellent results.

  • For specific applications requiring high stereocontrol in cycloaddition reactions: Oppolzer's sultams are an excellent choice.

Ultimately, the optimal chiral auxiliary will depend on the specific requirements of the synthetic project. By carefully considering the factors of cost, performance, and recyclability, researchers can select the most appropriate tool to achieve their synthetic goals in an efficient and economical manner.

References

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Myers, A. G., & Morales, M. R. (2010). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. NIH Public Access, 2010, 1-5. [Link]

  • Munshi, P., & Ghosh, A. (2011). An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. Organic Process Research & Development, 15(5), 1163-1166. [Link]

  • Gage, J. R., & Evans, D. A. (1990). (S)-4-Benzyl-2-oxazolidinone. Organic Syntheses, 68, 83. [Link]

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  • Method for manufacturing ephedrine or pseudoephedrine and ephedrine or pseudoephedrine intermediate. (n.d.).
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  • Method for preparing 4-substituted chirality oxazolidinone compounds. (n.d.).
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  • Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone. (n.d.).
  • GoodRx. Pseudoephedrine Prices, Coupons & Savings Tips. [Link]

  • A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. (2025). Nature Communications. [Link]

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A Comparative Guide to X-ray Crystallography for Absolute Configuration Determination of (1S,2S)-Cyclohexane-1,2-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical, non-negotiable step. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, a fundamental principle governing biological activity. In the context of pharmaceutical development, where enantiomers can exhibit vastly different therapeutic and toxicological profiles, an erroneous assignment can have profound consequences.[1] This guide provides an in-depth technical comparison of single-crystal X-ray crystallography—the definitive method for this purpose—with other spectroscopic techniques for assigning the absolute configuration of (1S,2S)-cyclohexane-1,2-diol derivatives, a common structural motif in chiral ligands and synthetic intermediates.

The Imperative of Absolute Configuration in Drug Development

Chirality is a fundamental property of many biological molecules, and as a result, over half of all approved drugs are chiral.[1] Enantiomers of a chiral drug can have distinct biochemical effects. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemical purity.[2] Therefore, the ability to definitively assign the absolute configuration of a chiral molecule is paramount for ensuring the safety and efficacy of new drug candidates.

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most powerful and unambiguous method for determining the three-dimensional structure of molecules, including their absolute configuration.[3][4][5] The technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound of interest. While a routine X-ray diffraction experiment readily provides the relative configuration of all stereogenic centers, determining the absolute configuration requires a more nuanced approach that leverages the phenomenon of anomalous dispersion.[3][4]

The Principle of Anomalous Dispersion

Under normal diffraction conditions, the scattering of X-rays by an atom is considered to be elastic, and the intensity of a diffracted beam from a set of crystal planes (hkl) is equal to the intensity from the corresponding inverse planes (-h-k-l). This is known as Friedel's Law. However, when the energy of the incident X-rays is close to an absorption edge of an atom in the crystal, a phenomenon called anomalous dispersion (or resonant scattering) occurs.[6][7][8][9]

In this situation, the scattering factor of the atom becomes a complex number with both real and imaginary components.[7][10] This phase shift in the scattered X-rays breaks Friedel's Law, leading to measurable differences in the intensities of the Bijvoet pairs, I(hkl) and I(-h-k-l).[7][11] By carefully measuring and analyzing these intensity differences, the absolute structure of the crystal, and thus the absolute configuration of the molecule, can be determined.

The magnitude of the anomalous scattering effect is dependent on the atomic number of the elements present and the wavelength of the X-rays used.[9] Heavier atoms exhibit a stronger anomalous scattering effect, making the determination of absolute configuration more straightforward. However, with modern diffractometers and sensitive detectors, it is now possible to determine the absolute configuration of molecules containing only light atoms, such as oxygen.[9]

The Flack Parameter: A Key Indicator

A critical parameter in the determination of absolute configuration by X-ray crystallography is the Flack parameter, x.[12][13] This parameter, refined during the crystallographic analysis, quantifies the proportion of the inverted structure in the crystal.[14]

  • A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct.

  • A Flack parameter close to 1 suggests that the inverted structure is the correct one.

  • A value near 0.5 may indicate a racemic twin, where both enantiomers are present in the crystal lattice.[13]

It is crucial to interpret the Flack parameter in the context of its standard uncertainty.[14] A low standard uncertainty is essential for a confident assignment of the absolute configuration.[14] The Hooft parameter, derived from a Bayesian statistical analysis of Bijvoet pairs, provides an alternative and often more precise indicator of absolute structure.[15][16]

Experimental Workflow for Absolute Configuration Determination

The successful determination of the absolute configuration of a this compound derivative by X-ray crystallography hinges on a meticulous experimental workflow.

Figure 1: General experimental workflow for absolute configuration determination by X-ray crystallography.

Step-by-Step Experimental Protocol
  • Sample Purity and Derivatization:

    • Ensure the enantiopurity of the this compound derivative. The presence of the other enantiomer can lead to the formation of racemic crystals or twinning, complicating the analysis.

    • If the molecule contains only light atoms (C, H, O, N), derivatization with a heavier atom (e.g., bromine, chlorine) can enhance the anomalous scattering signal, leading to a more reliable determination of the absolute configuration.[10] However, this is not always necessary with modern instrumentation.[9]

  • Crystallization:

    • The growth of high-quality single crystals is often the most challenging step.[5] For this compound derivatives, which are often polar, common crystallization techniques include:

      • Slow evaporation: Dissolve the compound in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly.

      • Vapor diffusion: Dissolve the compound in a solvent and place it in a sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent into the solution can induce crystallization.

      • Cooling: Slowly cool a saturated solution of the compound.

    • Screening a wide range of solvents and conditions is often necessary to find the optimal crystallization conditions.[17][18] Co-crystallization with a suitable achiral molecule can sometimes facilitate the formation of high-quality crystals.[5][19]

  • Crystal Selection and Mounting:

    • Select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects under a microscope.

    • Mount the crystal on a suitable support (e.g., a glass fiber or a cryo-loop) for data collection.

  • Data Collection:

    • Collect X-ray diffraction data on a single-crystal X-ray diffractometer. The choice of X-ray wavelength is important; copper (Cu Kα) radiation is often preferred for light-atom structures as it enhances the anomalous signal from oxygen.[10]

    • It is crucial to collect a complete dataset with high redundancy to accurately measure the intensities of the Bijvoet pairs.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data, including the refinement of the Flack parameter.

  • Absolute Configuration Assignment:

    • Analyze the final refined Flack parameter and its standard uncertainty. A value close to 0 with a small error confirms the assigned absolute configuration.

    • For ambiguous cases, other indicators such as the Hooft parameter should be considered.[16]

Comparison with Alternative Methods

While X-ray crystallography is the definitive method, several spectroscopic techniques can also provide information about the absolute configuration.[][21][22] These methods are particularly useful when obtaining suitable crystals is challenging.[23]

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Mosher's Method (NMR)
Principle Anomalous dispersion of X-rays by atoms in a single crystal.[6][9]Differential absorption of left and right circularly polarized infrared light.[24][25]Differential absorption of left and right circularly polarized UV-Vis light.[26][27]Analysis of chemical shift differences in diastereomeric esters.[28][29][30][31]
Sample Requirement High-quality single crystal.[32]Solution or neat liquid; sample is recoverable.[24]Solution; requires a chromophore.[26][33]Derivatization to form diastereomeric esters.[29][30][34]
Ambiguity Unambiguous and definitive.Requires comparison with theoretical calculations.[1][35]Requires comparison with theoretical calculations or known compounds.[26][36]Empirical method; can be prone to misinterpretation.
Throughput Can be time-consuming due to crystallization.Relatively fast measurement.Relatively fast measurement.Requires synthesis and NMR analysis.
Limitations Requires a crystalline sample.[28]Computational analysis can be complex for flexible molecules.[1]Limited to molecules with suitable chromophores.[33]Requires a reactive functional group (e.g., hydroxyl).
Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[24][25] The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule.[25] By comparing the experimental VCD spectrum with the spectrum predicted by quantum-chemical calculations for a known absolute configuration (e.g., 1S,2S), the absolute stereochemistry can be unambiguously assigned.[1][24][35] VCD is a powerful technique for molecules in solution and does not require crystallization.[1][25]

Electronic Circular Dichroism (ECD)

ECD is a similar technique to VCD but operates in the UV-visible region of the electromagnetic spectrum.[26][27] It measures the differential absorption of left and right circularly polarized light by electronic transitions within a molecule.[26] ECD is particularly useful for molecules containing a chromophore.[33] Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a theoretically calculated spectrum.[26][37]

Mosher's Method

Mosher's method is a nuclear magnetic resonance (NMR) technique used to determine the absolute configuration of chiral alcohols and amines.[28][29][30][31] The method involves the formation of diastereomeric esters or amides by reacting the chiral substrate with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[29][30][34] The analysis of the differences in the ¹H NMR chemical shifts of the two diastereomers allows for the assignment of the absolute configuration at the stereocenter.[28][29][34] While widely used, Mosher's method is empirical and requires careful analysis to avoid misinterpretation.

Conclusion

The determination of absolute configuration is a critical aspect of modern chemical research, particularly in the pharmaceutical industry. Single-crystal X-ray crystallography, through the analysis of anomalous dispersion, remains the gold standard for this purpose, providing an unambiguous and definitive assignment of the three-dimensional structure of chiral molecules such as this compound derivatives. While alternative spectroscopic methods like VCD and ECD offer valuable complementary approaches, especially for non-crystalline samples, X-ray crystallography provides the ultimate structural proof. A thorough understanding of the principles and experimental nuances of each technique is essential for selecting the most appropriate method and ensuring the integrity of stereochemical assignments in drug discovery and development.

References

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A Senior Application Scientist's Guide to NMR Spectroscopic Methods for Diastereomeric Ratio Determination

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the accurate determination of a product's diastereomeric ratio (d.r.) is a critical quality attribute. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical tool for this purpose due to its non-destructive nature, quantitative accuracy, and structural elucidation capabilities. This guide provides an in-depth comparison of common NMR methods for d.r. determination, supported by experimental insights and protocols to ensure robust and reliable results.

The Foundational Principle: Exploiting Chemical Shift Non-equivalence

The core challenge in quantifying diastereomers lies in their similar chemical properties, which often results in overlapping signals in a standard ¹H or ¹³C NMR spectrum. The goal of any NMR-based method is, therefore, to induce a chemical shift difference (Δδ) between the corresponding nuclei of the two diastereomers, a phenomenon known as chemical shift non-equivalence. The integration of these now-resolved signals provides a direct and accurate measure of the diastereomeric ratio.

This guide will explore three primary strategies to achieve this separation:

  • Direct Analysis: For diastereomers that are inherently well-resolved.

  • Chiral Derivatizing Agents (CDAs): Covalent modification to create new diastereomers with larger Δδ values.

  • Chiral Solvating Agents (CSAs) and Lanthanide Shift Reagents (LSRs): Non-covalent interactions to induce temporary and differential shielding/deshielding effects.

Method 1: Direct ¹H NMR Analysis

In fortunate cases, the inherent structural differences between diastereomers are significant enough to cause baseline resolution of one or more corresponding proton signals in a standard ¹H NMR spectrum.

When to Use This Method:

This is the most straightforward approach and should always be the first consideration. It is most successful when the stereocenters are close to protons in a sterically crowded or electronically distinct environment.

Experimental Protocol: Direct ¹H NMR
  • Sample Preparation: Dissolve an accurately weighed sample (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~10-20 mM.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum on a spectrometer of at least 400 MHz to maximize potential resolution.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated. This is crucial for accurate quantification. A D1 of 10 seconds is a safe starting point for most small molecules.

    • Use a 90° pulse angle to ensure complete magnetization recovery.

  • Processing and Analysis:

    • Apply standard Fourier transformation and phase correction.

    • Carefully select at least one pair of well-resolved, non-overlapping signals corresponding to the two diastereomers.

    • Integrate the selected signals. The diastereomeric ratio is the ratio of these integrals.

Data Interpretation:
Diastereomer A Signal Diastereomer B Signal Diastereomeric Ratio (A:B)
Integral = 1.00Integral = 0.254:1
Integral = 0.95Integral = 1.001:1.05

Method 2: Chiral Derivatizing Agents (CDAs)

When direct analysis fails, converting the diastereomeric mixture into a new pair of diastereomers by reacting it with a chiral, enantiomerically pure reagent can be highly effective. The resulting products often exhibit significantly larger chemical shift differences.

The "Why": Mechanism of Action

The CDA introduces a new chiral center, and the resulting diastereomers have different spatial arrangements. This leads to more pronounced differences in the magnetic environments of the nuclei, enhancing the separation of their NMR signals. A common and highly effective CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride derivative.

CDA_Workflow cluster_start Initial State cluster_reaction Derivatization Step cluster_result Final State for Analysis Diastereomers Diastereomeric Mixture (A+B) (Overlapping Signals) CDA Add Chiral Derivatizing Agent (CDA) (e.g., Mosher's Acid Chloride) Diastereomers->CDA Reacts with Reaction Covalent Bond Formation CDA->Reaction New_Diastereomers New Diastereomeric Products (A-CDA + B-CDA) (Resolved Signals) Reaction->New_Diastereomers Forms

Caption: Workflow for d.r. determination using a Chiral Derivatizing Agent (CDA).

Experimental Protocol: Mosher's Ester Analysis

This protocol is for a substrate containing a hydroxyl group.

  • Reaction:

    • In an NMR tube, dissolve the diastereomeric alcohol mixture (~5 mg) in 0.5 mL of anhydrous pyridine-d₅.

    • Add a slight excess (1.1 to 1.5 equivalents) of (R)-(-)-Mosher's acid chloride.

    • Seal the tube and allow the reaction to proceed to completion at room temperature (monitor by TLC or a quick NMR scan). The reaction is typically complete within 30 minutes.

  • Acquisition: Acquire a ¹H NMR spectrum directly on the reaction mixture.

  • Analysis: Identify a well-resolved signal, often the methoxy (-OCH₃) or trifluoromethyl (-CF₃ using ¹⁹F NMR) group from the Mosher's reagent, or a proton near the newly formed ester linkage. Integrate the corresponding signals for each new diastereomer to determine the ratio.

Advantages vs. Disadvantages
Advantages Disadvantages
Often produces large and reliable Δδ values.Requires a reactive functional group (e.g., -OH, -NH₂).
The covalent bond is stable, leading to reproducible results.The reaction must go to completion without kinetic resolution.
Can be used for a wide range of functional groups.The CDA itself can be expensive and may complicate purification.

Method 3: Chiral Solvating Agents (CSAs) & Lanthanide Shift Reagents (LSRs)

These methods rely on non-covalent, reversible interactions to induce chemical shift non-equivalence.

The "Why": Mechanism of Action
  • Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient, diastereomeric solvates or complexes with the analyte molecules. These complexes have different association constants and geometries, leading to differential shielding/deshielding effects on the analyte's protons.

  • Lanthanide Shift Reagents (LSRs): LSRs are coordination complexes of lanthanide ions (e.g., Eu, Pr, Yb) with organic ligands. They act as Lewis acids, coordinating to Lewis basic sites in the analyte (e.g., amines, alcohols, ketones). The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of nearby protons, and the magnitude of this shift is highly dependent on the geometry of the complex, which differs for each diastereomer.

CSA_LSR_Mechanism cluster_analyte Analyte cluster_reagent Reagent cluster_complex Interaction cluster_nmr NMR Observation Diastereomers Diastereomers (A+B) Reagent Add CSA or LSR Diastereomers->Reagent Interacts with Complex Formation of Transient Diastereomeric Complexes (A-Reagent & B-Reagent) Reagent->Complex Forms NMR_Signals Differential Shielding Leads to Resolved Signals Complex->NMR_Signals Results in

Caption: Mechanism of action for Chiral Solvating and Lanthanide Shift Reagents.

Experimental Protocol: Using a Chiral Solvating Agent (e.g., (R)-1,1'-Bi-2-naphthol)
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the diastereomeric mixture in a suitable solvent (e.g., CDCl₃).

  • Titration: Add the CSA in small, incremental amounts (e.g., 0.2, 0.5, 1.0, 2.0 equivalents) to the NMR tube, acquiring a spectrum after each addition.

  • Analysis: Monitor the spectra for the separation of a key signal. The optimal separation may occur at a specific analyte-to-CSA ratio. Once maximum resolution is achieved, integrate the separated signals.

Experimental Protocol: Using a Lanthanide Shift Reagent (e.g., Eu(fod)₃)
  • Sample Preparation: Prepare a solution of the analyte in a non-coordinating solvent like CDCl₃. The sample must be anhydrous, as water will preferentially coordinate to the LSR.

  • Titration: Add the LSR in small, accurately weighed portions directly to the NMR tube. Acquire a ¹H NMR spectrum after each addition.

  • Analysis: Observe the downfield shift of signals. Protons closer to the binding site will shift more dramatically. Compare spectra to identify a pair of signals that becomes resolved and integrate them. Be aware that significant line broadening can occur, which may compromise resolution and integration accuracy.

Method Comparison Summary

Method Principle Best For Pros Cons
Direct Analysis Inherent structural differencesDiastereomers with significant conformational or electronic dissimilarity.Fast, simple, non-destructive.Often fails due to insufficient signal separation.
Chiral Derivatizing Agents (CDAs) Covalent bond formation to create new, more easily resolved diastereomers.Analytes with reactive functional groups (-OH, -NH₂, -COOH).Produces large, stable chemical shift differences (Δδ).Destructive, requires complete reaction, potential for kinetic resolution.
Chiral Solvating Agents (CSAs) Formation of transient, non-covalent diastereomeric complexes.Analytes capable of hydrogen bonding or π-π stacking.Non-destructive, simple to perform (titration).Δδ values are often small and concentration/temperature dependent.
Lanthanide Shift Reagents (LSRs) Paramagnetic-induced shifts via coordination to Lewis basic sites.Analytes with Lewis basic functional groups (ketones, ethers, amines).Can induce very large Δδ values.Causes significant line broadening, requires anhydrous conditions, complex spectra.

Conclusion and Best Practices

The accurate determination of diastereomeric ratios by NMR is a methodical process of inducing and quantifying chemical shift non-equivalence. Always begin with a high-resolution direct ¹H NMR analysis, as it is the simplest and most direct method. If signals overlap, the choice between derivatization or the use of a solvating/shift reagent depends on the analyte's structure. For compounds with reactive functional groups, CDAs like Mosher's acid provide a robust and reliable method for achieving large signal separation. For non-reactive compounds or when a non-destructive method is preferred, titration with a CSA or LSR is a powerful alternative, though it requires careful optimization. By understanding the principles and protocols behind each technique, researchers can confidently and accurately determine the diastereomeric purity of their samples, a crucial step in modern chemical research and development.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Seco, J. M., Quínoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link]

  • Hinckley, C. C. (1969). Paramagnetic shifts in solutions of cholesterol and the dipyridine adduct of trisdipivalomethanatoeuropium(III). A shift reagent. Journal of the American Chemical Society, 91(18), 5160–5162. [Link]

  • Wenzel, T. J. (2007). A New and Broader Look at Lanthanide Shift Reagents. In The Valuable Role of Lanthanide-Based Probes in the Life Sciences. Springer. [Link]

Comparative study of ligands derived from (1S,2S)-cyclohexane-1,2-diol and (1R,2R)-cyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral catalysts is paramount. Among the privileged scaffolds for chiral ligands, those derived from the C2-symmetric backbone of trans-cyclohexane-1,2-diol have proven to be exceptionally versatile and effective. The rigid and well-defined stereochemistry of the (1S,2S) and (1R,2R) enantiomers of this diol allows for the construction of a chiral environment that can exquisitely control the stereochemical outcome of a wide range of chemical transformations. This guide provides a comparative study of ligands derived from both enantiomers, offering insights into their synthesis, catalytic performance, and the mechanistic underpinnings of their remarkable stereochemical control.

The Foundation of Chirality: (1S,2S)- and (1R,2R)-Cyclohexane-1,2-diol

The trans-1,2-disubstituted cyclohexane framework provides a rigid and predictable C2-symmetric scaffold. This inherent chirality is the cornerstone of the ligands' ability to induce enantioselectivity. By starting with either (1S,2S)-cyclohexane-1,2-diol or its (1R,2R) enantiomer, chemists can access a complementary set of chiral ligands. As a fundamental principle of asymmetric catalysis, the use of enantiomeric ligands typically results in the formation of enantiomeric products, a concept known as enantiocomplementary control. This allows for the selective synthesis of either enantiomer of a target molecule by simply choosing the appropriate ligand.

The diol itself can be used to synthesize a variety of chiral auxiliaries and ligands.[1] However, it is more commonly converted to its corresponding diamine, (1S,2S)- or (1R,2R)-cyclohexane-1,2-diamine (DACH), which serves as a versatile precursor for two of the most celebrated classes of chiral ligands: Trost's diphosphine ligands and Jacobsen's salen-type ligands.

Synthesis of Key Ligands: A Tale of Two Enantiomers

The synthesis of these powerful ligands is well-established and scalable, a testament to their widespread utility in both academic and industrial settings.

Trost Ligands: Masters of Asymmetric Allylic Alkylation

The Trost ligands are a class of C2-symmetric diphosphine ligands that have demonstrated exceptional performance in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. The synthesis involves the amide coupling of either (1S,2S)- or (1R,2R)-DACH with two equivalents of 2-(diphenylphosphino)benzoic acid.

Experimental Protocol: Synthesis of (S,S)-DACH-Ph Trost Ligand [2]

  • Acyl Imidazole Formation: In a reactor under a nitrogen atmosphere, 2-diphenylphosphinylbenzoic acid and 1,1'-carbonyldiimidazole (CDI) are stirred in acetonitrile at room temperature for 1 hour to form the acylimidazolide.

  • Amide Coupling: The resulting solution is then transferred to a separate reactor containing (S,S)-diaminocyclohexane and imidazole hydrochloride in acetonitrile.

  • Reaction and Isolation: The reaction mixture is heated to 80-82 °C for 8 hours. After cooling, water is added to precipitate the product. The solid is collected by filtration, washed, and dried to yield the (S,S)-DACH-Ph Trost ligand as a white solid.[2]

The synthesis of the (R,R)-DACH-Ph Trost ligand follows an analogous procedure, starting with (R,R)-diaminocyclohexane.

Jacobsen's Catalysts: Pioneers in Asymmetric Epoxidation

Jacobsen's catalysts are manganese-salen complexes that are highly effective for the enantioselective epoxidation of unfunctionalized alkenes.[1] The synthesis of the salen-type ligand involves the condensation of the appropriate enantiomer of DACH with two equivalents of a substituted salicylaldehyde, typically 3,5-di-tert-butylsalicylaldehyde.

Experimental Protocol: Synthesis of (R,R)-Jacobsen's Catalyst

  • Schiff Base Formation: (R,R)-1,2-diaminocyclohexane is dissolved in ethanol, and two equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde are added. The mixture is heated to reflux to form the yellow salen ligand.

  • Metallation: After cooling and crystallization, the salen ligand is collected and redissolved in a suitable solvent. Manganese(II) acetate is added, and the mixture is heated.

  • Oxidation and Isolation: Air is bubbled through the solution to oxidize the manganese to Mn(III). Subsequent addition of lithium chloride yields the (R,R)-Jacobsen's catalyst, which can be isolated by filtration.

The (S,S)-Jacobsen's catalyst is synthesized in the same manner, starting with (S,S)-1,2-diaminocyclohexane.

Comparative Performance in Asymmetric Catalysis

The true measure of a chiral ligand lies in its ability to effectively control the stereochemical outcome of a reaction. Here, we compare the performance of ligands derived from (1S,2S)- and (1R,2R)-cyclohexane-1,2-diol in two key asymmetric transformations.

Asymmetric Allylic Alkylation (AAA) with Trost Ligands

The Trost AAA reaction is a powerful method for the construction of stereogenic centers. The choice of the Trost ligand enantiomer dictates the absolute configuration of the product. For example, in the desymmetrization of meso-2-cyclopentene-1,4-diol bis(carbamate), the (R,R)-DACH-Ph Trost ligand-palladium complex catalyzes the formation of the (1R,4S)-product, while the (S,S)-ligand yields the (1S,4R)-enantiomer, both with high enantiomeric excess.

Ligand EnantiomerSubstrateNucleophileProduct EnantiomerEnantiomeric Excess (ee)
(R,R)-DACH-Phmeso-2-cyclopentene-1,4-diol bis(carbamate)Malonate(1R,4S)>95%
(S,S)-DACH-Phmeso-2-cyclopentene-1,4-diol bis(carbamate)Malonate(1S,4R)>95%

Table 1: Comparative Performance of Enantiomeric Trost Ligands in a Representative AAA Reaction.

Asymmetric Epoxidation with Jacobsen's Catalysts

Jacobsen's epoxidation has become a benchmark for the enantioselective synthesis of epoxides from unfunctionalized alkenes. The absolute configuration of the epoxide product is directly controlled by the chirality of the salen ligand. For instance, in the epoxidation of indene, the (R,R)-Jacobsen's catalyst yields the (1R,2S)-indene oxide, while the (S,S)-catalyst produces the (1S,2R)-enantiomer.[3]

Catalyst EnantiomerSubstrateProduct EnantiomerEnantiomeric Excess (ee)
(R,R)-Jacobsen'sIndene(1R,2S)-Indene Oxide85-88%[3]
(S,S)-Jacobsen'sIndene(1S,2R)-Indene Oxide85-88%

Table 2: Comparative Performance of Enantiomeric Jacobsen's Catalysts in the Epoxidation of Indene.

The Mechanistic Basis of Stereochemical Control

The remarkable enantioselectivity achieved with these ligands stems from the well-defined three-dimensional structure of the catalyst-substrate complex.

Trost Asymmetric Allylic Alkylation: A Chiral Pocket

In the Trost AAA, the palladium catalyst coordinates to the allylic substrate, forming a π-allyl intermediate. The C2-symmetric Trost ligand creates a chiral "pocket" around the metal center.[4] The bulky phenyl groups of the phosphine moieties effectively shield one face of the π-allyl system, directing the incoming nucleophile to the opposite, more accessible face. The chair-like conformation of the cyclohexane backbone projects the amide linkers and phosphinophenyl groups in a way that creates a well-defined chiral environment, leading to high enantioselectivity.[4] The use of the (R,R) or (S,S) ligand simply inverts the orientation of this chiral pocket, thus leading to the formation of the opposite product enantiomer.

Trost AAA Catalytic Cycle
Jacobsen's Epoxidation: A Side-on Approach

The mechanism of the Jacobsen epoxidation is believed to involve a high-valent manganese(V)-oxo species as the active oxidant.[5] The chiral salen ligand creates a sterically demanding environment around the metal center. For cis-disubstituted alkenes, the favored pathway involves a "side-on" approach of the alkene to the Mn=O bond. The bulky tert-butyl groups on the salicylaldehyde moieties effectively block certain trajectories, forcing the alkene to approach from a specific direction that minimizes steric hindrance. This directed approach ensures that the oxygen atom is delivered to one enantiotopic face of the alkene, resulting in high enantioselectivity. The use of the enantiomeric ligand mirrors this chiral environment, leading to the epoxidation of the opposite face of the alkene.

Jacobsen_Mechanism Mn(III)_Catalyst (R,R)- or (S,S)-Jacobsen's Catalyst (Mn-III) + Oxidant Mn(V)_Oxo Active Mn(V)=O Species Chiral Salen Ligand Mn(III)_Catalyst->Mn(V)_Oxo Oxidation Transition_State Side-on Alkene Approach Steric Guidance from Ligand Mn(V)_Oxo->Transition_State Alkene Coordination Epoxide_Product Enantioenriched Epoxide Transition_State->Epoxide_Product Oxygen Transfer Regenerated_Catalyst Regenerated Mn(III) Catalyst Transition_State->Regenerated_Catalyst Regenerated_Catalyst->Mn(III)_Catalyst Catalytic Cycle

Jacobsen Epoxidation Mechanism

Conclusion

Ligands derived from (1S,2S)- and (1R,2R)-cyclohexane-1,2-diol stand as pillars in the field of asymmetric catalysis. Their rigid, C2-symmetric framework provides a powerful platform for inducing high levels of enantioselectivity in a variety of important chemical transformations. The straightforward synthesis of both enantiomers of these ligands allows for the selective production of either enantiomer of a desired product, a critical capability in modern drug discovery and development. The deep understanding of the mechanistic principles governing their stereochemical control continues to inspire the design of new and even more effective chiral catalysts. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis, application, and mechanistic nuances of these ligands is essential for the advancement of asymmetric synthesis.

References

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]

  • Trost, B. M., Bunt, R. C., & Lemoine, R. C. (1997). A New Strategy for Enantioselective Allylic Alkylation. Journal of the American Chemical Society, 119(32), 7879–7880. [Link]

  • Hughes, D. L., Smith, G. B., Liu, J., Dezeny, G. C., Senanayake, C. H., Larsen, R. D., ... & Reider, P. J. (1997). Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. The Journal of Organic Chemistry, 62(7), 2222–2229. [Link]

  • Wikipedia. Jacobsen's catalyst. [Link]

  • Wikipedia. Trost ligand. [Link]

  • Trost, B. M. (2004). Palladium-Catalyzed Asymmetric Allylic Alkylation. In Comprehensive Organic Synthesis II (pp. 521-549). Elsevier. [Link]

  • Pàmies, O., Margalef, J., Cañellas, S., Diéguez, M., & Trost, B. M. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(8), 4373-4557. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1S,2S)-Cyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of (1S,2S)-cyclohexane-1,2-diol. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper chemical waste management is a critical component of our work, ensuring regulatory compliance and the protection of our colleagues and community. This document offers a direct, procedural framework grounded in established safety protocols to build a culture of trust and excellence in laboratory operations.

Part 1: Immediate Safety & Hazard Assessment

Before handling or disposing of this compound, a thorough understanding of its properties and potential hazards is paramount. While its toxicological properties have not been fully investigated, it is known to be an irritant and requires careful handling.[1]

Key Hazards:

  • Irritation: May cause eye, skin, and respiratory tract irritation.[1]

  • Combustibility: The material is a combustible solid with a flash point of 134°C (273.2°F).[1][2]

  • Thermal Decomposition: During a fire, irritating and potentially toxic gases may be generated.[3][4]

Personal Protective Equipment (PPE): A proactive approach to safety is non-negotiable. The following PPE must be worn when handling this compound, particularly during disposal operations where the risk of exposure is heightened:

  • Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[1][4]

  • Respiratory Protection: If dusty conditions are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

First Aid Measures: In case of accidental exposure, immediate action is critical:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1]

  • Skin Contact: Flush skin with plenty of water and remove contaminated clothing. If irritation develops, seek medical aid.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and get medical help.[1]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical aid.[1]

Part 2: The Core Disposal Directive: Waste Characterization

The single most important step in the disposal of any chemical waste is characterization. Under the Resource Conservation and Recovery Act (RCRA), the waste generator is legally responsible for determining if their waste is hazardous.[5][6] Pure, unused this compound is not federally listed as a hazardous waste.[1][6] However, once used in a process, it can become contaminated with other substances, potentially rendering the entire waste stream hazardous.[7][8][9]

The determination of whether the waste is hazardous hinges on whether it exhibits any of the four RCRA characteristics:

  • Ignitability: A low flash point, capable of causing fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: Unstable under normal conditions, potentially causing explosions or toxic fumes.

  • Toxicity: Harmful or fatal when ingested or absorbed, or if it leaches toxic chemicals into the soil or groundwater.[9][10]

The following decision-making workflow is essential for proper characterization.

G start Waste Stream Containing This compound decision1 Is the waste unused, pure product in its original, sealed container? start->decision1 decision2 Has the diol been used in a process that could introduce RCRA-listed contaminants or cause the waste to exhibit characteristics of Ignitability, Corrosivity, Reactivity, or Toxicity? decision1->decision2 No process_nonhaz Manage as Non-Hazardous Chemical Waste decision1->process_nonhaz Yes decision2->process_nonhaz No process_haz_eval Requires Evaluation. When in doubt, manage as Hazardous Waste. decision2->process_haz_eval Yes / Unknown action_nonhaz Label container clearly. Consult local regulations for disposal as non-hazardous industrial waste. process_nonhaz->action_nonhaz action_haz Manage as Hazardous Waste per RCRA and local regulations. process_haz_eval->action_haz end Dispose via a Licensed Waste Management Facility action_nonhaz->end action_haz->end

Caption: Waste Characterization Decision Workflow.

Part 3: Step-by-Step Disposal Protocols

Based on the characterization, follow the appropriate protocol below. Under no circumstances should this chemical be disposed of down the drain .[8]

Protocol A: Disposal of Unused or Non-Hazardous Waste

This protocol applies to pure, uncontaminated this compound that has been characterized as non-hazardous.

  • Containerization: Ensure the chemical is in a well-sealed, robust, and compatible container. For spills that have been cleaned up, place the swept material into a suitable disposal container.[1]

  • Labeling: Clearly label the container with the full chemical name: "this compound" and mark it as "NON-HAZARDOUS WASTE".

  • Disposal: Arrange for collection by your institution's waste management provider or a licensed contractor for disposal at an approved facility. While not federally classified as hazardous, professional disposal is the best practice.

Protocol B: Disposal of Contaminated or Hazardous Waste

This protocol is mandatory if the waste stream has been characterized as hazardous.

  • Containerization: Place the waste in a designated hazardous waste container that is compatible with the material and properly sealed.

  • Labeling: Affix a federal/state-compliant "HAZARDOUS WASTE" label. The label must include the full chemical name of all constituents and the specific hazards (e.g., "Toxic," "Ignitable") identified during characterization.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) office.

  • Storage: Store the container in a designated hazardous waste accumulation area according to institutional and regulatory time/volume limits.

  • Disposal: Coordinate disposal through your EH&S office or a certified hazardous waste management company.[11] These professionals will ensure the waste is transported and disposed of via approved methods, such as incineration at a permitted facility.[11]

Protocol C: Emergency Spill Management

In the event of a small spill of solid this compound:

  • Secure the Area: Ensure the area is well-ventilated and restrict access.[1]

  • Don PPE: Wear the appropriate PPE as detailed in Part 1.

  • Containment: Prevent the generation of dust.[1]

  • Cleanup: Carefully vacuum or sweep up the material.[1]

  • Disposal: Place the collected material and any contaminated cleaning supplies (e.g., paper towels, pads) into a container. Due to potential contamination from the spilled surface, manage all spill cleanup debris as hazardous waste by following Protocol B.

Part 4: Technical Data Summary

The following table summarizes key technical data for this compound for quick reference.

ParameterValueSource(s)
CAS Number 57794-08-8[1][2]
Physical State White solid / crystalline powder[1][2]
Flash Point 134 °C (273.2 °F)[1][2]
NFPA Rating (Estimated) Health: 1; Flammability: 1; Instability: 0[1]
OSHA PEL None established[1]
Primary Hazards May cause eye, skin, and respiratory tract irritation.[1]
RCRA Hazardous Status Unused product is not a listed hazardous waste. Waste may become hazardous upon use due to contamination or exhibiting a hazardous characteristic.[5][6][7]

Conclusion: A Commitment to Responsible Science

The proper disposal of this compound is a straightforward process guided by a single, critical principle: know your waste . The responsibility for accurate waste characterization lies with you, the generator. This guide provides the framework for making that determination and proceeding safely. By adhering to these protocols, you uphold the highest standards of scientific integrity, operational safety, and environmental stewardship. When in doubt, always err on the side of caution and manage the waste as hazardous.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (1S,2S)-trans-1,2-Cyclohexanediol, 98%. Retrieved from [Link]

  • MCF Environmental Services. (2024, May 28). Glycol Waste Management: Compliance Guide for Automotive, HVAC, and Industrial Facilities. Retrieved from [Link]

  • ClearWater Industries. (2024, July 31). How to Dispose of Glycol Safely, Sustainably and Legally. Retrieved from [Link]

  • HWH Environmental. (n.d.). Guide to Glycol Disposal. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). GLYCOL: ANTIFREEZE TECHNOLOGY. Retrieved from [Link]

  • MP Biomedicals. (2016, November 9). Safety Data Sheet - 1,2-Cyclohexanediol, (cis- and trans- mixture). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRA Document RO 14163. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Cyclohexane. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, June 6). How do you properly dispose of hexane and cyclohexane. Retrieved from [Link]

  • Chemtalk - Science Forum For Lab Technicians. (n.d.). Cyclohexene and Cyclohexane. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2011, May 9). Fact Sheet on the Management of Dioxin Contaminated Soils. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1S,2S)-cyclohexane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of (1S,2S)-cyclohexane-1,2-diol (CAS 57794-08-8). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment. This chemical, a white solid, presents specific hazards that necessitate a multi-layered approach to safety. The core principle of this guide is risk mitigation, especially since the toxicological properties of this material have not been fully investigated, demanding a cautious and proactive safety posture[1].

Foundational Hazard Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a chemical is the first step in establishing a robust safety protocol. The selection of PPE is not arbitrary; it is a direct response to the specific chemical and physical hazards posed by this compound.

  • Primary Health Hazards : The most immediate risks associated with this compound are irritation to the eyes, skin, and respiratory tract upon contact or inhalation[1]. The lack of comprehensive toxicological data means we must operate under the precautionary principle, assuming the potential for unknown chronic effects and treating the substance with respect.

  • Physical Hazards : As a solid, the primary physical hazard is the generation of airborne dust during handling (e.g., weighing, transferring). This dust not only increases the risk of inhalation but can also form potentially explosive mixtures with air under certain conditions[2][3]. While its flashpoint is high (>110°C), minimizing dust is a critical safety measure[4].

Core PPE & Engineering Controls: A Multi-Layered Defense

A comprehensive safety strategy begins with engineering controls and culminates in the correct selection and use of personal protective equipment.

Engineering Controls: Your First and Best Line of Defense

PPE is the last line of defense. Before any personal equipment is worn, the work environment must be optimized to minimize exposure.

  • Ventilation : All work with this compound, especially when handling the solid powder, should be conducted within a certified chemical fume hood or a powder containment hood (ventilated balance enclosure)[2]. This is the most effective way to control airborne dust and potential vapors.

  • Safety Stations : Ensure that a fully functional eyewash station and safety shower are readily accessible and located near the workstation[1][4].

Eye and Face Protection: Shielding Against Irritation

Given the risk of eye irritation, robust eye protection is mandatory.

  • Standard Operations : For all procedures, wear chemical safety goggles that provide a full seal around the eyes. They must conform to OSHA's 29 CFR 1910.133 or European Standard EN166 standards[4][5]. Standard safety glasses with side shields do not offer sufficient protection against fine dust or splashes.

  • High-Risk Procedures : When handling larger quantities or during procedures with a significant risk of splashing, supplement safety goggles with a full-face shield.

Skin and Body Protection: Preventing Dermal Contact
  • Gloves : Wear appropriate chemical-resistant gloves to prevent skin contact[4]. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or degradation before use and remove them using the proper technique to avoid contaminating your skin. For prolonged handling or immersion, consult the glove manufacturer's compatibility data.

  • Lab Coat : A standard laboratory coat should be worn at all times and kept fully buttoned. Ensure the material is appropriate for the chemicals being handled.

Respiratory Protection: A Risk-Based Approach

The need for respiratory protection is dictated by the specific task and the effectiveness of your engineering controls.

  • With Adequate Ventilation : Under normal conditions, such as handling small quantities within a certified fume hood, respiratory protection is typically not required[6][7].

  • When Dust is Unavoidable : If engineering controls are insufficient or when there is a clear potential for generating dust outside of a containment hood (e.g., cleaning up a spill), a respirator is necessary. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used[4][5]. At a minimum, a particle-filtering respirator (e.g., N95) is recommended to protect against dust inhalation[7].

Operational Plan: Step-by-Step PPE Protocol for Weighing

This protocol demonstrates the integration of PPE selection into a common laboratory workflow.

  • Preparation : Before entering the lab, ensure you are wearing a long-sleeved lab coat and closed-toe shoes.

  • Fume Hood Verification : Confirm that the chemical fume hood you intend to use has a current certification sticker and that the airflow monitor indicates it is functioning correctly.

  • Donning PPE :

    • Put on your safety goggles, ensuring a snug fit.

    • Don nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Procedure :

    • Perform all manipulations of the solid this compound deep within the fume hood to ensure any generated dust is captured.

    • Use a spatula to carefully transfer the solid. Avoid dropping or tapping that could aerosolize the powder.

    • If using a balance inside the hood, close the balance doors while weighing to minimize air currents.

  • Post-Procedure :

    • Securely close the chemical container.

    • Wipe down the spatula and work surface with a damp cloth to collect any residual dust before removing them from the hood.

  • Doffing PPE :

    • Remove gloves first, peeling them off from the cuff to the fingertips without touching the outer surface.

    • Dispose of gloves in the designated chemical waste container.

    • Remove your lab coat and then your goggles.

    • Wash your hands thoroughly with soap and water[1].

Data and Decision Tools

PPE Selection Summary Table

This table provides a quick reference for selecting the minimum required PPE for common laboratory tasks involving this compound.

TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Low-Volume Solution Handling Chemical Safety GogglesNitrile Gloves, Lab CoatNot required with adequate ventilation
Weighing Solid Powder Chemical Safety GogglesNitrile Gloves, Lab CoatRecommended (N95) if not in a ventilated enclosure; otherwise not required
Large-Scale Operations (>50g) Goggles and Face ShieldChemical-Resistant Gloves, Lab CoatRequired (Consult Safety Officer for specific type)
Spill Cleanup Goggles and Face ShieldHeavy-Duty Gloves, Protective ClothingRequired (Minimum N95 for dust; assess need for higher level)
Respiratory Protection Decision Workflow

This diagram outlines the logical process for determining the appropriate level of respiratory protection.

G start Assess Task Involving This compound dust Is dust likely to be generated? start->dust hood Working in a certified fume hood or ventilated balance enclosure? dust->hood Yes no_resp No Respiratory Protection Required dust->no_resp No (e.g., handling solutions) n95_rec N95 Respirator Recommended (Best Practice) hood->n95_rec Yes n95_req N95 Respirator REQUIRED hood->n95_req No consult Consult EHS. Work Should Not Proceed. n95_req->consult If enclosure is unavailable

Caption: Decision workflow for selecting respiratory protection.

Disposal and Decontamination

  • PPE Disposal : All contaminated disposable PPE, such as gloves, must be placed in a sealed bag and disposed of as solid chemical waste according to your institution's hazardous waste guidelines.

  • Decontamination : After handling, thoroughly clean all work surfaces and equipment to prevent cross-contamination and unintentional exposure.

By adhering to these protocols, you build a culture of safety that protects not only yourself but your entire research team. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning any new procedure.

References

  • Material Safety Data Sheet - (1S,2S)-trans-1,2-Cyclohexanediol, 98%. Cole-Parmer.
  • (1S,2S)
  • Glycol Hazards and Safety. Pressure Vessel Manufacturer.
  • SAFETY DATA SHEET for (#1)-trans-1,2-Cyclohexanediamine. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - cis-1,2-Cyclohexanediol. Fisher Scientific.
  • Propylene Glycol Safety Protocols: Essential Guidelines for Handling. Bell Chem.
  • SAFETY DATA SHEET - (1R,2R)-(-)-1,2-Diaminocyclohexane. Sigma-Aldrich.
  • 1,2-Cyclohexanediol - SAFETY D
  • 1,2-Cyclohexanediol, (cis- and trans- mixture)
  • trans-Cyclohexane-1,2-diol - Safety D
  • Material Safety Data Sheet - 1,2-Cyclohexanediol (Mixture of Cis and Trans), 98%. Cole-Parmer.

Sources

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